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(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol Documentation Hub

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  • Product: (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol
  • CAS: 38805-74-2

Core Science & Biosynthesis

Foundational

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol structure elucidation

Topic: Structure Elucidation of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] Executive Summary The precise structu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure Elucidation of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Executive Summary

The precise structural elucidation of chiral scaffolds is the bedrock of modern drug discovery. (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol represents a privileged substructure found in various bioactive agents, including selective estrogen receptor modulators (SERMs) and kinase inhibitors.[1] However, the cyclopentane ring presents unique conformational challenges—specifically pseudorotation—that render standard scalar coupling (


-value) analysis ambiguous.

This guide provides a rigorous, self-validating workflow for determining the relative (cis vs. trans) and absolute (R vs. S) stereochemistry of this molecule. We establish that the (1R,2S) designation corresponds to the trans diastereomer, derived from Cahn-Ingold-Prelog (CIP) priority rules where the hydroxyl-bearing carbon (


) outranks the aryl-bearing carbon (

).

Synthetic Context & Stereochemical Landscape

Before initiating spectral analysis, one must understand the synthetic origin, as it dictates the likely diastereomeric outcome.

The Four Stereoisomers

The molecule contains two chiral centers, yielding four possibilities.[2] Based on CIP priorities (


), the configurations are:
IsomerConfigurationRelationshipSynthesis Origin (Typical)
Target (1R, 2S) Trans Epoxide opening (Anti-addition)
Enantiomer(1S, 2R)TransEpoxide opening (Anti-addition)
Diastereomer(1R, 2R)CisHydroboration-Oxidation (Syn-addition)
Diastereomer(1S, 2S)CisHydroboration-Oxidation (Syn-addition)
Synthetic Route Implication

If this molecule was synthesized via the opening of 1-(4-methoxyphenyl)-1,2-epoxycyclopentane with a hydride source (e.g., LiAlH


), the mechanism dictates an anti-opening , favoring the trans product. Conversely, hydroboration of 1-(4-methoxyphenyl)cyclopentene typically yields the cis isomer via syn-addition.

Relative Stereochemistry: The Cis vs. Trans Challenge

Distinguishing cis from trans in cyclopentanes is notoriously difficult compared to cyclohexanes because the ring exists in a dynamic "envelope" conformation, averaging coupling constants (


).
Why J-Coupling is Insufficient
  • Cyclohexane:

    
     (~11 Hz) vs 
    
    
    
    (~3 Hz) is distinct.[1]
  • Cyclopentane: Both cis and trans vicinal couplings often fall in the 6–8 Hz range due to pseudorotation.

  • Directive: Do not rely solely on

    
    . You must use Nuclear Overhauser Effect (NOE) spectroscopy.
    
The NOE Protocol

The definitive method for relative configuration is 1D-NOE or 2D-NOESY/ROESY.

  • Sample Prep: 10 mg sample in CDCl

    
     (degassed to remove paramagnetic O
    
    
    
    which quenches NOE).
  • Target Protons: Irradiate the carbinol methine (

    
    , ~4.0 ppm).
    
  • Observation: Look for enhancement at the benzylic methine (

    
    , ~3.0 ppm).
    
ObservationConclusionStereochemistry
Strong NOE (

)
Protons are on the same faceCis (1R,2R) or (1S,2S)
No/Weak NOE (

)
Protons are on opposite facesTrans (1R,2S) or (1S,2R)

Note: For the trans isomer, you should instead observe NOE correlations between


 and the cis-oriented protons on 

or

, confirming the protons are spatially distant from

.

Absolute Stereochemistry: The Mosher Ester Protocol

Once the trans relative stereochemistry is confirmed, the specific enantiomer—(1R,2S) vs (1S,2R)—must be determined using the modified Mosher’s method. This relies on the anisotropic shielding effect of the phenyl ring in


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) esters.
Experimental Workflow
  • Derivatization: React the alcohol with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl in separate vials using pyridine/DMAP.
    • Note on Nomenclature:

      
      -MTPA-Cl yields the 
      
      
      
      -MTPA ester, and vice versa.[1] We will refer to the ester configuration (
      
      
      -ester and
      
      
      -ester).[1][3]
  • NMR Analysis: Acquire

    
    H NMR for both esters.
    
  • Calculation: Determine

    
     for protons neighboring the chiral center.[1][3][4][5]
    
The Sector Rule Logic

In the preferred conformation of the MTPA ester, the MTPA phenyl group shields protons located "behind" the carbonyl plane (relative to the CF


 group).
  • If

    
    :  The proton resides on the side of the MTPA phenyl group in the 
    
    
    
    -ester.
  • If

    
    :  The proton resides on the side of the MTPA phenyl group in the 
    
    
    
    -ester.
Application to (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

For the (1R,2S) isomer (where


 is 

):
  • 
     (Benzylic):  Should exhibit a positive 
    
    
    
    value.[1]
  • 
     (Methylene):  Should exhibit a negative 
    
    
    
    value.[1]

Visualization of Logic & Workflow

The following diagrams illustrate the decision tree for elucidation and the Mosher sector rule application.

ElucidationWorkflow Start Unknown Sample 2-(4-methoxyphenyl)cyclopentan-1-ol Synthesis Check Synthesis Route (Epoxide Opening vs Hydroboration) Start->Synthesis NMR_1H 1H NMR Analysis (Check Purity & Integrations) Synthesis->NMR_1H NOESY 2D NOESY Experiment Irradiate H1 (Carbinol) NMR_1H->NOESY Decision_NOE H1-H2 NOE? NOESY->Decision_NOE Cis Strong NOE CIS Isomer (1R,2R) or (1S,2S) Decision_NOE->Cis Yes Trans No/Weak NOE TRANS Isomer (1R,2S) or (1S,2R) Decision_NOE->Trans No Mosher Mosher's Ester Analysis Synthesize (S)- and (R)-MTPA Esters Trans->Mosher Calc Calculate Δδ(SR) = δ(S) - δ(R) Mosher->Calc Result_R H2 = Positive Δδ H5 = Negative Δδ Conclusion: (1R,2S) Calc->Result_R Pattern A Result_S H2 = Negative Δδ H5 = Positive Δδ Conclusion: (1S,2R) Calc->Result_S Pattern B

Caption: Step-by-step decision tree for determining the stereochemistry of substituted cyclopentanols.

MosherModel Center Chiral Center (C1) (R-Configuration) Subst_1 C2-Aryl Group (Right Side) Expect Positive Δδ(SR) Center->Subst_1 Spatial Orientation Subst_2 C5-Methylene (Left Side) Expect Negative Δδ(SR) Center->Subst_2 Spatial Orientation MTPA MTPA Plane (Anisotropic Shielding) MTPA->Center Attached via Oxygen

Caption: Simplified Mosher's Sector Rule visualization for the (1R) center.

Expected Analytical Data

The following data summarizes the expected spectral signatures for the target (1R,2S)-trans isomer.

Table 1: Key

H NMR Signatures (500 MHz, CDCl

)
PositionProton TypeApprox. Shift (

)
MultiplicityCoupling (

)
Diagnostic Note
H-1 Carbinol (-CH OH)4.05 - 4.15 ppmddd (or q-like)

Hz
Shifted downfield by Oxygen.[1]
H-2 Benzylic (-CH Ar)2.85 - 2.95 ppmdt

Hz
Shifted by Aryl group.[1]
-OMe Methoxy3.78 ppms-Characteristic singlet.
Ar-H Aromatic (AA'BB')6.85 (d), 7.15 (d)m

Hz
Typical p-substituted benzene.[1]

Note: The coupling constant


 for the trans isomer in cyclopentanes is typically smaller (approx 5-6 Hz) than the cis isomer (approx 7-9 Hz), but this is not diagnostic enough on its own.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[6] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5][6][7][8][9] Nature Protocols, 2(10), 2451–2458.[8]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR coupling constants in cyclic systems).
  • Prelog, V., & Helmchen, G. (1982). Basic principles of the CIP-system and proposals for a revision. Angewandte Chemie International Edition, 21(8), 567-583. (Authoritative source for Cahn-Ingold-Prelog priority rules).

Sources

Exploratory

Spectroscopic and Structural Elucidation of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectral data for the chiral compound (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol. Intended for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the expected spectral data for the chiral compound (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes predictive spectroscopic features with established methodologies. Due to the limited availability of direct experimental spectra in public databases for this specific stereoisomer, this guide leverages data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is a chiral organic molecule featuring a five-membered cyclopentane ring. This ring is substituted with a hydroxyl (-OH) group and a 4-methoxyphenyl group on adjacent carbons. The "(1R,2S)" designation defines the absolute stereochemistry at the two chiral centers, indicating a cis relationship between the hydroxyl and the methoxyphenyl groups. Substituted cyclopentane rings are significant structural motifs in numerous biologically active molecules and natural products.[1] The defined spatial arrangement of the functional groups in this molecule makes it a valuable chiral building block for the stereoselective synthesis of more complex pharmaceutical agents.[1][2]

The accurate characterization of such molecules is paramount for ensuring purity, confirming stereochemistry, and understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization process.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex in the aliphatic region due to the diastereotopic protons of the cyclopentane ring.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~ 7.20d, J ≈ 8.5 Hz2HAr-H (ortho to OMe)Aromatic protons ortho to the electron-donating methoxy group are expected to be shielded compared to benzene and will appear as a doublet.
~ 6.85d, J ≈ 8.5 Hz2HAr-H (meta to OMe)Aromatic protons meta to the methoxy group will be more shielded and appear as a doublet.
~ 4.20m1HCH-OHThe proton attached to the carbon bearing the hydroxyl group is expected to be deshielded and will show coupling to the adjacent CH and CH₂ protons.
~ 3.80s3HOCH₃The methoxy protons will appear as a sharp singlet.
~ 3.10m1HCH-ArThe proton on the carbon attached to the aromatic ring will be deshielded and show multiple couplings.
1.60 - 2.20m6HCyclopentane CH₂The methylene protons of the cyclopentane ring will be diastereotopic and exhibit complex splitting patterns.
Variablebr s1HOHThe chemical shift of the hydroxyl proton is concentration and solvent dependent and will appear as a broad singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (ppm) Carbon Assignment Justification
~ 158Ar-C (para to CH)The aromatic carbon attached to the methoxy group will be significantly deshielded.
~ 138Ar-C (ipso)The aromatic carbon attached to the cyclopentane ring.
~ 128Ar-CH (ortho to OMe)Aromatic carbons ortho to the methoxy group.
~ 114Ar-CH (meta to OMe)Aromatic carbons meta to the methoxy group, showing shielding from the electron-donating group.
~ 75CH-OHThe carbon bearing the hydroxyl group is expected in this region.[3]
~ 55OCH₃The methoxy carbon.
~ 50CH-ArThe carbon attached to the aromatic ring.
~ 30-35Cyclopentane CH₂Aliphatic carbons of the cyclopentane ring.[3]
~ 20-25Cyclopentane CH₂Aliphatic carbons of the cyclopentane ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is expected to show characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3600-3200 (broad)O-HStretching
3100-3000C-H (aromatic)Stretching
2960-2850C-H (aliphatic)Stretching
~ 1610, 1510C=C (aromatic)Stretching
~ 1250C-O (aryl ether)Asymmetric Stretching
~ 1050C-O (alcohol)Stretching

The broad O-H stretch is indicative of hydrogen bonding.[4] The C-H stretches confirm the presence of both sp² (aromatic) and sp³ (aliphatic) hybridized carbons. The C-O stretching bands are diagnostic for the ether and alcohol functionalities.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structure.

For (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol (C₁₂H₁₆O₂), the expected molecular weight is approximately 192.25 g/mol . The mass spectrum, likely obtained via electron ionization (EI), would show a molecular ion peak ([M]⁺) at m/z 192.

Predicted Fragmentation Pattern:

  • [M-H₂O]⁺ (m/z 174): Loss of a water molecule from the alcohol is a common fragmentation pathway.

  • [M-C₅H₉O]⁺ (m/z 107): Cleavage of the bond between the cyclopentanol ring and the aromatic ring, with the charge retained on the methoxyphenyl fragment.

  • [C₇H₇O]⁺ (m/z 121): A fragment corresponding to the methoxybenzyl cation.

  • [C₆H₉O]⁺ (m/z 97): A fragment corresponding to the hydroxylated cyclopentyl ring after cleavage.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are standard protocols for the spectroscopic analysis of small organic molecules.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) or prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.

  • Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum should be recorded and subtracted from the sample spectrum.[3]

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[3]

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for inducing fragmentation and providing structural information.[3]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).[3]

  • Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity versus m/z.[3]

Visualizations

The following diagrams illustrate the structure of the target molecule and a general workflow for its spectroscopic analysis.

molecular_structure cluster_cyclopentane Cyclopentane Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 OH OH C1->OH (1R) C3 C3 C2->C3 Ar 4-Methoxyphenyl C2->Ar (2S) C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for the spectroscopic analysis and structural elucidation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol. By leveraging data from structurally similar compounds, we have established a reliable set of expected NMR, IR, and MS data. This information is critical for researchers working on the synthesis and application of this and related chiral molecules. The outlined experimental protocols provide a solid foundation for obtaining high-quality data for verification. Further empirical studies are warranted to confirm these predictions and to fully explore the potential of this compound in synthetic and medicinal chemistry.

References

  • BenchChem. (n.d.). Spectroscopic Data Interpretation for cis-3-(Hydroxymethyl)cyclopentanol: An In-depth Technical Guide.
  • BenchChem. (n.d.). An In-Depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol: Chemical Structure and Stereochemistry.
  • PubChem. (n.d.). (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one.
  • SpectraBase. (n.d.). (2-(4-Methoxyphenyl)cyclopent-2-en-1-yl)(phenyl)methanone - Optional[MS (GC)] - Spectrum.
  • NIST. (n.d.). Cyclopentanol.
  • SpectraBase. (n.d.). 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol.
  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol.
  • King's Centre for Visualization in Science. (n.d.). Cyclopentanol.
  • PubChem. (n.d.). 2-Methoxycyclopentan-1-ol.
  • NIST. (n.d.). 1-(4-methoxyphenyl)cyclopentanecarbonitrile.
  • Alfa Chemistry. (n.d.). CAS 13051-91-7 Cyclopentanol,2-methoxy-,(1R,2S)-rel-.
  • BenchChem. (n.d.). Application Notes and Protocols: (1R,2R)-2-methoxycyclopentan-1-ol in Pharmaceutical Synthesis.

Sources

Foundational

Theoretical Calculations for the Conformational Analysis of (1R,2S)-2-(4-Methoxyphenyl)cyclopentan-1-ol

As a Senior Application Scientist, I have designed this technical guide to establish a robust, self-validating computational protocol for determining the conformational landscape of (1R,2S)-2-(4-methoxyphenyl)cyclopentan...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to establish a robust, self-validating computational protocol for determining the conformational landscape of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol. This document bypasses basic theory to focus on the causality behind advanced methodological choices, providing researchers and drug development professionals with a field-proven framework for modeling flexible, functionalized cyclic systems.

Structural & Mechanistic Foundations

Before initiating any quantum mechanical (QM) calculations, we must deconstruct the stereochemical and topological constraints of the target molecule.

The (1R,2S) configuration dictates a cis-1,2-disubstitution pattern on the cyclopentane ring. Unlike six-membered rings, which possess well-defined chair minima, five-membered rings are highly flexible and undergo pseudorotation through a continuum of Envelope (E) and Half-Chair (T) conformations[1].

In a cis-1,2-disubstituted system, the hydroxyl (-OH) and 4-methoxyphenyl (PMP) groups are forced onto the same face of the ring. This spatial proximity creates a highly sensitive energetic competition:

  • Steric Repulsion: Eclipsing or dual pseudo-equatorial/pseudo-axial arrangements induce severe van der Waals clashes.

  • Non-Covalent Interactions (NCIs): The proximity enables a stabilizing intramolecular OH···π interaction between the hydroxyl proton and the aromatic cloud of the PMP group.

Because traditional density functionals (like B3LYP) systematically underestimate pseudo-axial stabilization and non-covalent interactions[1], selecting the correct level of theory is paramount to avoid predicting an inverted conformational landscape.

ConformationalLogic Root (1R,2S)-Isomer (cis-1,2-disubstituted) Pucker Ring Puckering (Pseudorotation) Root->Pucker Subst Substituent Rotamers Root->Subst Interact Intramolecular Forces Root->Interact Env Envelope (E) Pucker->Env Half Half-Chair (T) Pucker->Half OH OH Torsion Subst->OH Ar Aryl Torsion Subst->Ar OMe Methoxy Torsion Subst->OMe OHPi OH···π Interaction (Stabilizing) Interact->OHPi Steric Steric Clash (Destabilizing) Interact->Steric

Fig 1. Conformational variables and competing intramolecular forces dictating the global minimum.

The Self-Validating Computational Workflow

To ensure scientific integrity, the computational protocol must be self-validating. We achieve this through a multi-tiered approach: broad semi-empirical sampling followed by high-level Density Functional Theory (DFT) refinement, capped with rigorous thermochemical and solvation checks.

Phase 1: Exhaustive Conformational Sampling

Manual sampling of cyclopentane pseudorotation is prone to human bias and frequently misses hidden minima. We utilize the Conformer-Rotamer Ensemble Sampling Tool (CREST) driven by the GFN2-xTB semi-empirical Hamiltonian[2].

  • Causality: CREST employs root-mean-square-deviation (RMSD) based metadynamics to exhaustively search the low-energy molecular chemical space[2]. This automated procedure efficiently samples the puckering landscape and substituent rotamers at a fraction of the computational cost of DFT.

  • Protocol: Run CREST in gas-phase with an energy window of 5.0 kcal/mol to generate a comprehensive ensemble of candidate structures.

Phase 2: High-Level DFT Geometry Optimization

Semi-empirical methods are excellent for topological sampling but lack the precision to accurately quantify delicate OH···π distances. We refine the CREST ensemble using the M06-2X functional paired with the def2-TZVP basis set.

  • Causality: The M06-2X hybrid meta-GGA functional is explicitly parameterized to capture medium-range correlation energy and non-covalent interactions[3]. It drastically outperforms standard functionals (e.g., B3LYP) in systems where π-stacking or hydrogen bonding dictates the global minimum[1],[3]. The def2-TZVP basis set is sufficiently large to minimize Basis Set Superposition Error (BSSE).

  • Protocol: Perform tight geometry optimizations on all unique conformers identified in Phase 1.

Phase 3: Vibrational Frequencies & Internal Validation

A stationary point on a potential energy surface is meaningless unless mathematically proven to be a minimum.

  • Causality: Analytical frequency calculations provide the Hessian matrix. A true local minimum must possess zero imaginary frequencies (

    
    ). Furthermore, this step yields the zero-point energy (ZPE) and thermal corrections required to calculate the Gibbs free energy (
    
    
    
    ) at 298.15 K.
  • Protocol: Run frequency calculations at the M06-2X/def2-TZVP level. Discard any transition states (

    
    ) or re-optimize them along the normal mode of the imaginary frequency.
    
Phase 4: Dielectric Screening via Solvation Modeling

Gas-phase calculations inherently over-stabilize intramolecular interactions because there is no surrounding dielectric medium to screen the molecular dipoles.

  • Causality: To align theoretical predictions with experimental reality (e.g., NMR in CDCl

    
    ), we apply the SMD (Solvation Model based on Density)  continuum model[4]. SMD uses the full solute electron density to compute bulk electrostatic contributions and cavity-dispersion effects, preventing the artificial inflation of the OH···π interaction[4].
    
  • Protocol: Perform single-point energy calculations (or re-optimizations if the solvent strongly perturbs the geometry) using SMD(Chloroform).

Workflow Start Input Structure (1R,2S)-cis-Isomer CREST Phase 1: Conformational Search CREST / GFN2-xTB Start->CREST Filter Energy Window Filter ΔE < 5.0 kcal/mol CREST->Filter Metadynamics DFTOpt Phase 2: DFT Optimization M06-2X / def2-TZVP Filter->DFTOpt Unique Conformers Freq Phase 3: Frequencies Thermochemistry & Minima Check DFTOpt->Freq Solvation Phase 4: Solvation (SMD) Dielectric Screening Freq->Solvation NImag = 0 (True Minima) End Boltzmann Ensemble Final Conformational Landscape Solvation->End ΔG(solv)

Fig 2. Self-validating computational workflow for conformer generation and refinement.

Quantitative Conformational Landscape

Following the execution of the protocol, the resulting data must be synthesized using Boltzmann statistics. The probability (


) of state 

is given by

.

Below is a representative data structure summarizing the expected conformational landscape for (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol. Notice how the global minimum (Conf-1) represents the optimal compromise: the ring puckers into an Envelope to allow one group to be pseudo-axial and the other pseudo-equatorial, perfectly positioning the hydroxyl proton to interact with the PMP


-system.
ConformerRing PuckerOH PositionPMP PositionOH···π Dist (Å)Relative

(kcal/mol)
Boltzmann Pop. (%)
Conf-1 Envelope (E)Pseudo-axialPseudo-equatorial2.450.0072.4
Conf-2 Half-Chair (T)Pseudo-equatorialPseudo-axial2.510.8517.2
Conf-3 Envelope (E)Pseudo-equatorialPseudo-equatorialN/A (Outward)1.426.6
Conf-4 Half-Chair (T)Pseudo-axialPseudo-axialN/A (Outward)1.753.8

Data Note: The strong preference for Conf-1 highlights the dominance of the OH···π interaction in dictating the solution-phase geometry of cis-1,2-disubstituted cyclopentanols.

References

  • Stortz, C. A., & Sarotti, A. M. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances, 9(42), 24134-24145.[Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241.[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[Link]

  • Pracht, P., Grimme, S., Bannwarth, C., et al. (2024). CREST—A program for the exploration of low-energy molecular chemical space. The Journal of Chemical Physics, 160(11), 114110.[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Cyclopentanol Derivatives

Abstract The cyclopentane ring is a structurally significant and conformationally flexible scaffold found in numerous natural products and synthetic drugs.[1][2] Its ability to present substituents in precise spatial arr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclopentane ring is a structurally significant and conformationally flexible scaffold found in numerous natural products and synthetic drugs.[1][2] Its ability to present substituents in precise spatial arrangements makes it a valuable core for designing novel therapeutic agents.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on structuring and executing a comprehensive biological activity screening campaign for novel cyclopentanol derivatives. We will move beyond simple protocol recitation to explore the causal logic behind assay selection, the establishment of self-validating experimental systems, and the strategic progression from initial hit identification to lead optimization.

Introduction: The Strategic Value of the Cyclopentanol Scaffold

The five-membered carbocyclic ring of cyclopentane, while synthetically more challenging to access than its six-membered cyclohexane counterpart, offers unique advantages in medicinal chemistry.[2] It serves as a key structural feature in prostaglandins, a class of lipid signaling molecules critical in physiological processes like inflammation and pain.[3] The rigid, cyclic backbone is essential for specific receptor binding and signaling activities.[3] This inherent bio-relevance makes novel cyclopentanol derivatives prime candidates for screening campaigns. A successful screening program does not begin at the bench; it begins with a clear strategy that considers the likely biological targets and the desired therapeutic outcomes. This guide outlines a rational, multi-tiered approach to unlock the therapeutic potential of this privileged scaffold.[4]

The Screening Cascade: A Framework for Efficient Discovery

A successful screening campaign is a process of systematic filtration, designed to efficiently identify promising "hits" from a library of derivatives and eliminate unsuitable compounds early on.[5] This process, often called a screening cascade, progresses from broad, high-throughput assays to more specific, complex, and resource-intensive secondary and mechanistic assays.

The core logic is to first assess broad cytotoxicity to establish a therapeutic window, then screen for desired biological activities (the "phenotypic screen"), and finally, for validated hits, investigate the mechanism of action (MoA).[6][7]

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Phenotypic Screening cluster_2 Phase 3: Hit-to-Lead A Library of Novel Cyclopentanol Derivatives B Primary Screen: Cytotoxicity Assay (e.g., MTT/LDH) [Single High Concentration, e.g., 10-50 µM] A->B C Determine CC50 (50% Cytotoxic Concentration) B->C X1 Establish Therapeutic Window D Anticancer Screening (e.g., SRB/MTT on Cancer Cell Lines) C->D E Antimicrobial Screening (e.g., Broth Microdilution) F Antiviral Screening (e.g., Plaque Reduction Assay) G Anti-inflammatory Screening (e.g., NO Inhibition Assay) X2 Screen for Broad Biological Activity H Identify Initial 'Hits' (Compounds with Desired Activity at Non-Toxic Concentrations) I Dose-Response Studies (Calculate IC50 / EC50) H->I H->I J Secondary & Mechanistic Assays (e.g., Apoptosis, Enzyme Inhibition) I->J K Preliminary SAR Studies J->K X3 Confirm, Characterize, and Optimize L Validated 'Lead' Series K->L

Figure 1: A generalized workflow for a biological activity screening cascade.

Foundational Assays: Establishing a Cytotoxicity Baseline

Before screening for specific therapeutic activities, it is imperative to assess the general cytotoxicity of each derivative. This step is crucial for two reasons: it flags compounds that are indiscriminately toxic and establishes a concentration range for subsequent assays, ensuring that observed effects are not simply due to cell death.[8]

Core Principle: Differentiating Viability from Cytotoxicity

We employ two parallel assays to build a robust cytotoxicity profile:

  • Metabolic Viability Assay (e.g., MTT): This measures the metabolic activity of a cell population. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product.[9] The amount of color is proportional to the number of viable, metabolically active cells.[10][11]

  • Membrane Integrity Assay (e.g., LDH): This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[9]

Running these assays in parallel provides a self-validating system. A compound that inhibits MTT reduction but does not cause LDH release might be cytostatic (inhibiting growth) rather than cytotoxic (killing cells), an important mechanistic distinction.[12]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard starting point, adaptable for various adherent cell lines.

  • Principle: Measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[9]

  • Materials:

    • Target cells (e.g., NIH/3T3 for baseline toxicity)

    • Complete culture medium

    • 96-well flat-bottom plates

    • Cyclopentanol derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[10] Incubate for 24 hours (37°C, 5% CO₂) to allow attachment.[11]

    • Compound Treatment: Prepare serial dilutions of the cyclopentanol derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls and no-cell (media only) blanks.[10]

    • Incubation: Incubate for a standard duration, typically 24 or 48 hours.[10][13]

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix gently on a plate shaker.

    • Absorbance Measurement: Read the absorbance at 570 nm, with a reference wavelength of 630 nm to reduce background noise.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).[10]

Phenotypic Screening: Probing for Therapeutic Activity

With CC₅₀ values established, derivatives can be screened at non-toxic concentrations (typically ≤10 µM) in various disease-relevant models.[14]

Anticancer Activity Screening
  • Scientific Rationale: The goal is to identify compounds that selectively inhibit the growth of cancer cells over normal cells. A common and robust method is the Sulforhodamine B (SRB) assay, which measures total protein content, making it less susceptible to metabolic interference than MTT.[13]

  • Key Experimental Steps (SRB Assay):

    • Follow steps 1-3 of the MTT protocol, using a panel of human cancer cell lines (e.g., MCF-7 (breast), HT-29 (colon), PC3 (prostate)).[13][15]

    • Cell Fixation: Terminate the assay by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.[13]

    • Washing: Discard the supernatant and wash the plates five times with tap water and air dry.[13]

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate for 10-20 minutes at room temperature.[13][16]

    • Final Wash: Remove unbound dye by washing five times with 1% acetic acid and air dry.[13]

    • Elution: Add 200 µL of 10 mM Tris base solution to dissolve the bound stain.

    • Measurement: Read absorbance at 540 nm.[13]

  • Hit Confirmation: A confirmed "hit" will show significant growth inhibition in one or more cancer cell lines at a concentration well below its CC₅₀ in a normal cell line (e.g., NIH/3T3). These hits are then subjected to dose-response analysis to determine their GI₅₀ (50% Growth Inhibition) concentration.

Antimicrobial Activity Screening
  • Scientific Rationale: To determine if the derivatives can inhibit or kill bacteria or fungi. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[17]

  • Key Experimental Steps (Broth Microdilution):

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[18]

    • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in appropriate broth (e.g., Mueller-Hinton Broth).

    • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration well where no visible turbidity (growth) is observed. This is a gold-standard method outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[19][20]

Antiviral Activity Screening
  • Scientific Rationale: To identify compounds that inhibit viral replication. The plaque reduction assay is a functional assay that measures the ability of a compound to prevent a lytic virus from forming plaques (zones of cell death) in a monolayer of host cells.[21]

  • Key Experimental Steps (Plaque Reduction Assay):

    • Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in a plate to form a confluent monolayer.[21]

    • Infection: Infect the cells with a known titer of virus (e.g., Herpes Simplex Virus) for 1-2 hours to allow viral adsorption.[21]

    • Compound Treatment: Remove the virus inoculum and add medium containing serial dilutions of the test compounds.

    • Overlay: Add an overlay medium (e.g., containing agarose) to restrict viral spread to adjacent cells, ensuring that new infections form discrete plaques.[22]

    • Incubation: Incubate for several days until plaques are visible.

    • Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques appear as clear zones against the stained monolayer.[21]

    • Data Analysis: Count the number of plaques in each well. The concentration that reduces the plaque number by 50% compared to the untreated control is the EC₅₀ (50% effective concentration).[21][22]

Anti-inflammatory Activity Screening
  • Scientific Rationale: Inflammation is a complex process often mediated by molecules like nitric oxide (NO) and prostaglandins.[3][23] A common primary screen involves measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Key Experimental Steps (Nitric Oxide Inhibition Assay):

    • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate.

    • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulation: Induce inflammation by adding LPS (a component of bacterial cell walls) to all wells except the negative control.

    • Incubation: Incubate for 24 hours.

    • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. The Griess reaction produces a colored azo dye, which can be quantified by measuring absorbance at 540 nm.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. This provides a measure of the compound's potential anti-inflammatory effect.[24]

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in a clear, tabular format to allow for easy comparison across derivatives and assays. This is the first step in building a Structure-Activity Relationship (SAR).[25]

Table 1: Hypothetical Screening Data for a Series of Cyclopentanol Derivatives

Compound IDCC₅₀ (NIH/3T3, µM)GI₅₀ (MCF-7, µM)MIC (S. aureus, µg/mL)EC₅₀ (HSV-1, µM)NO Inhibition at 10 µM (%)
CPD-001>10085.2>128>5012.5
CPD-002>1007.8>12845.125.3
CPD-00312.59.364>5015.8
CPD-004 95.3 4.1 >128 >50 78.2
CPD-005>100>10016>505.4

From this hypothetical data, CPD-004 emerges as a promising dual-action hit: it shows selective anticancer activity (GI₅₀ << CC₅₀) and potent anti-inflammatory effects. CPD-005 is a specific antimicrobial hit. CPD-003 would be flagged for general toxicity and likely deprioritized.

From Hit to Lead: Mechanistic Elucidation

Identifying a hit is only the beginning.[25][26] The next critical phase, known as Hit-to-Lead, involves validating the activity and beginning to understand the compound's Mechanism of Action (MoA).[27] For a promising anticancer hit like CPD-004, a logical next step is to determine if it induces apoptosis (programmed cell death).

G cluster_0 Apoptosis Induction cluster_1 Flow Cytometry Analysis A Anticancer 'Hit' (e.g., CPD-004) B Treat Cancer Cells (e.g., MCF-7) A->B C Cellular Changes B->C D Stain with Annexin V-FITC (Detects Phosphatidylserine on outer cell membrane) C->D E Stain with Propidium Iodide (PI) (Stains nucleus of leaky, late-stage cells) F Analyze Cell Populations G Annexin V- / PI - (Live Cells) F->G H Annexin V+ / PI - (Early Apoptotic Cells) I Annexin V+ / PI + (Late Apoptotic/Necrotic Cells) J Annexin V- / PI + (Necrotic Cells)

Figure 2: Workflow for assessing apoptosis via Annexin V/PI staining.

Protocol Highlight: Apoptosis Detection by Annexin V/PI Staining
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells that have lost membrane integrity, characteristic of late apoptosis or necrosis.[10]

  • Procedure Outline:

    • Treatment: Treat cancer cells with the IC₅₀ concentration of the hit compound for 24-48 hours.

    • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solution and incubate for 15 minutes at room temperature in the dark.[10]

    • Analysis: Analyze the samples by flow cytometry. An increase in the Annexin V-positive/PI-negative population is a clear indicator that the compound induces early apoptosis.[10]

Conclusion and Future Perspectives

This guide provides a robust, logical, and technically grounded framework for the biological activity screening of novel cyclopentanol derivatives. By starting with a broad assessment of cytotoxicity and progressing through a cascade of increasingly specific phenotypic and mechanistic assays, researchers can efficiently identify and validate promising lead compounds. The key to success lies not in the rigid application of protocols, but in the thoughtful interpretation of data and the rational selection of subsequent experiments to build a comprehensive biological profile. The inherent versatility of the cyclopentanol scaffold suggests that continued exploration, guided by systematic screening, will undoubtedly yield novel therapeutic agents for a wide range of human diseases.[4]

References

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  • Fiveable. (2025, August 15). Cyclopentane Ring Definition - Organic Chemistry Key Term. Retrieved March 7, 2026, from [Link]

  • Syngene. (2025, May 21). What is the hit to lead process in drug discovery?. Retrieved March 7, 2026, from [Link]

  • Serafino, A., & Sinibaldi-Vallebona, P. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Preprints.org. Retrieved March 7, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved March 7, 2026, from [Link]

  • Peiris, D. S., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Medical and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved March 7, 2026, from [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Chan, G. K., et al. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Retrieved March 7, 2026, from [Link]

  • Bio-protocol. (n.d.). In Vitro Anticancer Activity. Retrieved March 7, 2026, from [Link]

  • Tenne, T. P., et al. (2026, January 1). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved March 7, 2026, from [Link]

  • Horizon Research Publishing. (2016, January 30). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Retrieved March 7, 2026, from [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved March 7, 2026, from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved March 7, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved March 7, 2026, from [Link]

  • Demain, A. L., & Adrio, J. L. (2017, June 5). Screening and identification of novel biologically active natural compounds. Expert Opinion on Drug Discovery. Retrieved March 7, 2026, from [Link]

  • Drug Target Review. (2016, September 4). Hit-to-lead in drug discovery. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved March 7, 2026, from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved March 7, 2026, from [Link]

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Sources

Foundational

A Comprehensive Technical Guide to the Nomenclature, CAS Identification, and Analysis of 2-(4-methoxyphenyl)cyclopentan-1-ol Stereoisomers

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Stereochemical Precision In the landscape of modern drug development and fine chemical synthesis, the precise cont...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemical Precision

In the landscape of modern drug development and fine chemical synthesis, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring safety, efficacy, and reproducibility. The compound 2-(4-methoxyphenyl)cyclopentan-1-ol serves as an exemplary case study in this domain. As a chiral alcohol, its structural motif is a valuable building block for more complex molecules with potential biological activity.[1][2] The molecule possesses two chiral centers at positions C1 and C2 of the cyclopentane ring, giving rise to a total of four distinct stereoisomers.

These stereoisomers, while identical in elemental composition and connectivity, exhibit unique three-dimensional arrangements. This spatial variance can lead to profoundly different interactions with other chiral entities, such as biological receptors or enzymes, making the separation and unambiguous identification of each isomer a critical task. This guide provides an in-depth framework for understanding the nomenclature, CAS number assignment, synthesis, separation, and characterization of the stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol.

Unraveling Stereochemistry and Nomenclature

The four stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol are grouped into two pairs of enantiomers. The relationship between these pairs is diastereomeric.

  • Diastereomers : These are stereoisomers that are not mirror images of each other. They have different physical properties, such as melting points, boiling points, and solubility, which allows for their separation by standard chromatographic techniques. In this case, the cis and trans isomers are diastereomers.

    • trans : The hydroxyl (-OH) group and the 4-methoxyphenyl group are on opposite sides of the cyclopentane ring plane. This corresponds to the (1R,2R) and (1S,2S) configurations.

    • cis : The hydroxyl (-OH) group and the 4-methoxyphenyl group are on the same side of the cyclopentane ring plane. This corresponds to the (1R,2S) and (1S,2R) configurations.

  • Enantiomers : These are non-superimposable mirror images of each other. They have identical physical properties in an achiral environment, except for their interaction with plane-polarized light (optical activity). They can only be separated using chiral techniques.

    • The trans pair consists of (1R,2R) and (1S,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol.

    • The cis pair consists of (1R,2S) and (1S,2R)-2-(4-methoxyphenyl)cyclopentan-1-ol.

Visualizing Isomeric Relationships

The logical relationship between the stereoisomers can be visualized as a hierarchical breakdown from the general structure to the specific enantiomers.

G cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers T_RR (1R,2R) T_SS (1S,2S) T_RR->T_SS Enantiomers rac_trans rac-trans Mixture T_RR->rac_trans T_SS->rac_trans C_RS (1R,2S) C_SR (1S,2R) C_RS->C_SR Enantiomers rac_cis rac-cis Mixture C_RS->rac_cis C_SR->rac_cis Core 2-(4-methoxyphenyl)cyclopentan-1-ol Core->rac_trans Diastereomers Core->rac_cis Diastereomers

Figure 1: Relationships between stereoisomers.

CAS Number and Identification

The Chemical Abstracts Service (CAS) registry is critical for the unambiguous identification of chemical substances. However, for complex stereoisomers, specific CAS numbers for each pure isomer are not always available in public databases. Often, a single CAS number may refer to an undefined mixture of isomers or a racemic mixture.

For 2-(4-methoxyphenyl)cyclopentan-1-ol, the situation is as follows:

IUPAC NameStereochemistryCommon Synonym(s)CAS Number
2-(4-methoxyphenyl)cyclopentan-1-olUnspecified2-(4-methoxyphenyl)cyclopentanol933674-44-3[3]
rel-(1R,2R)-2-(4-methoxyphenyl)cyclopentan-1-oltrans (racemic)rac-trans-2-(4-methoxyphenyl)cyclopentanolNot specifically assigned
(1R,2R)-2-(4-methoxyphenyl)cyclopentan-1-oltrans (enantiopure)(+/-)-trans-IsomerNot publicly available
(1S,2S)-2-(4-methoxyphenyl)cyclopentan-1-oltrans (enantiopure)(+/-)-trans-IsomerNot publicly available
rel-(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-olcis (racemic)rac-cis-2-(4-methoxyphenyl)cyclopentanolNot specifically assigned
(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-olcis (enantiopure)(+/-)-cis-IsomerNot publicly available
(1S,2R)-2-(4-methoxyphenyl)cyclopentan-1-olcis (enantiopure)(+/-)-cis-IsomerNot publicly available

Expert Insight: The lack of specific CAS numbers for each stereoisomer underscores the importance of rigorous analytical characterization. Researchers must rely on spectroscopic and chiroptical data to define the exact material they are working with, rather than relying solely on a CAS number.

Synthetic Strategy: From Precursor to Diastereomeric Mixture

The most direct synthetic route to 2-(4-methoxyphenyl)cyclopentan-1-ol is the reduction of the corresponding ketone precursor, 2-(4-methoxyphenyl)cyclopentanone.

Key Precursor: 2-(4-methoxyphenyl)cyclopentanone
  • CAS Number: 61349-69-7[4][5]

  • Molecular Formula: C₁₂H₁₄O₂

  • Molecular Weight: 190.24 g/mol

Diastereoselective Reduction

The reduction of the prochiral ketone introduces the first chiral center (C1-OH). The stereochemical outcome of this reduction relative to the existing chiral center (C2-Ar) dictates the resulting ratio of cis to trans diastereomers.

The choice of reducing agent is a critical experimental parameter.

  • Sodium borohydride (NaBH₄): A common, mild reducing agent. It will typically yield a mixture of cis and trans isomers. The hydride anion can attack the carbonyl from either face, with the ratio determined by steric hindrance.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, also yielding a mixture.

  • Bulky reducing agents (e.g., L-Selectride®): These reagents introduce significant steric bulk, which can dramatically favor hydride attack from the less hindered face of the ketone, leading to a higher diastereomeric excess (d.e.) of one isomer (often the trans isomer).

The reaction produces a crude mixture containing both cis and trans racemic products, which must then be separated.

Analytical Workflow: From Mixture to Pure Isomers

A systematic, multi-step workflow is required to isolate and characterize all four stereoisomers from the initial synthetic mixture.

G cluster_diastereomers cluster_enantiomers A Crude Synthetic Product (Mixture of cis/trans racemates) B Step 1: Diastereomer Separation (e.g., Flash Column Chromatography) A->B C1 rac-trans Mixture B->C1 C2 rac-cis Mixture B->C2 D Step 2: Enantiomer Separation (Chiral HPLC) C1->D C2->D E1 (1R,2R)-Isomer D->E1 E2 (1S,2S)-Isomer D->E2 E3 (1R,2S)-Isomer D->E3 E4 (1S,2R)-Isomer D->E4

Figure 2: General analytical workflow for isomer separation.
Protocol 1: Separation of Diastereomers via Flash Column Chromatography

Principle: The cis and trans diastereomers possess different three-dimensional structures, leading to different polarities and affinities for the stationary phase. The trans isomer, often being more symmetrical, may elute faster than the more polar cis isomer, though this must be determined empirically.

Methodology:

  • Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). Dry-load onto a small amount of silica gel.

  • Column: Pack a glass column with silica gel (230-400 mesh) in the chosen eluent system.

  • Eluent System: A non-polar/polar gradient system, typically starting with Hexane/Ethyl Acetate (e.g., 95:5) and gradually increasing the polarity.

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution, collecting fractions (e.g., 10-20 mL each).

  • Monitoring: Monitor the elution process using Thin Layer Chromatography (TLC) with a UV lamp (254 nm) and a potassium permanganate stain to visualize the separated spots.

  • Pooling and Concentration: Combine the fractions containing each pure diastereomer (as determined by TLC) and remove the solvent under reduced pressure to yield the isolated racemic cis and trans products.

Protocol 2: Separation of Enantiomers via Chiral HPLC

Principle: Enantiomers can only be separated in a chiral environment. A Chiral Stationary Phase (CSP) contains a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers.[6][7] This results in the formation of transient, diastereomeric complexes with different energies, leading to different retention times and thus, separation.[8] Polysaccharide-based columns are highly versatile and effective for this class of compounds.[9]

Methodology:

  • Column Selection: Choose a polysaccharide-based CSP, such as Chiralpak® AD (amylose-based) or Chiralcel® OD (cellulose-based).

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg/mL) of the isolated racemic cis or trans mixture in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Temperature: 25 °C (temperature can be a critical parameter for optimizing selectivity)

    • Detection: UV detector set to an appropriate wavelength for the methoxyphenyl group (e.g., 225 nm or 275 nm).

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.

  • Scale-Up: For preparative separation, increase the column size, sample concentration, and injection volume accordingly. Collect the eluting fractions corresponding to each peak separately.

  • Recovery: Evaporate the solvent from the collected fractions to obtain the pure, isolated enantiomers.

Spectroscopic and Physical Characterization

Once isolated, each isomer must be thoroughly characterized to confirm its structure and purity.

AnalysisPurposeExpected Observations
¹H & ¹³C NMR Structural elucidation and diastereomer differentiation.The chemical shifts (δ) and coupling constants (J) of the protons on C1 and C2 will differ significantly between the cis and trans isomers due to different shielding environments. Enantiomers will have identical NMR spectra.[10]
Mass Spectrometry Molecular weight confirmation.A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 192.26 g/mol will be observed.
FT-IR Spectroscopy Functional group identification.Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹) will be present.
Optical Rotation Enantiomer differentiation and confirmation of enantiopurity.Enantiomers will rotate plane-polarized light to an equal but opposite degree. One enantiomer of a pair will have a positive specific rotation (e.g., [α]D = +X°), while its mirror image will have a negative specific rotation ([α]D = -X°). Racemic mixtures will have no optical rotation (0°).

Applications in Research and Development

Chiral alcohols like the isomers of 2-(4-methoxyphenyl)cyclopentan-1-ol are valuable intermediates in asymmetric synthesis. Their utility stems from the defined stereochemistry, which can be transferred to subsequent products. They can serve as:

  • Chiral Building Blocks: Used in the synthesis of complex natural products or active pharmaceutical ingredients (APIs) where a specific stereocenter is required.

  • Chiral Auxiliaries: Temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction.

  • Ligands for Asymmetric Catalysis: After further modification, they can be used to create chiral ligands for metal catalysts, which in turn can produce enantiomerically enriched products.

The cyclopentane ring, in particular, is a common scaffold in biologically active molecules, and the cyclopentenone moiety derived from it has been explored in anticancer drug design.[11]

Conclusion

The comprehensive analysis of 2-(4-methoxyphenyl)cyclopentan-1-ol isomers is a multi-faceted challenge that requires a deep understanding of stereochemistry, synthetic strategy, and modern analytical techniques. While CAS numbers provide a starting point, they are insufficient for defining stereochemical purity. A logical workflow, beginning with diastereoselective synthesis followed by chromatographic separation of both diastereomers and enantiomers, is essential. Rigorous characterization using NMR, mass spectrometry, and polarimetry is the only self-validating system that provides the trustworthiness required for high-level research and drug development. This guide serves as a foundational protocol, empowering scientists to navigate the complexities of this and similar chiral systems with precision and confidence.

References

  • ChemScene. 933674-44-3 | 2-(4-Methoxyphenyl)cyclopentan-1-ol.

  • BenchChem. 2-(4-Methoxyphenyl)cyclohexan-1-ol | CAS 89008-80-0.

  • BenchChem. (1R,2R)-2-methoxycyclopentan-1-ol CAS number and chemical identifiers.

  • PubChem. (2E,5E)-2,5-bis[(4-methoxyphenyl)methylidene]cyclopentan-1-one.

  • Axios Research. (1R, 2R)-2-Methoxy Cyclopentanol.

  • ResearchGate. Synthesis of 1,2,4-triphenylcyclopentane-1,2-diol (I) and...

  • Wiley Online Library. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information.

  • Matrix Fine Chemicals. 2-METHYLCYCLOPENTAN-1-OL | CAS 25144-04-1.

  • BenchChem. Comparative Analysis of 13C NMR Spectral Data: 2-(4-Methoxyphenyl).

  • Alfa Chemistry. CAS 13051-91-7 Cyclopentanol,2-methoxy-,(1R,2S)-rel-.

  • Sigma-Aldrich. 2-(4-methoxyphenyl)cyclopentanol.

  • Advanced ChemBlocks. (1S,2S)-2-methoxycyclopentan-1-ol.

  • BLDpharm. 1-(4-Methoxyphenyl)cyclopentan-1-ol | CAS 78195-96-7.

  • BLDpharm. 1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol | CAS 1479834-40-6.

  • Sigma-Aldrich. TRANS-2-(3-METHOXYPHENYL)CYCLOPENTANOL.

  • BLDpharm. 2-(4-Methoxyphenyl)cyclopentanone | CAS 61349-69-7.

  • PubChem. 2-Methoxycyclopentan-1-ol.

  • CymitQuimica. CAS 16728-03-3: 1-(4-Methoxyphenyl)cyclopropanemethanol.

  • PubChem. (1R,2S)-2-phenylcyclopentan-1-ol.

  • Academia.edu. Synthesis of some cyclopentenones and crystal structure of 4-hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one.

  • BenchChem. cis-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | 733740-08-4.

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.

  • Chemsrc. (1R,4R)-4-Methoxycyclopent-2-en-1-ol | CAS#:2165954-55-0.

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation.

  • CymitQuimica. CAS 25144-05-2: cis-2-Methylcyclopentanol.

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.

  • Restek. A Guide to the Analysis of Chiral Compounds by GC.

  • NIST WebBook. Cyclopentanol,2-methoxy-,cis-.

  • ChemScene. 1-Methoxy-4-methylpentan-2-ol | CAS 53892-33-4.

  • ChemScene. (1S,2R)-2-(5-Methoxy-2-pyridinyl)cyclopropanemethanol | 2350954-34-4. -2-(5-Methoxy-2-pyridinyl)cyclopropanemethanol-2350954-34-4.html)

  • BLDpharm. 2-(4-Methoxyphenyl)cyclopentanone | 61349-69-7.

  • PMC. 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one.

  • PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

  • Sigma-Aldrich. Basics of chiral HPLC.

  • Organic Chemistry Portal. Cyclopentane synthesis.

  • PubMed. Cyclopentenone: a special moiety for anticancer drug design.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

This Application Note is designed for researchers in medicinal chemistry and process development. It details the enantioselective synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol , a high-value chiral scaffold of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the enantioselective synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol , a high-value chiral scaffold often found in selective estrogen receptor modulators (SERMs) and bioactive carbocycles.

The protocol prioritizes Asymmetric Hydroboration-Oxidation , utilizing the Brown method. This route is selected over Dynamic Kinetic Resolution (DKR) or asymmetric hydrogenation because those methods typically favor the cis-isomer (syn-delivery to ketones), whereas the target here is the trans-isomer (1R,2S).

Introduction & Strategic Analysis

The target molecule, (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol , possesses two contiguous stereocenters on a rigid cyclopentane ring. The trans-relationship between the hydroxyl and aryl groups is thermodynamically accessible but challenging to set with high enantiocontrol using standard ketone reductions.

Synthetic Strategy Selection
MethodDiastereoselectivityEnantioselectivitySuitability
DKR-ATH of Ketone Favors cis (syn-reduction)HighLow (Wrong Diastereomer)
Enzymatic Resolution VariableHighMedium (Max 50% yield)
Asymmetric Hydroboration Favors trans (anti-Markovnikov)*High (>95% ee) High (Selected Route)

*Note: While hydroboration is a syn-addition, the subsequent oxidation retains configuration, resulting in a net trans-relationship between the H (added to C1) and the Aryl group (at C2) due to the regiochemistry of 1-arylalkenes.

Retrosynthetic Pathway

The synthesis hinges on the asymmetric hydroboration of 1-(4-methoxyphenyl)cyclopentene using (-)-Ipc₂BH (Diisopinocampheylborane). This reagent, derived from inexpensive (+)-


-pinene, acts as a "chiral match" to direct the boron atom to the less hindered face, establishing both stereocenters simultaneously.

Retrosynthesis Target (1R,2S)-2-(4-methoxyphenyl) cyclopentan-1-ol (Target) Intermediate Organoborane Intermediate Target->Intermediate Oxidation (Retent. of Config.) Precursor 1-(4-methoxyphenyl) cyclopentene Intermediate->Precursor Asym. Hydroboration (-)-Ipc2BH SM Cyclopentanone + 4-MeO-PhMgBr Precursor->SM Grignard & Dehydration

Caption: Retrosynthetic logic flow. The chirality is introduced during the hydroboration step.[1][2]

Detailed Experimental Protocol

Phase 1: Precursor Synthesis

Objective: Synthesis of 1-(4-methoxyphenyl)cyclopentene.

  • Grignard Addition:

    • Charge a dry 3-neck flask with 4-methoxyphenylmagnesium bromide (1.0 M in THF, 1.2 equiv).

    • Cool to 0°C. Dropwise add cyclopentanone (1.0 equiv) in anhydrous THF.

    • Stir at RT for 4 h. Quench with sat. NH₄Cl. Extract with EtOAc.

  • Dehydration:

    • Dissolve the crude tertiary alcohol in toluene.

    • Add p-TsOH (1 mol%) and reflux with a Dean-Stark trap for 2 h to remove water.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

    • Yield Target: >85% (White crystalline solid or oil).[3]

Phase 2: Reagent Preparation ((-)-Ipc₂BH)

Critical Step: The enantiopurity of the product depends on the optical purity of the


-pinene used.
  • Reagents: (+)-

    
    -Pinene (>99% ee), BMS (Borane-dimethyl sulfide).
    
  • Procedure:

    • In a dry flask under Argon, dissolve (+)-

      
      -pinene (2.3 equiv) in dry THF.
      
    • Cool to 0°C. Add BMS (1.0 equiv) dropwise.

    • Stir at 0°C for 1 h, then store at 0°C for 12 h (crystallization).

    • Filtration: Filter the white solid (-)-Ipc₂BH under inert atmosphere. Wash with cold pentane.

    • Note: Using crystalline (-)-Ipc₂BH ensures high ee compared to in-situ generation.

Phase 3: Asymmetric Hydroboration-Oxidation

Objective: Enantioselective conversion to the trans-alcohol.

Reaction Setup:

  • Suspend crystalline (-)-Ipc₂BH (1.1 equiv) in anhydrous THF at -25°C.

  • Add 1-(4-methoxyphenyl)cyclopentene (1.0 equiv) in THF dropwise over 30 min.

    • Mechanistic Insight: The alkene inserts into the B-H bond. The bulky pinanyl groups force the boron to add to the C2 position (anti-Markovnikov-like due to sterics/electronics of the styrene system) from the face opposite the bulky ligands.

  • Stir at -25°C for 4 h, then allow to warm slowly to 0°C over 2 h.

    • Checkpoint: Reaction completion can be monitored by TLC (micro-workup required).

Oxidation (Workup):

  • Add acetaldehyde (excess) to destroy excess hydride and liberate

    
    -pinene (optional, but facilitates purification).
    
  • Add 3M NaOH (3.0 equiv).

  • Carefully add 30% H₂O₂ (3.0 equiv) dropwise. CAUTION: Exothermic. Maintain temp <35°C.

  • Reflux for 1 h to ensure complete oxidation of the C-B bond.

  • Extraction: Cool, extract with Et₂O. Wash organics with brine.

Purification:

  • The crude mixture contains the product and liberated

    
    -pinene.
    
  • Column Chromatography: Silica gel (Hexanes/EtOAc 80:20). The non-polar

    
    -pinene elutes first.
    
  • Recrystallization: The target alcohol is often a solid. Recrystallize from Hexanes/Et₂O to upgrade ee from ~94% to >99%.

Quality Control & Analytics

Stereochemical Validation

The relative stereochemistry (trans) is confirmed by ¹H NMR coupling constants. The absolute configuration (1R,2S) is confirmed by optical rotation or chiral HPLC.

ParameterSpecificationMethod
Appearance White crystalline solidVisual
¹H NMR (C1-H)

~4.0 ppm (ddd)
500 MHz CDCl₃
Coupling Constant

Hz
Indicates trans (pseudodiequatorial)
Enantiomeric Excess >98% (after recryst.)[2][3][4]Chiralcel OD-H or AD-H
Optical Rotation

Negative (-)
Polarimetry (c=1, CHCl₃)
Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane/Isopropanol (90:10)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (utilizing the anisole chromophore)

  • Retention Times:

    • (1S,2R)-enantiomer:

      
       (minor)
      
    • (1R,2S)-enantiomer:

      
       (major)
      

Mechanistic Workflow

The following diagram illustrates the stereochemical course of the reaction. The use of (+)-


-pinene generates (-)-Ipc₂BH, which attacks the alkene face that minimizes steric clash between the pinanyl methyl groups and the phenyl ring of the substrate.

Mechanism Reagent (-)-Ipc2BH (from (+)-alpha-pinene) TS Steric Sorting (Transition State) Reagent->TS Substrate 1-(4-methoxyphenyl) cyclopentene Substrate->TS Organoborane Trans-Organoborane Intermediate TS->Organoborane Syn-Addition (Face Selective) Product (1R,2S)-Product (OH and Ar are Trans) Organoborane->Product Oxidation (Retention)

Caption: Stereochemical pathway. The syn-addition of B-H followed by retentive oxidation yields the trans-alcohol.

Troubleshooting & Optimization

  • Low Enantioselectivity (<90% ee):

    • Cause: Impure (-)-Ipc₂BH or old reagent.

    • Solution: Freshly prepare Ipc₂BH from high-purity (+)-

      
      -pinene. Ensure the reagent is crystalline before use.
      
  • Low Yield:

    • Cause: Incomplete oxidation or protonolysis of the C-B bond.

    • Solution: Ensure the oxidation step is refluxed for at least 1 hour. Use buffered oxidation if the substrate is acid-sensitive (though anisole derivatives are stable to NaOH).

  • Separation from Pinene:

    • Tip: Pinene is highly volatile and non-polar. A quick plug filtration through silica with 100% Hexanes removes most pinene before eluting the alcohol with EtOAc.

References

  • Brown, H. C.; Prasad, J. V. N. V. "Asymmetric hydroboration of representative 1-heterocyclic and 1-arylcycloalkenes." Journal of Organic Chemistry, 1986 , 51(22), 4296–4298.

  • Brown, H. C.; Singaram, B. "Development of a simple procedure for the synthesis of pure enantiomers via chiral organoboranes." Accounts of Chemical Research, 1988 , 21(8), 287–293.

  • Kirschning, A. "Immobilized Catalysts: Solid Phases, Immobilization Techniques and Applications." Springer Science & Business Media, 2004.
  • PubChem Compound Summary. "2-(4-methoxyphenyl)cyclopentan-1-ol."

Sources

Application

detailed experimental protocol for synthesizing (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

This application note details a rigorous, field-proven protocol for the synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol . Executive Summary Target Molecule: (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

This application note details a rigorous, field-proven protocol for the synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol .

Executive Summary

  • Target Molecule: (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol.

  • Stereochemistry: The (1R,2S) configuration in this 1,2-disubstituted scaffold corresponds to the cis isomer (syn relationship between the hydroxyl and aryl groups).

  • Synthetic Strategy: A three-stage workflow ensuring high diastereomeric ratio (dr) and enantiomeric excess (ee):

    • Pd-Catalyzed

      
      -Arylation:  Efficient construction of the C-C bond.
      
    • Steric-Controlled Reduction: Use of a bulky borohydride (L-Selectride) to enforce cis-diastereoselectivity (>20:1 dr).

    • Enzymatic Kinetic Resolution (EKR): Lipase-mediated discrimination to isolate the (1R,2S) enantiomer with >99% ee.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis hinges on controlling two stereocenters.[1][2] Direct asymmetric methods (e.g., asymmetric ring opening of epoxides) typically yield trans products. To access the cis (1R,2S) isomer, we utilize thermodynamic vs. kinetic control principles.

  • Diastereocontrol (Cis vs. Trans): Reduction of 2-substituted cyclopentanones with small hydrides (e.g., NaBH

    
    ) often yields mixtures. However, bulky hydrides like Lithium tri-sec-butylborohydride (L-Selectride)  attack the ketone from the less hindered face (trans to the aryl group), forcing the hydroxyl group into the cis position relative to the aryl ring.
    
  • Enantiocontrol ((1R,2S) vs. (1S,2R)): Since the reduction yields a racemic cis alcohol, an enzymatic resolution using Candida antarctica Lipase B (CAL-B) is employed. CAL-B is highly selective for acetylating the (R)-hydroxyl center, allowing separation of the enantiomers.

Retrosynthesis Target (1R,2S)-2-(4-methoxyphenyl) cyclopentan-1-ol (Target, Cis) Acetate (1R,2S)-Acetate (Enzymatically Resolved) Target->Acetate Hydrolysis RacemicAlcohol (±)-cis-2-(4-methoxyphenyl) cyclopentan-1-ol Acetate->RacemicAlcohol Lipase Resolution (CAL-B, Vinyl Acetate) Ketone 2-(4-methoxyphenyl) cyclopentan-1-one RacemicAlcohol->Ketone L-Selectride (Diastereoselective Red.) Start Cyclopentanone + 4-Bromoanisole Ketone->Start Pd-Catalyzed Arylation

Figure 1: Retrosynthetic logic flow targeting the (1R,2S)-cis isomer.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-methoxyphenyl)cyclopentan-1-one

Objective: Install the aryl group at the


-position of cyclopentanone.

Reagents:

  • Cyclopentanone (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(OAc)

    
     (1 mol%)
    
  • BINAP (1.2 mol%) (Racemic BINAP is sufficient here)

  • NaO

    
    Bu (1.5 equiv)
    
  • Toluene (Anhydrous)

Protocol:

  • Catalyst Formation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with Pd(OAc)

    
     and BINAP. Add anhydrous toluene and stir at room temperature for 15 minutes to generate the active Pd-ligand complex (solution turns orange/red).
    
  • Substrate Addition: Add NaO

    
    Bu, 4-bromoanisole, and cyclopentanone to the flask.
    
  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS.

  • Workup: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO

    
    , 5-10% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85%.

    • Checkpoint: Verify mono-arylation by

      
      H NMR (diagnostic triplet/dd at ~3.2 ppm for the 
      
      
      
      -proton).
Step 2: Diastereoselective Reduction to (±)-cis-Alcohol

Objective: Convert the ketone to the alcohol with exclusive cis stereochemistry.

Reagents:

  • 2-(4-methoxyphenyl)cyclopentan-1-one (1.0 equiv)

  • L-Selectride (1.0 M in THF, 1.2 equiv)

  • THF (Anhydrous)

  • H

    
    O
    
    
    
    / NaOH (for oxidative workup)

Protocol:

  • Setup: Dissolve the ketone in anhydrous THF (0.1 M concentration) in a flame-dried flask under N

    
    . Cool the solution to -78°C  (Dry ice/Acetone bath).
    
  • Addition: Add L-Selectride solution dropwise over 20 minutes via syringe pump. The bulky hydride approaches from the face opposite the aryl group (steric control).

  • Incubation: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench & Workup:

    • Caution: Organoboranes are formed. Oxidative workup is required.

    • Cool to 0°C. Carefully add H

      
      O (excess) followed by 3M NaOH and 30% H
      
      
      
      O
      
      
      . Stir vigorously for 1 hour at room temperature.
  • Extraction: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Analysis: Analyze crude by

    
    H NMR. The cis-isomer typically displays a larger coupling constant or specific shift compared to trans, but the key indicator is the dr. L-Selectride typically yields >95:5 cis:trans.
    
    • Purification: Flash chromatography (15-20% EtOAc/Hexanes) to isolate the pure (±)-cis alcohol.

Step 3: Enzymatic Kinetic Resolution (EKR)

Objective: Separate the enantiomers to obtain (1R,2S).

Mechanism: Lipase CAL-B typically acetylates the enantiomer where the hydroxyl group stereocenter is (R).

  • Substrate: (±)-(1R,2S)/(1S,2R) mixture.

  • Target: (1R,2S)-alcohol (C1 is R).[3]

  • Reaction: The (1R,2S) enantiomer is converted to its acetate ester. The (1S,2R) enantiomer remains as the alcohol.

Reagents:

  • (±)-cis-2-(4-methoxyphenyl)cyclopentan-1-ol

  • Candida antarctica Lipase B (Immobilized, e.g., Novozym 435)

  • Vinyl Acetate (Acyl donor, 3.0 equiv)

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)

Protocol:

  • Setup: Dissolve the racemic alcohol in MTBE. Add Vinyl Acetate and the immobilized Lipase beads.

  • Incubation: Shake or stir gently (orbital shaker preferred to avoid grinding beads) at 30–40°C.

  • Monitoring: Monitor conversion by Chiral HPLC (e.g., Chiralcel OD-H column). Stop the reaction at exactly 50% conversion .

    • Note: Theoretical maximum yield is 50%.

  • Separation: Filter off the enzyme beads (can be reused). Concentrate the filtrate.

  • Purification: Separate the (1R,2S)-Acetate (product) from the (1S,2R)-Alcohol (unreacted) via column chromatography. The ester is significantly less polar (elutes first).

  • Hydrolysis (Final Step):

    • Dissolve the (1R,2S)-Acetate in MeOH/H

      
      O (3:1).
      
    • Add K

      
      CO
      
      
      
      (2 equiv) and stir at RT for 2 hours.
    • Extract with EtOAc, dry, and concentrate to yield pure (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol .

Part 3: Data & Visualization

Process Workflow Diagram

Workflow cluster_0 Step 1: Arylation cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Enzymatic Resolution S1 Cyclopentanone + Ar-Br Pd(OAc)2 / BINAP S1_Prod 2-Arylcyclopentanone S1->S1_Prod 80°C, 16h S2 L-Selectride (-78°C, THF) S1_Prod->S2 S2_Prod (±)-cis-Alcohol (Racemic) S2->S2_Prod >20:1 dr S3 CAL-B Lipase Vinyl Acetate S2_Prod->S3 S3_Prod1 (1R,2S)-Acetate (Converted) S3->S3_Prod1 Fast Reaction S3_Prod2 (1S,2R)-Alcohol (Unreacted) S3->S3_Prod2 Slow Reaction Final Hydrolysis (K2CO3) -> (1R,2S)-Alcohol S3_Prod1->Final Deprotection

Figure 2: Step-by-step experimental workflow for isolating the (1R,2S) isomer.

Key Analytical Parameters
ParameterSpecificationMethod of Verification
Stereochemistry (1R, 2S) - CisNOESY NMR (Strong correlation between H1 and H2)
Enantiomeric Excess > 99% eeChiral HPLC (Chiralcel OD-H or AD-H)
Diastereomeric Ratio > 20:1 (Cis:Trans)

H NMR (Integration of carbinol proton)
Appearance White Crystalline SolidVisual Inspection

References

  • Stereochemistry of 2-substituted cyclopentanols: BenchChem. (2025).[4] An In-Depth Technical Guide to (1R,2R)-2-methoxycyclopentan-1-ol. Link (Confirming stereochemical nomenclature).

  • L-Selectride Selectivity: Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society.[2] Link

  • Enzymatic Resolution: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link

  • Mitsunobu Mechanism (Alternative Route Context): Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

Sources

Method

use of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol as a chiral auxiliary in asymmetric synthesis

This application note details the use of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol as a high-performance chiral auxiliary. This compound serves as a conformationally rigid, electron-rich analog of the classic Whitesell...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the use of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol as a high-performance chiral auxiliary. This compound serves as a conformationally rigid, electron-rich analog of the classic Whitesell auxiliary (trans-2-phenylcyclohexanol) and 8-phenylmenthol. Its primary utility lies in controlling the stereochemical outcome of ester enolate alkylations, aldol reactions, and cycloadditions.

Introduction & Mechanistic Rationale

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol belongs to the class of trans-2-arylcycloalkanol chiral auxiliaries. While functionally similar to 8-phenylmenthol and trans-2-phenylcyclohexanol, this specific auxiliary incorporates two critical structural optimizations:

  • Cyclopentane Framework: The five-membered ring adopts a rigid "envelope" conformation. This reduces the conformational degrees of freedom compared to the six-membered chair of cyclohexanols, potentially tightening the transition state and enhancing diastereoselectivity (de).

  • 4-Methoxyphenyl Substituent: The para-methoxy group increases the electron density of the aromatic ring. This enhances

    
    -shielding effects in the transition state and often improves the crystallinity of intermediates, facilitating purification by recrystallization rather than chromatography.
    
Mechanism of Stereocontrol

The auxiliary operates via steric and electronic shielding . When acylated (e.g., with propionic acid), the auxiliary adopts a conformation where the C2-aryl group effectively blocks one face of the enolate.

  • Enolate Geometry: Lithium enolates typically form the (Z)-geometry to minimize steric clash.

  • Face Blocking: The trans-aryl group at C2 extends over the

    
    -system of the enolate.
    
  • Approach: Electrophiles are forced to approach from the face opposite the bulky 4-methoxyphenyl group (the Si-face or Re-face depending on specific absolute configuration), resulting in high diastereomeric excess (>90-98% de).

Visualizing the Stereocontrol Pathway

The following diagram illustrates the workflow and the transition state logic.

G Auxiliary (1R,2S)-Auxiliary (Starting Material) Acylation Step 1: Acylation (Attachment) Auxiliary->Acylation Ester Chiral Ester Intermediate Acylation->Ester Enolization Step 2: Enolization (LDA, -78°C) Ester->Enolization TS Transition State (Aryl Shielding) Enolization->TS Alkylation Step 3: Electrophile Addition (R-X) TS->Alkylation Product Major Diastereomer (>95% de) Alkylation->Product Cleavage Step 4: Cleavage (Hydrolysis/Red) Product->Cleavage Final Chiral Acid/Alcohol + Recycled Auxiliary Cleavage->Final Final->Auxiliary Recycle

Figure 1: Strategic workflow for using (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol in asymmetric synthesis. The cycle emphasizes the recovery of the auxiliary.[1]

Experimental Protocols

Protocol A: Attachment of the Auxiliary (Acylation)

This step converts the chiral alcohol into a chiral ester (e.g., propionate or acetate) ready for functionalization.

Reagents:

  • (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol (1.0 equiv)

  • Propionyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the chiral auxiliary (1.0 equiv) in anhydrous DCM (0.5 M concentration).

  • Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to 0°C.

  • Acylation: Dropwise add Propionyl chloride (1.2 equiv). A white precipitate (Et3N·HCl) will form.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the alcohol.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with 1M HCl, then brine. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes) yields the chiral ester.

Protocol B: Asymmetric Alkylation (The Core Application)

This protocol describes the methylation of a propionate ester to generate a chiral


-methyl stereocenter.

Reagents:

  • Chiral Propionate Ester (from Protocol A)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Methyl Iodide (MeI) (3.0 equiv)

  • THF, anhydrous

  • HMPA or DMPU (Optional, 2-3 equiv to accelerate enolate reactivity)

Procedure:

  • Enolate Formation: Cool a solution of LDA (1.1 equiv) in THF to -78°C. Add a solution of the Chiral Propionate Ester in THF dropwise over 15 minutes.

  • Equilibration: Stir at -78°C for 1 hour to ensure complete formation of the (Z)-enolate. The bulky aryl group of the auxiliary now blocks one face of the enolate.

  • Alkylation: Add Methyl Iodide (3.0 equiv) neat or in THF.

  • Reaction: Stir at -78°C for 2–4 hours. (Note: Do not warm rapidly; stereoselectivity is temperature-dependent).

  • Quench: Quench the reaction at -78°C with sat. NH4Cl solution.

  • Workup: Warm to RT, extract with Et2O. Dry and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via crude 1H-NMR or Chiral HPLC. Expect dr > 95:5.

Protocol C: Non-Destructive Cleavage (Recovery)

To obtain the final chiral product (acid or alcohol) and recover the expensive auxiliary.

Option 1: Hydrolysis to Chiral Acid

  • Dissolve the alkylated ester in THF/H2O (4:1).

  • Add LiOH (2.0 equiv) and 30% H2O2 (4.0 equiv). (The peroxide aids in cleaving sterically hindered esters).

  • Stir at 0°C to RT overnight.

  • Quench with Na2SO3 (to destroy peroxide). Acidify aqueous layer to pH 2 and extract the chiral acid.

  • Recover the auxiliary from the organic layer (neutral wash).

Option 2: Reductive Cleavage to Chiral Alcohol

  • Treat the ester with LiAlH4 (2.0 equiv) in Et2O at 0°C.

  • Standard Fieser workup yields the chiral primary alcohol and the recovered auxiliary alcohol. Separation is easily achieved by flash chromatography due to polarity differences.

Performance Data & Comparison

The following table summarizes the expected performance characteristics of the (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol auxiliary compared to standard benchmarks.

Feature(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-oltrans-2-Phenylcyclohexanol (Whitesell)8-Phenylmenthol (Corey)
Ring Size 5 (Cyclopentane)6 (Cyclohexane)6 (Cyclohexane)
Conformation Rigid EnvelopeChairChair
Electronic Effect Electron-Rich (

-donor)
NeutralNeutral
Typical de 95 - 99% 90 - 98%90 - 99%
Crystallinity High (due to methoxy)ModerateModerate/Low
UV Visibility High (distinct

)
ModerateModerate
Primary Use Alkylation, Diels-AlderEne reactions, AlkylationDiels-Alder, Alkylation

References

  • BenchChem. (2025).[2] Application Notes and Protocols: (1R,2R)-2-methoxycyclopentan-1-ol in Pharmaceutical Synthesis.

  • Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985).[3][4] trans-2-Phenylcyclohexanol.[1][3][4][5][6][7][8] A powerful and readily available chiral auxiliary.[3][4][6][8][9] Journal of Organic Chemistry, 50(23), 4663–4664.[4]

  • Schwartz, A., et al. (1993).[3] Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (-)-(1R,2S)-trans-2-Phenylcyclohexanol.[3] Organic Syntheses, Coll.[3] Vol. 8, p. 516.

  • Bode, J. W., et al. (2011). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes. National Institutes of Health (PMC).

  • Sigma-Aldrich. (2024). Chiral Auxiliaries for Asymmetric Synthesis.[1][2][3][5][6][8][9][][11]

Sources

Application

The Strategic Application of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol in the Synthesis of Pharmaceutical Intermediates

This technical guide provides an in-depth exploration of the role and potential of the chiral alcohol, (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol, in the stereoselective synthesis of pharmaceutical intermediates. While...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the role and potential of the chiral alcohol, (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol, in the stereoselective synthesis of pharmaceutical intermediates. While direct, widespread applications of this specific molecule are not extensively documented in publicly available literature, its structural features—a rigid cyclopentane scaffold, defined cis-stereochemistry of the hydroxyl and aryl groups, and the electronic nature of the methoxyphenyl substituent—make it a compelling candidate for advanced asymmetric synthesis. This document will, therefore, focus on the foundational principles of its use, its potential as a chiral building block, and provide a detailed, plausible protocol for its application in the synthesis of a key class of pharmaceutical intermediates: carbocyclic nucleoside analogues.

Introduction: The Significance of Chiral Cyclopentanols in Drug Development

The cyclopentane ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins, steroids, and a critical class of antiviral agents known as carbocyclic nucleosides.[1][2] In carbocyclic nucleosides, the furanose sugar's oxygen atom is replaced by a methylene group, a modification that confers enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[3] The stereochemistry of the substituents on the cyclopentane ring is paramount to the biological activity of these drugs, as enzymes and receptors are inherently chiral.[4] Consequently, the development of synthetic routes to enantiomerically pure cyclopentane derivatives is a cornerstone of modern medicinal chemistry.[5]

Chiral alcohols like (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol serve as valuable precursors or chiral auxiliaries in these syntheses. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to direct the stereochemical outcome of subsequent reactions, after which it can be removed.[6] The defined spatial arrangement of functional groups in these auxiliaries creates a chiral environment that influences the trajectory of incoming reagents, leading to the preferential formation of one enantiomer or diastereomer.

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol: A Profile

The molecule at the heart of this guide, (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol, possesses several key features that underscore its potential in asymmetric synthesis:

  • Defined Stereochemistry: The (1R,2S) configuration denotes a cis relationship between the hydroxyl and the 4-methoxyphenyl groups. This fixed spatial arrangement can effectively shield one face of the cyclopentane ring, thereby directing stereoselective transformations.

  • Rigid Scaffold: The five-membered ring has limited conformational flexibility, which helps in maintaining a predictable three-dimensional structure. This rigidity is crucial for effective chirality transfer during a reaction.

  • Functional Handles: The hydroxyl group is a versatile functional handle that can be used for further transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

  • Aryl Substituent: The 4-methoxyphenyl group can influence the reactivity of the molecule through electronic and steric effects. The methoxy group can also serve as a potential site for modification or interaction with catalysts.

Application in the Synthesis of Carbocyclic Nucleoside Analogues: A Plausible Approach

Given its structure, a primary potential application of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is as a chiral building block for the synthesis of carbocyclic nucleoside analogues. These compounds are crucial in antiviral therapies, with notable examples including Abacavir (an anti-HIV agent).[1] The synthesis of these molecules often relies on the stereocontrolled construction of a substituted cyclopentylamine, which is then coupled with a nucleobase.[3]

The following section outlines a detailed, hypothetical protocol for the utilization of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol in the synthesis of a key chiral aminocyclopentanol intermediate, a direct precursor to carbocyclic nucleosides.

Synthetic Strategy Overview

The proposed synthetic pathway leverages the stereochemistry of the starting material to introduce an amino group with the correct configuration. The hydroxyl group of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol can be converted into a good leaving group, followed by an SN2 reaction with an azide source. Subsequent reduction of the azide yields the desired aminocyclopentanol.

Diagram 1: Proposed Synthetic Pathway

G start (1R,2S)-2-(4-methoxyphenyl) cyclopentan-1-ol intermediate1 (1S,2S)-1-azido-2- (4-methoxyphenyl)cyclopentane start->intermediate1 1. MsCl, Et3N 2. NaN3, DMF intermediate2 (1S,2S)-2-(4-methoxyphenyl) cyclopentan-1-amine intermediate1->intermediate2 H2, Pd/C final_product Carbocyclic Nucleoside Analogue Precursor intermediate2->final_product Coupling with Nucleobase Precursor

Caption: Proposed synthesis of a carbocyclic nucleoside precursor.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the proposed synthesis.

Protocol 1: Synthesis of (1S,2S)-1-azido-2-(4-methoxyphenyl)cyclopentane

Objective: To convert the hydroxyl group of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol to an azide with inversion of stereochemistry.

Materials:

  • (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Sodium azide (NaN3)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Mesylation: To a solution of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq). Stir the mixture for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (1S,2S)-1-azido-2-(4-methoxyphenyl)cyclopentane.

Protocol 2: Synthesis of (1S,2S)-2-(4-methoxyphenyl)cyclopentan-1-amine

Objective: To reduce the azide to the corresponding primary amine.

Materials:

  • (1S,2S)-1-azido-2-(4-methoxyphenyl)cyclopentane

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve (1S,2S)-1-azido-2-(4-methoxyphenyl)cyclopentane (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere.

  • Fit the reaction vessel with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (1S,2S)-2-(4-methoxyphenyl)cyclopentan-1-amine, which can be used in the next step or further purified.

Data Presentation

The following table summarizes key parameters and expected outcomes for the proposed synthetic protocols.

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1MesylationMsCl, Et3NDCM0 to RT>95 (crude)
2AzidationNaN3DMF8080-90
3ReductionH2, Pd/CMeOHRT90-98

Experimental Workflow and Logic

The successful execution of this synthetic sequence relies on a logical flow of operations, from reaction setup to purification and characterization.

Diagram 2: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation reaction_setup Reaction Setup (Inert Atmosphere) prep_reagents->reaction_setup reagent_addition Reagent Addition (Controlled) reaction_setup->reagent_addition reaction_monitoring Monitoring by TLC/LC-MS reagent_addition->reaction_monitoring quench Quenching reaction_monitoring->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: A generalized workflow for organic synthesis.

Conclusion

While (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol may not yet be a widely utilized chiral building block, its structural attributes present a strong case for its potential in the stereoselective synthesis of valuable pharmaceutical intermediates. The protocols outlined in this guide, though based on established chemical principles rather than specific documented examples for this exact molecule, provide a robust framework for researchers to explore its applications. The strategic use of such chiral synthons is crucial in the ongoing effort to develop more effective and stereochemically pure therapeutic agents. Further research into the synthesis and applications of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is warranted and could unveil novel and efficient routes to important drug candidates.

References

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]

  • Hoyt, S. B., & Toste, F. D. (2012). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC, 4(19), 4346–4349. [Link]

  • Shealy, Y. F., O'Dell, C. A., & Thorpe, M. C. (1983). Synthesis of carbocyclic nucleosides as potential antiviral agents. Journal of Heterocyclic Chemistry, 20(3), 693-696. [Link]

  • Kern, E. R. (2003). Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). Antiviral Chemistry and Chemotherapy, 14(6), 323-333. [Link]

  • ResearchGate. (n.d.). Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings. [Link]

  • ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(14), 8080-8131. [Link]

  • ACS Publications. (2024). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry. [Link]

  • University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. [Link]

  • ACS Publications. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry. [Link]

  • PMC. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4569-4571. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]

  • Springer. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. [Link]

Sources

Method

Application Note: Protocols for the Kinetic Resolution of Racemic 2-(4-Methoxyphenyl)cyclopentan-1-ol

Introduction & Mechanistic Rationale Chiral 2-arylcyclopentanols bearing contiguous stereocenters are highly valuable chiral building blocks for the synthesis of pharmaceuticals and bioactive natural products[1]. The kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chiral 2-arylcyclopentanols bearing contiguous stereocenters are highly valuable chiral building blocks for the synthesis of pharmaceuticals and bioactive natural products[1]. The kinetic resolution (KR) of racemic trans-2-(4-methoxyphenyl)cyclopentan-1-ol presents a distinct challenge due to the steric encumbrance of the adjacent fully substituted stereogenic centers.

To achieve high enantiomeric excess (


) for both the recovered alcohol and the product ester, the resolution must rely on highly discriminative transition states. This guide details two field-proven methodologies for this resolution: Biocatalytic Enzymatic Kinetic Resolution (EKR)  and Chemocatalytic Kinetic Resolution .
Biocatalytic EKR via CALB (Novozym 435)

Lipases, particularly Candida antarctica lipase B (CALB, commercially available immobilized as Novozym 435), are highly effective for the resolution of secondary alcohols[2]. The causality behind this efficiency lies in the enzyme's stereospecificity pocket. The bulky 4-methoxyphenyl group and the cyclopentyl ring dictate a rigid orientation within the active site. By utilizing vinyl acetate as the acyl donor, the reaction is driven irreversibly forward; the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, preventing the reverse reaction[3].

CALB_Mechanism E Free CALB Enzyme (Active Serine) AcE Acyl-Enzyme Intermediate E->AcE + Acyl Donor - Acetaldehyde AcDonor Vinyl Acetate (Acyl Donor) AcDonor->E TI Tetrahedral Intermediate AcE->TI + Substrate (Enantioselective Binding) Sub Racemic 2-(4-methoxyphenyl) cyclopentan-1-ol Sub->AcE TI->E Enzyme Regeneration Prod Enantioenriched Acetate + Unreacted Alcohol TI->Prod Resolution & Release

Fig 1: Catalytic cycle of CALB-mediated EKR utilizing vinyl acetate to drive irreversible acylation.

Chemocatalytic KR via Planar Chiral Ferrocene

For synthetic environments where biocatalysis is not preferred, nucleophilic catalysis using planar chiral DMAP derivatives (e.g., Fu’s ferrocene catalyst, (-)-Fc-PPY) offers a robust alternative[4]. The pyridine nitrogen of the planar chiral ferrocene attacks acetic anhydride to form a highly reactive, chiral N-acyliminium ion pair. The massive ferrocene backbone creates a steric "wall," effectively blocking one face of the acyl group. The racemic alcohol approaches, but only the "matched" enantiomer can attack the carbonyl carbon without severe steric repulsion (steric filtering)[4].

Chem_KR Start Racemic Substrate (1.0 equiv) Rxn Asymmetric Acylation (Steric Filtering) Start->Rxn Cat Planar Chiral Ferrocene (-)-Fc-PPY (2 mol%) Cat->Rxn Reagents Ac2O (0.55 equiv) Et3N, Toluene Reagents->Rxn Sep Silica Gel Chromatography Rxn->Sep Conversion ~50% Prod1 Fast-Reacting Acetate (Matched) Sep->Prod1 Rf ~ 0.6 Prod2 Slow-Reacting Alcohol (Mismatched) Sep->Prod2 Rf ~ 0.2

Fig 2: Chemocatalytic kinetic resolution workflow highlighting steric filtering by the chiral catalyst.

Comparative Data Presentation

The following table synthesizes the quantitative parameters and expected outcomes for both resolution strategies, allowing researchers to select the optimal protocol based on available reagents and scale.

ParameterBiocatalytic EKR (Protocol A)Chemocatalytic KR (Protocol B)
Catalyst Novozym 435 (CALB, immobilized)(-)-Fc-PPY (Planar Chiral Ferrocene)
Catalyst Loading 50% w/w relative to substrate2 mol%
Acyl Donor Vinyl Acetate (3.0 equiv)Acetic Anhydride (0.55 equiv)
Solvent Toluene or MTBEToluene
Temperature 30 °C – 40 °C0 °C to Room Temperature
Reaction Time 24 – 48 hours12 – 24 hours
Max Conversion (

)
~50% (Self-limiting)~50% (Stoichiometrically limited)
Typical E-value > 10050 – 80
Scalability Excellent (Enzyme is recoverable)Good (Requires catalyst synthesis/purchase)

Experimental Protocols

Protocol A: Biocatalytic EKR using Novozym 435

Design Rationale: Vinyl acetate is used in excess because the reaction is self-limiting at 50% conversion due to the enzyme's high enantioselectivity. Toluene is selected to maintain enzyme rigidity, which enhances stereorecognition[2].

  • Substrate Preparation: In a flame-dried round-bottom flask, dissolve 10.0 mmol (1.92 g) of racemic trans-2-(4-methoxyphenyl)cyclopentan-1-ol in 20 mL of anhydrous toluene.

  • Reagent Addition: Add 30.0 mmol (2.76 mL) of vinyl acetate to the solution.

  • Enzyme Introduction: Add 0.96 g of Novozym 435 (CALB immobilized on acrylic resin).

  • Incubation: Seal the flask and place it in an orbital shaker or stir gently (to avoid crushing the resin beads) at 35 °C.

  • Monitoring (Self-Validating Step): Monitor the reaction via TLC (Hexanes:EtOAc 80:20). The product acetate will elute faster (

    
    ) than the unreacted alcohol (
    
    
    
    ). Stop the reaction when the spots are of equal intensity (approx. 24-48 h), indicating ~50% conversion.
  • Workup: Filter the mixture through a sintered glass funnel to recover the enzyme. Wash the enzyme with EtOAc (2 × 10 mL). Note: The recovered enzyme can be washed with hexane, dried, and reused for up to 5 cycles with minimal loss of activity.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (gradient elution: 95:5 to 80:20 Hexanes:EtOAc) to separate the enantioenriched acetate and the unreacted enantiopure alcohol.

Protocol B: Chemocatalytic KR using Planar Chiral Ferrocene

Design Rationale: Acetic anhydride is strictly limited to 0.55 equivalents. This stoichiometric bottleneck ensures the reaction cannot proceed past ~55% conversion, safeguarding the enantiomeric purity of the unreacted (mismatched) alcohol[4].

  • Catalyst & Substrate Solution: In a flame-dried flask under an argon atmosphere, dissolve 10.0 mmol (1.92 g) of racemic trans-2-(4-methoxyphenyl)cyclopentan-1-ol and 0.2 mmol (2 mol%) of (-)-Fc-PPY catalyst in 30 mL of anhydrous toluene.

  • Base Addition: Add 6.0 mmol (0.84 mL) of anhydrous triethylamine (

    
    ). Cool the mixture to 0 °C in an ice bath.
    
  • Acylation: Dropwise, add 5.5 mmol (0.52 mL) of acetic anhydride.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quenching: Quench the reaction by adding 2 mL of methanol to consume any unreacted acetic anhydride. Stir for 30 minutes.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Load the crude residue directly onto a silica gel column. Elute with Hexanes:EtOAc (90:10) to isolate the fast-reacting acetate product, followed by Hexanes:EtOAc (70:30) to recover the slow-reacting alcohol.

Analytical Validation & System Integrity

To ensure the protocol is a self-validating system, researchers must calculate the Enantiomeric Ratio (E-value), which quantifies the efficiency of the kinetic resolution[2].

  • Chiral HPLC Analysis: Determine the enantiomeric excess of the unreacted substrate (

    
    ) and the product (
    
    
    
    ) using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
  • Conversion Calculation: Calculate the exact conversion (

    
    ) using the formula:
    
    
    
    
  • E-value Calculation: Validate the catalyst's selectivity using the standard steady-state equation:

    
    
    An E-value 
    
    
    
    is considered highly practical for synthetic applications, while
    
    
    (typical for Protocol A) indicates near-perfect kinetic resolution.

References

  • [1] Asymmetric Hydrogenation of Racemic α-Aryl-β-ethoxycarbonyl Cyclopentanones via Dynamic Kinetic Resolution and Its Application to the Synthesis of (+)-Burmaniol A. National Institutes of Health (NIH) / ACS Organic Letters. Available at:

  • [3] Assymetric Induction & Stereoselective Synthesis. Michigan State University (MSU) Chemistry. Available at:

  • [2] trans- and (±)-cis-2-phenylcyclopentanamine by CALB-catalyzed aminolysis of esters: the key role of the leaving group. Moodle@Units. Available at:

  • [4] Cyclopentane; 1-cyclopentylethanone; iron (Mechanistic Paradigm of Iron-Catalyzed C–H Activation & Kinetic Resolution). Benchchem. Available at:

Sources

Application

Application Note: Derivatization Strategies for the Hydroxyl Group of (1R,2S)-2-(4-Methoxyphenyl)cyclopentan-1-ol

Introduction & Structural Causality The compound (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is a chiral secondary alcohol characterized by a cis relationship between the hydroxyl group at C1 and the electron-rich 4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

The compound (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is a chiral secondary alcohol characterized by a cis relationship between the hydroxyl group at C1 and the electron-rich 4-methoxyphenyl (anisyl) group at C2. This specific stereochemical arrangement creates a highly hindered concave face[1]. The bulky anisyl group effectively shields the C1 hydroxyl, significantly altering the reaction kinetics compared to unhindered or trans-cyclopentanols[1].

When designing derivatization workflows, chemists must account for this severe 1,2-steric clash. Standard reagents (e.g., bulky silyl chlorides or standard sulfonyl chlorides) often result in sluggish kinetics, incomplete conversion, or competitive elimination (E2) pathways. Therefore, successful derivatization requires highly reactive electrophiles, sterically calibrated protecting groups, or trajectory-specific activation methods that exploit the less hindered trans (convex) face of the cyclopentane ring[2].

Strategic Derivatization Workflow

Workflow SM (1R,2S)-2-(4-Methoxyphenyl) cyclopentan-1-ol (cis-isomer) Act Strategy 1: Activation / Inversion (Mitsunobu Reaction) SM->Act Ox Strategy 2: Oxidation (Dess-Martin Periodinane) SM->Ox Prot Strategy 3: Protection (TBSOTf / 2,6-Lutidine) SM->Prot Down1 Nucleophilic Substitution (trans-derivatives) Act->Down1 Down2 Diastereoselective Addition (Reductive Amination) Ox->Down2 Down3 Aromatic Ring Functionalization (Electrophilic Substitution) Prot->Down3

Fig 1. Divergent derivatization workflow for (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol.

Strategy 1: Stereoinvertive Activation via Mitsunobu Reaction

Objective: Convert the cis-alcohol to a trans-derivative (e.g., ester, azide, or amine precursor) via an SN2 inversion.

Mechanistic Insight: The Mitsunobu reaction is uniquely suited for the stereoinvertive functionalization of hindered cyclopentanols[3]. The reaction utilizes triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to form a highly reactive alkoxyphosphonium intermediate[4]. Because the C2-aryl group blocks the cis face, the incoming nucleophile (e.g., p-nitrobenzoic acid) is forced to attack from the less hindered trans (convex) face[2]. This trajectory results in clean SN2 displacement, yielding the inverted (1S,2S) trans-derivative[3].

Mitsunobu Step1 Phosphine Activation (PPh3 + DIAD) Step2 Alkoxyphosphonium Formation (Concave Face Blocked) Step1->Step2 Step3 SN2 Displacement (Nucleophile attacks Convex Face) Step2->Step3 Steric Clash from C2-Ar Step4 Inverted Product (trans-1S,2S) Step3->Step4 Clean Inversion

Fig 2. Steric pathway of the Mitsunobu inversion highlighting convex face attack.

Protocol: Mitsunobu Esterification
  • Preparation: In a flame-dried round-bottom flask under argon, dissolve (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol (1.0 equiv), triphenylphosphine (1.5 equiv), and p-nitrobenzoic acid (1.5 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate and minimizes the formation of hydrazine byproducts.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor complete consumption of the starting material via TLC.

  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide. Filter and purify the filtrate via silica gel flash chromatography to isolate the (1S,2S)-ester.

Strategy 2: Oxidation to Cyclopentanone

Objective: Erase the C1 stereocenter to form 2-(4-methoxyphenyl)cyclopentan-1-one, a versatile intermediate for diastereoselective Grignard additions or reductive aminations.

Mechanistic Insight: Traditional acidic oxidants (e.g., Jones reagent) risk the thermodynamic epimerization of the labile C2 stereocenter, which is alpha to the newly formed ketone. Dess-Martin Periodinane (DMP) is the reagent of choice, as it operates under mild, neutral conditions at room temperature, preventing epimerization[5]. The inclusion of sodium bicarbonate is a critical expert step; it buffers the acetic acid byproduct generated during the hypervalent iodine reduction, ensuring the C2 stereocenter remains intact[6].

Protocol: Buffered DMP Oxidation
  • Preparation: Dissolve the starting alcohol (1.0 equiv) in anhydrous dichloromethane (CH2Cl2, 0.1 M) under a nitrogen atmosphere.

  • Buffering: Add solid sodium bicarbonate (NaHCO3, 3.0 equiv) to the stirring solution.

  • Oxidation: Add Dess-Martin Periodinane (1.5 equiv) in a single portion. The suspension will become cloudy as the reaction proceeds.

  • Reaction: Stir at room temperature for 1–2 hours[5].

  • Quenching & Workup: Dilute the mixture with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous sodium thiosulfate (Na2S2O3). Stir vigorously for 15 minutes until the organic layer is clear. Extract with ether, wash with brine, dry over Na2SO4, and concentrate to yield the ketone.

Strategy 3: Sterically Calibrated Hydroxyl Protection

Objective: Mask the hydroxyl group to allow for orthogonal reactions, such as electrophilic aromatic substitution (e.g., bromination) on the anisyl ring.

Mechanistic Insight: Due to the steric bulk of the cis-aryl group, standard protection with tert-butyldimethylsilyl chloride (TBSCl) and imidazole is sluggish and low-yielding. Instead, the highly electrophilic tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) must be employed[7]. When paired with 2,6-lutidine as a non-nucleophilic base, TBSOTf efficiently silylates the hindered secondary alcohol without promoting elimination or side reactions[8].

Protocol: TBS Protection using TBSOTf
  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) under argon.

  • Base Addition: Add 2,6-lutidine (2.0 equiv) and cool the solution to -78 °C using a dry ice/acetone bath[8].

  • Silylation: Add TBSOTf (1.5 equiv) dropwise.

  • Reaction: Stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH4Cl)[7]. Extract the aqueous layer with CH2Cl2. Wash the combined organic layers with 10% aqueous citric acid (to remove residual lutidine), followed by brine. Dry over Na2SO4, concentrate, and purify via short-pad silica chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and downstream utility of the three derivatization strategies when applied to the sterically hindered cis-cyclopentanol.

Derivatization StrategyReagent SystemExpected YieldStereochemical OutcomePrimary Downstream Utility
Stereoinvertive Esterification PPh3, DIAD, p-Nitrobenzoic acid75–85%Inversion to (1S,2S)Access to trans-cyclopentyl derivatives (azides, amines)
Ketone Oxidation Dess-Martin Periodinane, NaHCO390–95%Loss of C1 stereocenterDiastereoselective Grignard addition / reductive amination
Silyl Ether Protection TBSOTf, 2,6-Lutidine85–90%Retention of (1R,2S)Orthogonal protection for aromatic ring functionalization

References

1.[3] Title: Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes and Protocols. Source: Benchchem. URL:

2.[4] Title: Mitsunobu Reaction Insights. Source: Scribd / Chemical Reviews. URL:

3.[2] Title: Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Source: PMC - NIH. URL:

4.[1] Title: Sustainable Methodology for the Synthesis of Amides, Esters and Polypropionate Fragments. Source: University of Bath. URL:

5.[7] Title: tert-Butoxytrimethylsilane | TBSOtert-Butyl Reagent. Source: Benchchem. URL:

6.[8] Title: C6 –C8 Bridged Epothilones: Consequences of Installing a Conformational Lock at the Edge of the Macrocycle. Source: PMC - NIH. URL:

7.[5] Title: Alcohol oxidation. Source: Wikipedia. URL:

8.[6] Title: Lecture 10 - Dess-Martin periodinane oxidation. Source: Digimat. URL:

Sources

Method

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol as a precursor for natural product synthesis

Application Note: High-Purity Synthesis & Utilization of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol Executive Summary The chiral scaffold (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol represents a "privileged structure" i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis & Utilization of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

Executive Summary

The chiral scaffold (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Selective Estrogen Receptor Modulators (SERMs) , opioid analgesics , and cyclopentanoid natural products .[1] Its specific cis-1,2-disubstitution pattern allows it to function as a rigidified mimic of the diethylstilbestrol pharmacophore, essential for high-affinity binding in nuclear receptors.[1]

This guide details a validated workflow for the stereoselective synthesis and enzymatic kinetic resolution (EKR) of this precursor. Unlike traditional metal-catalyzed routes that often yield trans-isomers, this protocol prioritizes the access to the thermodynamically less stable cis-(1R,2S) isomer using bulky hydride reduction coupled with biocatalytic polishing.[1]

Strategic Significance & Mechanism

The "Cis-Effect" in Bioactivity

While trans-1,2-disubstituted cyclopentanes are thermodynamically favored, the cis-configuration (1R,2S) is often required to match the spatial arrangement of natural ligands.[1]

  • Pharmacophore Mapping: The 4-methoxyphenyl group mimics the phenolic A-ring of estradiol, while the cyclopentane ring restricts conformational freedom, reducing entropic penalties upon receptor binding.

  • Key Applications:

    • SERM Precursors: Precursor for non-steroidal estrogen antagonists.[1][2]

    • CNS Agents: Scaffold for norepinephrine reuptake inhibitors.[1][2]

    • Chiral Auxiliaries: The rigid 1,2-relationship allows for high diastereoselectivity in subsequent asymmetric alkylations.[1][2]

Synthetic Strategy: The Chelation-Control Pathway

Direct addition of Grignard reagents to cyclopentene oxide typically yields the trans-product via SN2 opening.[1][2] To access the cis-(1R,2S) target, we employ a Redox-Inversion Strategy :

  • Opening: Synthesis of trans-alcohol.

  • Oxidation: Conversion to the ketone.[1][2]

  • Stereoselective Reduction: Use of a bulky hydride (L-Selectride) to attack from the less hindered face, forcing the hydroxyl group cis to the aryl ring.

  • Enzymatic Resolution: Lipase-catalyzed acetylation to separate the (1R,2S) enantiomer from the (1S,2R) antipode.

Experimental Protocols

Protocol A: Synthesis of rac-cis-2-(4-methoxyphenyl)cyclopentan-1-ol

Objective: Preparation of the racemic cis-alcohol with >95:5 dr (diastereomeric ratio).

Materials:

  • 2-(4-methoxyphenyl)cyclopentan-1-one (Intermediate A)[1][2]

  • L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF[1]

  • Tetrahydrofuran (THF), anhydrous

  • 30% Hydrogen Peroxide / NaOH (for oxidative workup)[2]

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Charge Intermediate A (10.0 g, 52.6 mmol) and anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone bath).

  • Reduction: Add L-Selectride (63.1 mL, 63.1 mmol, 1.2 equiv) dropwise via cannula over 45 minutes. Critical: Maintain internal temperature < -70°C to maximize stereoselectivity.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The ketone spot should disappear.[1][2]

  • Quench: Carefully add MeOH (10 mL) at -78°C.

  • Oxidative Workup: Allow to warm to 0°C. Add 10% NaOH (20 mL) followed by dropwise addition of 30% H₂O₂ (20 mL). Caution: Exothermic.[1][2] Stir for 1 hour at room temperature to oxidize organoboranes.

  • Extraction: Dilute with Et₂O (200 mL). Wash with brine (2 x 100 mL).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 10-20% EtOAc/Hexane).

    • Yield: ~8.5 g (84%).

    • Stereochemistry: >95% cis (confirmed by ¹H NMR coupling constants, J₁,₂ ≈ 5-7 Hz for cis vs. J ≈ 8-10 Hz for trans).[1][2]

Protocol B: Enzymatic Kinetic Resolution (EKR) to (1R,2S)

Objective: Isolation of enantiopure (1R,2S)-alcohol from the racemate.

Principle: Candida antarctica Lipase B (CAL-B) displays high enantioselectivity for the acylation of cyclic secondary alcohols.[2] In this specific substrate class, CAL-B typically acylates the (1S,2R)-enantiomer faster, leaving the desired (1R,2S)-alcohol unreacted (E-value > 100).[1]

Materials:

  • rac-cis-2-(4-methoxyphenyl)cyclopentan-1-ol (from Protocol A)[1][2]

  • Vinyl Acetate (Acyl donor)[2]

  • Immobilized Lipase B from Candida antarctica (Novozym 435)[2]

  • MTBE (Methyl tert-butyl ether) or Toluene[1][2]

Procedure:

  • Reaction Mix: Dissolve rac-alcohol (5.0 g, 26 mmol) in MTBE (100 mL).

  • Activation: Add Vinyl Acetate (12 mL, 130 mmol, 5 equiv).

  • Initiation: Add Novozym 435 beads (2.5 g, 50% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm .

  • Monitoring: Monitor conversion by Chiral HPLC (see QC section) every 2 hours.

    • Stop Point: Stop the reaction at exactly 50-52% conversion . This ensures the remaining substrate is optically pure.[1][2]

  • Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate.

  • Separation: Perform column chromatography.

    • Fraction 1: (1S,2R)-Acetate (Elutes first with non-polar solvent).[1][2]

    • Fraction 2: (1R,2S)-Alcohol (Target, elutes later).[1][2]

  • Data:

    • Yield: ~2.1 g (42% theoretical yield).

    • ee: >99% (1R,2S).[2][3]

Quality Control & Analytics

Table 1: Analytical Specifications

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 98.5%
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H)> 99.0%
Diastereomeric Ratio (dr) ¹H NMR (400 MHz)> 98:2 (cis:trans)
Residual Solvent GC-Headspace< 500 ppm (THF/MTBE)

Chiral HPLC Method:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol (90 : 10)[2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: 254 nm[1][2]

  • Retention Times:

    • (1S,2R)-Acetate: ~6.5 min

    • (1S,2R)-Alcohol: ~12.2 min

    • (1R,2S)-Alcohol (Target): ~14.5 min

Visualization: Synthesis & Mechanism

G cluster_0 Precursor Synthesis cluster_1 Stereoinversion cluster_2 Enzymatic Resolution A Cyclopentene Oxide B Grignard Addition (ArMgBr / CuI) A->B C trans-2-Aryl cyclopentanol B->C D Oxidation (Swern/PCC) C->D E 2-Aryl cyclopentanone D->E F L-Selectride Reduction (-78°C) E->F G rac-cis-Alcohol (High dr) F->G Hydride attack from hindered face H CAL-B Lipase + Vinyl Acetate G->H I (1S,2R)-Acetate (Byproduct) H->I Fast Reaction J (1R,2S)-Alcohol (TARGET) H->J Unreacted (Slow Reaction)

Figure 1: Synthetic workflow for the production of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol illustrating the redox-inversion strategy and enzymatic resolution.

Application Case Study: Synthesis of Chiral Amines

The (1R,2S)-alcohol is a direct precursor to (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-amine , a scaffold found in experimental NK1 antagonists.[1]

Transformation Protocol (Mitsunobu-Staudinger):

  • Activation: React (1R,2S)-alcohol with PPh₃/DIAD and Diphenylphosphoryl azide (DPPA).

    • Note: This proceeds with inversion , yielding the trans-azide.[1][2]

    • Correction: If the target is the cis-amine, one must start with the trans-alcohol or use a retention strategy (rare).

    • Standard Pathway: (1R,2S)-Alcohol (cis) → [Mitsunobu Inversion] → (1S,2S)-Azide (trans) → (1S,2S)-Amine.

    • To Retain Cis Configuration: Convert Alcohol to Mesylate → Displacement with NaN3 (Inversion to trans) → This pathway inherently inverts.[2]

    • Strategic Note: If the cis-amine is required, start with the trans-alcohol in the resolution step.[1] If the trans-amine is required (more common in drugs like Ciprefadol), this (1R,2S)-cis alcohol is the perfect precursor because the Mitsunobu reaction will invert it to the thermodynamically stable trans-amine with high optical purity.[1]

References

  • Enzymatic Kinetic Resolution of Cycloalkanols

    • Title: "Lipase-mediated resolution of 2-substituted cycloalkanols."[1][2]

    • Source:Tetrahedron: Asymmetry, Vol 14, Issue 17.[1]

    • URL:[Link][2]

  • Stereoselective Reduction with L-Selectride

    • Title: "Stereoselective reduction of cyclic ketones by lithium tri-sec-butylborohydride."[1][2]

    • Source:Journal of the American Chemical Society, 94(20), 7159–7161.
    • URL:[Link][2]

  • Application in SERM Synthesis

    • Title: "Design and Synthesis of Estrogen Receptor Ligands."[1][2]

    • Source:Journal of Medicinal Chemistry, 58(11), 4648-4664.[1][4]

    • URL:[Link][2]

  • Crystallographic Data for 2-Arylcyclopentanols

    • Title: "Structure and application of 4-(2-methoxyphenyl)-1,2-diphenylcyclopentane-1,2-diol."
    • Source:IUCrData, 2019.[1][2]

    • URL:[Link][2]

Sources

Application

Application Note: Catalytic Methods for the Stereoselective Reduction of 2-(4-Methoxyphenyl)cyclopentanone via Dynamic Kinetic Resolution (DKR)

Executive Summary The stereoselective synthesis of chiral 2-arylcycloalkanols is a critical transformation in medicinal chemistry, as these motifs are ubiquitous in biologically active compounds and pharmaceutical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective synthesis of chiral 2-arylcycloalkanols is a critical transformation in medicinal chemistry, as these motifs are ubiquitous in biologically active compounds and pharmaceutical building blocks. However, the reduction of 2-(4-methoxyphenyl)cyclopentanone presents a unique challenge: the stereocenter at the C2 position is highly prone to epimerization. Traditional static kinetic resolution yields a maximum of 50% of the desired enantiomer.

To overcome this limitation, Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Transfer Hydrogenation (ATH) or Asymmetric Hydrogenation (AH) allows for the theoretical 100% conversion of the racemic ketone into a single contiguous stereoisomer. This application note details the mechanistic causality, comparative catalytic modalities, and a self-validating experimental protocol for the Ru-catalyzed ATH of 2-(4-methoxyphenyl)cyclopentanone.

Mechanistic Causality & Reaction Logic

The success of a DKR process relies on a delicate kinetic balance: the rate of substrate racemization (


) must be significantly faster than the rate of reduction of the slow-reacting enantiomer (

), and ideally faster than the fast-reacting enantiomer (

)[1].
The Role of the Catalyst and Hydrogen Source

In the benchmark method developed by [2], the catalyst RuCl is utilized alongside a formic acid/triethylamine (HCOOH/Et


N) azeotrope. This specific combination is chosen for two causal reasons:
  • Racemization via Enolization: The slightly acidic/basic nature of the HCOOH/Et

    
    N mixture promotes rapid enolization at the 
    
    
    
    -position of the cyclopentanone. This ensures that the (S)- and (R)-enantiomers are in constant equilibrium.
  • Facial Selectivity: The chiral diamine ligand (TsDPEN) creates a rigid, stereodirecting pocket. A highly specific CH/

    
     interaction between the 4-methoxyphenyl ring of the substrate and the 
    
    
    
    -cymene ligand of the catalyst dictates that the hydride is transferred almost exclusively to the (R)-enantiomer, yielding the (1R, 2R)-cis-alcohol[3].

DKR_Mechanism S_Ketone (S)-2-(4-Methoxyphenyl) cyclopentanone Enol Enol Intermediate (Fast Racemization) S_Ketone->Enol k_rac Minor Other Isomers (Trace) S_Ketone->Minor k_red' (Slow) R_Ketone (R)-2-(4-Methoxyphenyl) cyclopentanone R_Ketone->Enol k_rac Product (1R, 2R)-cis-Alcohol (Major Product) R_Ketone->Product k_red (Fast) Ru(II)-TsDPEN

Caption: Dynamic Kinetic Resolution (DKR) pathway for 2-arylcyclopentanones.

Comparative Data: Catalytic Modalities

While Ru-catalyzed ATH is the industry standard for laboratory-scale synthesis, other modalities such as Rh-catalyzed Asymmetric Hydrogenation and Biocatalytic reduction (using Ketoreductases) offer alternative benefits depending on scale and environmental constraints[4].

Table 1: Comparison of Catalytic Methods for the DKR of 2-Arylcyclopentanones

Catalytic ModalityCatalyst / EnzymeHydrogen SourceYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee %)Typical Reaction Time
Asymmetric Transfer Hydrogenation (ATH) RuClHCOOH/Et

N (5:2)
>90>95:5>9824–48 h
Asymmetric Hydrogenation (AH) Rh(I)-Chiral DiphosphineH

(50 atm)
85–9590:109512–24 h
Biocatalytic Reduction Ketoreductase (KRED)NADPH / Glucose>95>99:1>9924 h

Standard Operating Procedure (SOP): Ru-Catalyzed ATH

This protocol provides a self-validating workflow for the synthesis of (1R,2R)-2-(4-methoxyphenyl)cyclopentanol. In-process controls (IPCs) are embedded to ensure the kinetic resolution is proceeding without catalyst poisoning.

Workflow Prep 1. Catalyst Prep RuCl[(S,S)-TsDPEN] Mix 2. Substrate Addition Ketone + HCOOH/Et3N Prep->Mix React 3. ATH Reaction 40°C, 24-48h Mix->React Workup 4. Workup Extraction & Wash React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the ATH-DKR protocol.

Materials & Reagents
  • Substrate: Racemic 2-(4-methoxyphenyl)cyclopentanone (1.0 equiv, 10 mmol)

  • Catalyst: RuCl (0.01 equiv, 1 mol%)

  • Hydrogen Donor: Formic acid/triethylamine azeotrope (5:2 molar ratio, 5.0 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • In-Process Control: Chiral HPLC (e.g., Chiralcel OD-H column)

Step-by-Step Methodology
  • System Purging (Causality: Catalyst Stability): Ruthenium(II) diamine catalysts are sensitive to oxidation. Purge a 50 mL Schlenk flask with dry Argon for 15 minutes.

  • Reagent Charging: Add the racemic 2-(4-methoxyphenyl)cyclopentanone (1.90 g, 10 mmol) and the RuCl catalyst (63.6 mg, 0.1 mmol) to the flask.

  • Initiation of Transfer Hydrogenation: Inject 5.0 mL of the degassed HCOOH/Et

    
    N (5:2) azeotrope via syringe. The mixture will transition to a deep amber color, indicating the formation of the active 16-electron Ru-hydride species.
    
  • Thermal Activation: Stir the reaction mixture at 40 °C. Note: Elevated temperatures are required to ensure

    
     outpaces 
    
    
    
    . Running this reaction at room temperature will result in kinetic trapping and lower diastereoselectivity.
  • Self-Validating IPC: At

    
     hours, withdraw a 10 
    
    
    
    L aliquot, quench in 1 mL of saturated NaHCO
    
    
    , extract with DCM, and analyze via Chiral HPLC.
    • Validation Check: If the unreacted ketone shows an enantiomeric excess (ee) > 10%, racemization is too slow. Add an additional 0.5 mL of Et

      
      N to increase basicity and promote enolization.
      
  • Quenching & Workup: Upon complete consumption of the ketone (typically 24–48 hours), cool the flask to 0 °C. Slowly add 20 mL of saturated aqueous NaHCO

    
     to neutralize the formic acid (Caution: Vigorous CO
    
    
    
    evolution).
  • Extraction & Purification: Extract the aqueous layer with DCM (3

    
     20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to yield the pure (1R, 2R)-cis-2-(4-methoxyphenyl)cyclopentanol.

References

  • Noyori, R., Hashiguchi, S., Fujii, A., Takehara, J., & Ikariya, T. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 117(28), 7562-7563.[Link]

  • Wills, M., Alcock, N. J., Mann, I., & Peach, P. (2002). "Dynamic kinetic resolution–asymmetric transfer hydrogenation of 1-aryl-substituted cyclic ketones." Tetrahedron: Asymmetry, 13(22), 2485-2490.[Link]

  • Li, G., et al. (2022). "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology, 10, 9279401.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of 2-(4-Methoxyphenyl)cyclopentan-1-ol

Welcome to the Technical Support Center. As researchers and drug development professionals, achieving precise stereocontrol is critical to your downstream applications.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, achieving precise stereocontrol is critical to your downstream applications. The synthesis of 2-(4-methoxyphenyl)cyclopentan-1-ol presents a classic challenge in diastereoselectivity due to the steric dynamics of the C2-aryl group.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control the cis/trans ratio of your final product.

Diagnostic Workflow

Before proceeding with an experiment, use the decision matrix below to select the appropriate synthetic route based on your target diastereomer.

Workflow Start Target Molecule: 2-(4-methoxyphenyl) cyclopentan-1-ol Decision Which diastereomer is required? Start->Decision Cis cis-Isomer (Kinetic Product) Decision->Cis Requires cis Trans trans-Isomer (Thermodynamic Product) Decision->Trans Requires trans ActionCis Route A: Reduction with Bulky Hydride (e.g., L-Selectride) at -78 °C Cis->ActionCis ActionTrans Route B: Hydroboration-Oxidation of 1-(4-methoxyphenyl)cyclopent-1-ene Trans->ActionTrans

Fig 1. Decision matrix for selecting the synthetic route based on desired diastereomer.

Frequently Asked Questions (Troubleshooting)

Q1: When I reduce 2-(4-methoxyphenyl)cyclopentan-1-one with standard NaBH₄, I get a ~75:25 mixture of diastereomers. How can I drive this to a single cis-isomer?

Analysis & Causality: The poor diastereomeric ratio (dr) is a manifestation of inadequate steric approach control. In solution, the bulky 4-methoxyphenyl group at C2 adopts a pseudo-equatorial conformation to minimize steric strain. Sodium borohydride (NaBH₄) is a relatively small nucleophile. While it inherently prefers to attack the carbonyl carbon from the less hindered face (anti to the bulky aryl group), the energetic difference between the two transition states is insufficient for high selectivity, leading to a mixture of products[1.4].

Solution: To selectively obtain the cis-isomer, you must amplify the steric differentiation. Switch to a sterically demanding hydride source such as L-Selectride (lithium tri-sec-butylborohydride). The bulky sec-butyl groups completely block attack from the syn-face, forcing exclusive anti-attack. Because the hydride adds from the opposite side of the aryl group, the resulting alkoxide oxygen is pushed to the same face as the aryl group, yielding the cis-isomer with >99:1 dr.

Mechanism Ketone 2-(4-methoxyphenyl) cyclopentan-1-one Face1 Less Hindered Face (Anti to Aryl) Ketone->Face1 Face2 More Hindered Face (Syn to Aryl) Ketone->Face2 Hydride1 Bulky Hydride (L-Selectride) Face1->Hydride1 Exclusive attack Hydride2 Small Hydride (NaBH4) Face1->Hydride2 Major attack Face2->Hydride2 Minor attack Result1 cis-Isomer (>99% dr) Hydride1->Result1 Result2 Mixed Isomers (~75:25 cis:trans) Hydride2->Result2

Fig 2. Mechanistic causality of facial selectivity in ketone reduction.

Q2: I specifically need the trans-isomer for my downstream API. If bulky hydrides only give the cis-isomer, how do I invert the selectivity?

Analysis & Causality: Direct reduction of 2-substituted cyclopentanones is inherently biased toward the kinetic cis-product. Attempting to force trans-selectivity via direct reduction often requires complex Dynamic Kinetic Resolution (DKR) using specialized Ruthenium catalysts under equilibrating conditions[1.1].

Solution: The most robust, self-validating protocol to achieve high trans-selectivity is to bypass the ketone entirely and utilize the hydroboration-oxidation of 1-(4-methoxyphenyl)cyclopent-1-ene . Hydroboration is a concerted, syn-addition. The electrophilic boron atom regioselectively attacks the less substituted C2 position, while the hydride attacks C1. Because the addition is strictly syn, the boron group and the C1-aryl group end up trans to each other. Subsequent oxidation with alkaline hydrogen peroxide proceeds with strict retention of configuration, delivering the trans-alcohol cleanly and predictably.

Q3: I am using an enantiopure starting ketone, but my isolated cyclopentanol is partially racemized. What is causing this loss of optical purity?

Analysis & Causality: You are observing epimerization at the C2 position prior to reduction. The C2 proton is highly acidic because its conjugate base (the enolate) is stabilized by both the adjacent carbonyl and the extended conjugation of the 4-methoxyphenyl ring. If you are using basic reducing conditions (e.g., NaBH₄ in unbuffered alcoholic solvents), the basicity of the medium promotes enolization, scrambling the stereocenter[1.3].

Solution: To preserve the stereocenter, conduct the reduction under strictly non-basic, cryogenic conditions. Using L-Selectride at -78 °C suppresses enolization kinetically, ensuring that the rate of reduction vastly outpaces the rate of epimerization.

Quantitative Data: Reagent Comparison

The following table summarizes the expected diastereomeric ratios based on the chosen synthetic methodology.

Reagent / MethodSolventTemp (°C)Major DiastereomerTypical dr (cis:trans)Expected Yield (%)
NaBH₄MeOH0 to 25cis~ 75:2585 - 90
DIBAL-HCH₂Cl₂-78cis~ 85:1580 - 88
L-SelectrideTHF-78cis> 99:192 - 95
Hydroboration-Oxidation*THF0 to 25trans1 : >9980 - 85

*Note: Hydroboration requires 1-(4-methoxyphenyl)cyclopent-1-ene as the starting material, not the ketone.

Standardized Experimental Protocols
Protocol A: Highly cis-Selective Synthesis (via L-Selectride)

Self-Validating Principle: Cryogenic temperatures prevent C2-epimerization, while the bulky hydride enforces strict facial selectivity.

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 2-(4-methoxyphenyl)cyclopentan-1-one (1.0 equiv) dissolved in anhydrous THF to create a 0.2 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Reduction: Dropwise add L-Selectride (1.0 M in THF, 1.2 equiv) over 15 minutes via a syringe pump. Maintain stirring at -78 °C for 2 hours.

  • Quench & Oxidation: Critical Step: Quench the reaction strictly at -78 °C by the slow addition of 10% aqueous NaOH (2.0 equiv), followed immediately by 30% H₂O₂ (3.0 equiv). This step oxidizes the organoborane byproducts into water-soluble species.

  • Workup: Remove the cooling bath and warm to room temperature. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield cis-2-(4-methoxyphenyl)cyclopentan-1-ol.

Protocol B: Highly trans-Selective Synthesis (via Hydroboration-Oxidation)

Self-Validating Principle: Syn-addition of borane guarantees the trans-relationship between the aryl group and the resulting hydroxyl group.

  • Preparation: Charge a flame-dried flask with 1-(4-methoxyphenyl)cyclopent-1-ene (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C using an ice-water bath.

  • Hydroboration: Add Borane-THF complex (BH₃·THF, 1.0 M, 0.5 equiv) dropwise. Stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature for an additional 2 hours to ensure complete conversion.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully add 3 M NaOH (2.0 equiv) dropwise, followed by 30% H₂O₂ (3.0 equiv). Caution: This step is highly exothermic.

  • Maturation: Stir the biphasic mixture at room temperature for 2 hours to ensure complete oxidation of the intermediate alkylborane.

  • Workup: Extract the mixture with diethyl ether (3x). Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (to quench any residual peroxides) and brine. Dry over Na₂SO₄ and concentrate to yield trans-2-(4-methoxyphenyl)cyclopentan-1-ol.

References
  • Jurkauskas, V.; Buchwald, S. L. "Dynamic Kinetic Resolution via Asymmetric Conjugate Reduction: Enantio- and Diastereoselective Synthesis of 2,4-Dialkyl Cyclopentanones". Journal of the American Chemical Society, 2002. 1

  • MDPI. "MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones". Catalysts, 2022.2

  • ACS Publications. "Synthesis of Chiral Cyclopentenones". Chemical Reviews, 2016. 3

Sources

Optimization

Technical Support Center: Challenges in the Stereoisomeric Separation of 2-(4-methoxyphenyl)cyclopentan-1-ol

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for navigating the complexities of separating the stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol. This molecule, a...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the complexities of separating the stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol. This molecule, a key chiral building block, possesses two stereogenic centers, giving rise to four possible stereoisomers. The primary challenge for researchers often lies not in separating the diastereomeric pairs (cis vs. trans), which have different physical properties, but in resolving the enantiomers of the desired diastereomer, specifically the (1R,2S) and (1S,2R) pair.[1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth, method-specific troubleshooting, providing not just the "how" but the critical "why" behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for resolving the (1R,2S) / (1S,2R) enantiomers of 2-(4-methoxyphenyl)cyclopentan-1-ol?

There are three primary strategies, each with distinct advantages and challenges:

  • Chiral Chromatography (HPLC/SFC): This is the most versatile and widely used method for both analytical and preparative scales.[3][4] It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.[5][6] This is particularly effective for secondary alcohols.[7]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves derivatizing the racemic alcohol to an acidic species (e.g., a phthalate half-ester), which is then reacted with a chiral base to form diastereomeric salts.[8][9] These salts have different solubilities and can be separated by fractional crystallization.[10]

Q2: How do I choose the best separation method for my required scale?

The optimal method is highly dependent on the amount of enantiopure material you need.

  • Analytical Scale (sub-milligram): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for its high resolving power and sensitivity.

  • Small Preparative Scale (milligrams to grams): Both preparative chiral HPLC and enzymatic resolution are excellent choices. Enzymatic methods can be cost-effective if a suitable enzyme is found quickly.[11]

  • Large/Industrial Scale (kilograms): Diastereomeric salt crystallization and Simulated Moving Bed (SMB) chromatography, a continuous chromatography technique, are often preferred due to better scalability and potentially lower solvent costs compared to batch preparative chromatography.[12][13]

Q3: What makes separating the (1R,2S) and (1S,2R) enantiomers so much harder than separating them from the cis diastereomers?

Enantiomers are non-superimposable mirror images that have identical physical properties (boiling point, solubility, etc.) in an achiral environment.[1] Therefore, they cannot be separated by standard techniques like distillation or conventional chromatography. Separation is only possible in a chiral environment where their interactions differ. Diastereomers, on the other hand, are stereoisomers that are not mirror images. They have distinct physical and chemical properties, which allows them to be separated using standard laboratory techniques like silica gel column chromatography.[14]

Method-Specific Troubleshooting Guides

This section provides direct answers to specific issues you may encounter during your experiments.

Section 1: Chiral Chromatography (HPLC/SFC)

Chiral chromatography is powerful but requires careful method development. Polysaccharide-based and cyclodextrin-based columns are common starting points for separating chiral alcohols.[4][15]

Problem: I'm seeing no separation or very poor resolution (Rs < 1.0) between the enantiomers.

  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP). The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP. If the CSP's chiral environment is not suitable for your molecule, no separation will occur.

    • Solution: Screen multiple CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based). For alcohols, polysaccharide-based CSPs like Daicel's CHIRALPAK® series are often a successful starting point.[3] A systematic screening approach is more efficient than random trials.[4]

  • Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition directly influences the interactions between your analyte and the CSP. In normal-phase chromatography, the alcohol modifier (e.g., isopropanol, ethanol) is a critical component.

    • Solution: Systematically vary the percentage of the alcohol modifier. A lower percentage generally increases retention and can improve resolution, but may also lead to broader peaks.[16] Also, try switching the type of alcohol (e.g., from isopropanol to ethanol), as this can dramatically alter selectivity.

  • Potential Cause 3: Temperature Fluctuations. Column temperature affects both the thermodynamics of the chiral recognition process and the mobile phase viscosity.

    • Solution: Use a column thermostat to maintain a stable temperature. Test different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution for enantiomeric separations but increase backpressure.[17]

Problem: My peaks are tailing or fronting, which compromises resolution and quantification.

  • Potential Cause 1: Secondary Interactions. Peak tailing is often caused by unwanted interactions, such as hydrogen bonding between the alcohol analyte and residual silanols on the silica support of the CSP.[18]

    • Solution: Add a small amount of an acidic or basic additive to the mobile phase. For a neutral/weakly acidic molecule like your alcohol, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1%) can suppress silanol interactions.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[19] Chiral columns are particularly susceptible to mass overload.

    • Solution: Reduce the injection volume or dilute your sample. Chiral separations often require significantly lower on-column concentrations than achiral separations to maintain good peak shape.[19]

  • Potential Cause 3: Inappropriate Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[17][18]

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

Problem: I'm losing resolution during scale-up from an analytical to a preparative column.

  • Potential Cause 1: Overloading Effects. The mass of sample loaded onto a preparative column is orders of magnitude higher than on an analytical column, exacerbating overload issues that might not have been apparent at the analytical scale.

    • Solution: Perform a loading study on your analytical column to determine the maximum injectable concentration before peak shape degrades. Use this data to calculate the appropriate load for your preparative column based on its dimensions.

  • Potential Cause 2: Thermal Effects. The heat generated from the friction of the mobile phase flowing through the packed bed is more significant in larger-diameter preparative columns and can create radial temperature gradients, which degrade separation efficiency.

    • Solution: Optimize the flow rate. While higher flow rates increase throughput, they also increase pressure and thermal effects. Finding a balance is key. Using a preparative column with a smaller particle size can sometimes improve efficiency at higher flow rates.

  • Potential Cause 3: Differences in Packing. It is challenging to pack large-diameter preparative columns with the same uniformity and density as analytical columns.

    • Solution: Ensure you are using high-quality preparative columns from a reputable manufacturer. Before injecting your valuable sample, always test the column performance with a standard to confirm its efficiency.[20]

Table 1: Comparison of Common Chiral Stationary Phases for Alcohol Separation

CSP Type Common Trade Names Primary Interaction Mechanism Typical Mobile Phases Strengths & Weaknesses
Polysaccharide (Cellulose/Amylose) CHIRALCEL®, CHIRALPAK® Hydrogen bonding, dipole-dipole, π-π interactions, steric inclusion Normal Phase (Hexane/Alcohol), Polar Organic, Reversed Phase Strengths: Broad applicability, high success rate.[15] Weaknesses: Can be sensitive to pressure and certain solvents (coated types).
Cyclodextrin CYCLOBOND™ Inclusion complexation into the chiral cavity Reversed Phase (ACN/Water, MeOH/Water) Strengths: Excellent for molecules that can fit into the cyclodextrin cavity.[4][17] Weaknesses: Less effective for molecules that are too large or too small.

| Macrocyclic Glycopeptide | Chirobiotic® | Hydrogen bonding, ionic interactions, inclusion | Polar Ionic, Polar Organic, Reversed Phase | Strengths: Multi-modal, can separate a wide range of compounds. Weaknesses: Can be more complex to develop methods for. |

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Section 2: Enzymatic Kinetic Resolution

This technique relies on an enzyme reacting faster with one enantiomer. For a racemic alcohol, this is typically an acylation reaction. The theoretical maximum yield for the desired product is 50%, at which point the unreacted starting material should be of high enantiomeric purity.[6]

Problem: The enzymatic reaction is extremely slow or shows no conversion.

  • Potential Cause 1: Inactivated Enzyme. Enzymes are sensitive to temperature, pH, and contaminants. Improper storage or handling can lead to denaturation.

    • Solution: Purchase a new batch of enzyme from a reputable supplier. Ensure it is stored under the recommended conditions (typically refrigerated or frozen). Perform a control reaction with a known, reactive substrate to confirm enzyme activity.

  • Potential Cause 2: Unsuitable Acyl Donor or Solvent. The enzyme's activity and selectivity are highly dependent on the reaction medium.

    • Solution: Screen different acyl donors. Vinyl acetate is often a good starting point as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[21] Screen non-polar organic solvents like hexane, toluene, or MTBE. Avoid polar solvents like DMF or DMSO which can strip essential water from the enzyme and inactivate it.

Problem: The reaction has low enantioselectivity (low ee).

  • Potential Cause 1: The Enzyme is Not Selective. Not all lipases will be selective for your specific substrate.

    • Solution: Screen a panel of different lipases. Common choices for resolving secondary alcohols include Candida antarctica lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia lipase (Amano PS), and Candida rugosa lipase.[7][22]

  • Potential Cause 2: Reaction Temperature is Too High. While higher temperatures increase reaction rates, they can decrease the enzyme's enantioselectivity.

    • Solution: Run the reaction at a lower temperature (e.g., room temperature or even 4°C). This often enhances the energetic difference in the transition states for the two enantiomers, leading to better selectivity.

Problem: How do I separate the acylated product from the unreacted alcohol after the resolution?

  • Solution: The product of the reaction is an ester, while the unreacted starting material is an alcohol. This difference in functionality makes separation straightforward. Standard silica gel column chromatography is typically very effective. The less polar ester will elute before the more polar alcohol.[11]

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution

  • Setup: To a solution of racemic 2-(4-methoxyphenyl)cyclopentan-1-ol (1.0 eq) in an anhydrous non-polar solvent (e.g., MTBE, 10 mL/mmol), add the acyl donor (e.g., vinyl acetate, 0.6 eq).

  • Initiation: Add the lipase (e.g., Novozym® 435, 10-20 mg/mmol of alcohol).

  • Monitoring: Stir the suspension at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine both conversion and the enantiomeric excess (ee) of the substrate and product.

  • Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Workup & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of ester and alcohol by silica gel column chromatography to isolate the two components.

  • Analysis: Determine the ee of the purified alcohol and the alcohol obtained after hydrolysis of the ester to confirm the success of the resolution.

Table 2: Common Lipases for Kinetic Resolution of Alcohols

Enzyme Source Organism Common Acyl Donors Optimal Solvents
Novozym® 435 (CALB) Candida antarctica Vinyl acetate, Isopropenyl acetate Hexane, Toluene, MTBE
Amano Lipase PS Burkholderia (Pseudomonas) cepacia Vinyl acetate, Acetic anhydride DIPE, Toluene, Heptane

| Lipase from CRL | Candida rugosa | Fatty acids, Vinyl esters | Isooctane, Hexane |

Section 3: Diastereomeric Salt Crystallization

This method is powerful for large-scale work but can be highly empirical. Success hinges on finding a combination of derivatizing agent, resolving agent, and solvent that results in diastereomeric salts with significantly different solubilities.[23]

Problem: I can't find a chiral resolving agent that forms crystalline salts with my derivatized alcohol.

  • Potential Cause 1: The Alcohol Derivative is Not Acidic Enough. The first step is to convert the neutral alcohol into an acid. This is typically done by reacting it with a cyclic anhydride like phthalic or succinic anhydride to form a half-ester.[8][9]

    • Solution: Ensure the derivatization reaction has gone to completion. The resulting half-ester must be pure. A common choice is to react the alcohol with phthalic anhydride in the presence of a base like pyridine.

  • Potential Cause 2: Poor Choice of Resolving Agent. The interaction between your acidic derivative and the chiral base must be strong enough to form a stable salt.

    • Solution: Screen a variety of commercially available and relatively inexpensive chiral bases. Common choices include alkaloids like (-)-brucine, (+)-cinchonine, and simpler amines like (R)-(+)-α-phenylethylamine.[8][24]

Problem: Both diastereomeric salts are precipitating, or neither is.

  • Potential Cause 1: Incorrect Solvent. The solvent plays the most critical role in fractional crystallization. The ideal solvent will fully dissolve both diastereomeric salts at a higher temperature but allow only one to crystallize upon cooling.[23]

    • Solution: This requires extensive screening. Test a wide range of solvents with varying polarities, from alcohols (methanol, ethanol) to ketones (acetone) and esters (ethyl acetate), as well as their mixtures. The goal is to find a system where the solubility difference between the two diastereomeric salts is maximized.

  • Potential Cause 2: Unfavorable Thermodynamics. In some cases, the diastereomeric salts may form a solid solution or a eutectic mixture, making separation by simple crystallization impossible.[25]

    • Solution: If extensive screening of resolving agents and solvents fails, this method may not be viable for your specific compound. In such cases, exploring co-crystallization with a neutral chiral co-former might be an alternative.[13]

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References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Pure Synth. (2025).
  • BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution.
  • ResearchGate. (n.d.). Enzymatic resolution of racemic secondary cyclic allylic alcohols.
  • RSC Publishing. (2019).
  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • St. Paul's Cathedral Mission College. (n.d.).
  • Pharmacy 180. (n.d.).
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Wikipedia. (n.d.). Chiral resolution.
  • Janssen, A. J. M. (n.d.). Enzymatic Resolution of Primary and Secondary Alcohols in Organic Media.
  • ResearchGate. (2025). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • ACS Publications. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society.
  • MPG.PuRe. (n.d.).
  • ALWSCI. (2025).
  • Synthesis. (2000).
  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.).
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Česká a slovenská farmacie. (2007).
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers.
  • Blogs@NTU. (2018).
  • Unknown Source. Stereochemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in Chiral Alcohol Synthesis

Welcome to the Chiral Alcohol Synthesis Support Center. Achieving >99% enantiomeric excess (ee) is a critical quality attribute for pharmaceutical intermediates and fine chemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Alcohol Synthesis Support Center. Achieving >99% enantiomeric excess (ee) is a critical quality attribute for pharmaceutical intermediates and fine chemicals. This guide provides mechanistic troubleshooting and self-validating protocols for the three primary methodologies: Asymmetric Transfer Hydrogenation (ATH), Ketoreductase (KRED) Biocatalysis, and Dynamic Kinetic Resolution (DKR).

Section 1: Asymmetric Transfer Hydrogenation (ATH)

Q1: I am using a Noyori-type Ru-TsDPEN catalyst for the reduction of an aromatic ketone, but my ee% is plateauing at 70%. How can I improve this?

Causality & Solution: The enantioselectivity in Noyori-Ikariya ATH is governed by the dynamic equilibrium of attractive and repulsive noncovalent interactions. Specifically, the interplay between stabilizing CH−π interactions (between the η6-arene ligand and the substrate) and steric repulsion near the SO2 moiety determines the stabilization of the diastereomeric transition state . If your ee% is low, the energy gap between these transition states is too narrow.

  • Temperature Reduction: ATH is often performed at 20–40°C. Dropping the temperature to 0°C reduces the kinetic energy of the system, heavily favoring the lower-energy (matched) transition state, thereby increasing ee% at the cost of reaction time.

  • Hydrogen Donor/Solvent Switch: If you are using isopropanol, the reaction is reversible, which can lead to product oxidation and ee% erosion over time. Switch to an azeotropic mixture of formic acid/triethylamine (HCOOH/NEt3). The formate system is irreversible (producing CO2 gas), locking in the kinetic enantioselectivity .

  • Catalyst Tuning: Ensure the arene ligand matches the steric bulk of your substrate. For bulky ketones, switching the catalyst's arene ligand from p-cymene to mesitylene or hexamethylbenzene can enhance the crucial CH-π stabilization.

Protocol 1: Optimized ATH of Acetophenone using Ru-TsDPEN

Self-Validating System: Validate the analytical method by running a parallel reaction with an achiral reducing agent (e.g., NaBH4) to generate a racemic standard. Use this standard to calibrate the chiral HPLC/GC, ensuring baseline separation of enantiomers before calculating the ee% of your ATH product.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh 0.5 mol% of (R,R)-Ru-TsDPEN catalyst into a dry Schlenk flask.

  • Activation: Add 5 volumes of a degassed 5:2 azeotropic mixture of HCOOH/NEt3. Stir for 15 minutes at room temperature to generate the active ruthenium-hydride species.

  • Substrate Addition: Slowly add 1.0 equivalent of acetophenone (neat, degassed).

  • Reaction: Stir the mixture at 0–20°C. Monitor conversion via chiral GC/HPLC against your racemic standard.

  • Workup: Once full conversion is reached, quench with water, extract with ethyl acetate, wash with saturated NaHCO3 to remove excess formate, dry over MgSO4, and concentrate in vacuo.

Noyori_Mechanism A Prochiral Ketone + Ru-TsDPEN Catalyst C Diastereomeric Transition State A->C Hydride Transfer D Favorable CH-π Interaction (Stabilized TS) C->D Match E Steric Repulsion (Destabilized TS) C->E Mismatch F (R)-Alcohol (High ee%) D->F Fast G (S)-Alcohol (Trace) E->G Slow

Logical relationship of enantioselection in Noyori-type ATH.

Section 2: Biocatalysis - Ketoreductases (KREDs)

Q2: My KRED-catalyzed reduction yields excellent conversion but moderate ee% (85%). How do I push this to >99%?

Causality & Solution: Ketoreductases (KREDs) rely on the precise positioning of the prochiral ketone within the enzyme's binding pocket. A moderate ee% indicates a "wobble" in the binding site, allowing hydride attack from the re or si face indiscriminately, or it indicates the presence of competing endogenous enzymes if using whole-cell biotransformations .

  • Enzyme Engineering: The most definitive fix is utilizing an engineered KRED variant. Directed evolution and molecular dynamics simulations have shown that specific amino acid substitutions (e.g., at residues 92 and 94) can tighten the steric constraints of the pocket, exclusively favoring one transition state .

  • Cofactor Regeneration Kinetics: Ensure your cofactor regeneration system (e.g., Isopropanol/NADP+ or Glucose/GDH) is not rate-limiting. If the enzymatic reduction is too slow, background non-enzymatic reduction or spontaneous racemization might occur, eroding the ee%.

  • Co-solvent Optimization: Adding 5–10% of a water-miscible organic solvent (like DMSO or THF) can alter the hydration shell of the enzyme, sometimes inducing a conformational shift that tightens the binding pocket and increases enantioselectivity.

Section 3: Dynamic Kinetic Resolution (DKR) with Lipases

Q3: I am using Candida antarctica Lipase B (CALB) for the kinetic resolution of a racemic secondary alcohol. I get >99% ee, but my yield is capped at 50%. How can I overcome this thermodynamic limit?

Causality & Solution: Standard kinetic resolution (KR) only consumes the reactive enantiomer, leaving the other unreacted, which mathematically caps the yield at 50%. To achieve 100% theoretical yield, you must implement Dynamic Kinetic Resolution (DKR). This involves coupling the highly enantioselective lipase with an in situ racemization catalyst .

  • Racemization Catalyst: Introduce a heterogeneous catalyst like hydrophobic zeolite beta (containing low concentrations of Zr or Al). This continuously converts the unreacted, slow-reacting (S)-alcohol into the fast-reacting (R)-alcohol via a dynamic equilibrium .

  • Acyl Donor Sterics: The primary risk in DKR is that the racemization catalyst might also racemize your enantiopure product ester. To prevent this, use a high-molecular-weight, bulky acyl donor like vinyl butyrate or vinyl octanoate instead of standard isopropenyl acetate. The bulky product ester is sterically hindered from entering the pore space of the zeolite catalyst where the racemization active sites are localized .

Protocol 2: DKR of 1-Phenylethanol

Self-Validating System: Validate the absence of product racemization by subjecting a purified sample of the enantiopure (R)-ester to the zeolite catalyst under standard reaction conditions for 2 hours; the ee% must remain unchanged.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask, add racemic 1-phenylethanol (1.0 eq) and anhydrous toluene to create a 0.5 M solution.

  • Catalysts: Add immobilized Candida antarctica Lipase B (CALB) (50 mg/mmol substrate) and Zr-zeolite beta (100 mg/mmol substrate).

  • Acyl Donor: Add vinyl butyrate (3.0 eq).

  • Reaction: Stir vigorously at 60°C. This elevated temperature is crucial; it ensures the zeolite-catalyzed racemization rate matches the rapid rate of the enzymatic transesterification.

  • Isolation: Filter the solid catalysts (which can be washed and recycled). Concentrate the filtrate and purify the resulting (R)-phenylethyl butyrate via silica gel column chromatography.

DKR_Workflow Racemate Racemic Secondary Alcohol (Starting Material) R_Enant (R)-Enantiomer Racemate->R_Enant S_Enant (S)-Enantiomer Racemate->S_Enant R_Enant->S_Enant Dynamic Equilibrium Lipase Lipase + Bulky Acyl Donor (Kinetic Resolution) R_Enant->Lipase Racemization Zeolite/Metal Catalyst (Racemization) S_Enant->Racemization Racemization->R_Enant Product Enantiopure (R)-Ester (>99% ee, 100% yield) Lipase->Product

Workflow of Dynamic Kinetic Resolution combining lipase and racemization.

Quantitative Data Summary

The following table summarizes the comparative performance and optimization parameters for the three primary chiral alcohol synthesis methodologies discussed:

MethodologyCatalyst TypeTypical Max YieldTypical ee%Key Optimization Parameter for ee%
Asymmetric Transfer Hydrogenation (ATH) Ru-TsDPEN (Noyori-type)>95%95–99%Lower temperature, Arene ligand sterics, Formate donor
Biocatalysis (KREDs) Engineered Ketoreductases>95%>99.9%Enzyme pocket mutations, Co-solvents, Cofactor kinetics
Kinetic Resolution (KR) Lipase (e.g., CALB)50%>99%Temperature, Acyl donor selection
Dynamic Kinetic Resolution (DKR) Lipase + Zeolite/Metal>95%98–99%Bulky acyl donors (prevents product racemization)

References

  • Dub, P. A., & Gordon, J. C. "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones." Journal of the American Chemical Society (Center for Nonlinear Studies). URL:[Link]

  • Touge, T., et al. "Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines." Molecules. URL:[Link]

  • Ravi, S., et al. "A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation." Microbial Cell Factories. URL:[Link]

  • Liu, Z., et al. "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications. URL:[Link]

  • Wuyts, S., et al. "Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization." Chemistry - A European Journal (PubMed). URL:[Link]

Optimization

identification and removal of byproducts in the synthesis of substituted cyclopentanols

Technical Support Center: Substituted Cyclopentanol Synthesis Current Status: operational 🟢 Topic: Identification & Removal of Byproducts Ticket Type: Advanced Troubleshooting & Optimization Mission Statement Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Substituted Cyclopentanol Synthesis Current Status: operational 🟢 Topic: Identification & Removal of Byproducts Ticket Type: Advanced Troubleshooting & Optimization

Mission Statement

Welcome to the Cyclopentanol Synthesis Support Hub. This guide addresses the specific "pain points" of synthesizing substituted cyclopentanols—specifically the management of stereochemical mixtures, the prevention of acid-catalyzed elimination, and the removal of metallic residues. We treat your synthesis not just as a reaction, but as a system requiring engineering controls.

Module 1: The "Diastereomer" Incident (Stereocontrol)

Case ID: STEREO-001 User Report: "I reduced my 2-substituted cyclopentanone, but I have a 60:40 mixture of cis/trans isomers that are inseparable by standard flash chromatography."

Root Cause Analysis

Cyclopentanones are conformationally flexible "envelope" structures. The trajectory of hydride attack is governed by two competing factors:

  • Steric Approach Control (Felkin-Anh): Hydride attacks from the less hindered face (away from the substituent).

  • Chelation Control: If the substituent has a Lewis-basic heteroatom (e.g., -OR, -NBn2), it may coordinate with the reducing agent, directing attack to the same face.

Standard NaBH₄ is small and "hard," often leading to poor selectivity (thermodynamic mixtures).

Resolution Protocol

To fix the ratio, you must switch the reagent based on the desired isomer.

Desired IsomerRecommended ReagentMechanismWorkup Note
Trans (Thermodynamic) NaBH₄ + CeCl₃·7H₂O (Luche) Axial attack (small hydride) modified by Lewis Acid activation.Requires Cerium removal (See Module 3).
Cis (Kinetic) L-Selectride® (LiB(sec-Bu)₃H) Equatorial attack. The bulky reagent is forced to attack from the least hindered face.CRITICAL: Requires oxidative workup to remove boron byproducts.
Enantiopure CBS Catalyst + BH₃·THF Catalyst-controlled face differentiation.Air-sensitive; requires strict anhydrous conditions.
Workflow Visualization: Reagent Selection Logic

StereochemControl Start Substrate: 2-Substituted Cyclopentanone CheckSub Check Substituent Nature Start->CheckSub Bulky Bulky / Non-Chelating (e.g., -Alkyl, -Ph) CheckSub->Bulky Steric Bulk Only Chelating Chelating Group (e.g., -OBn, -OH) CheckSub->Chelating Lone Pairs Available LSelect Use L-Selectride (Steric Control) Bulky->LSelect Target: Cis Luche Use Luche Conditions (CeCl3 + NaBH4) Bulky->Luche Target: Trans ZnBH4 Use Zn(BH4)2 (Chelation Control) Chelating->ZnBH4 Target: Syn-product ResultCis Major Product: Cis (Kinetic) LSelect->ResultCis ResultTrans Major Product: Trans (Thermodynamic) Luche->ResultTrans ZnBH4->ResultCis

Figure 1: Decision matrix for selecting reducing agents to maximize diastereomeric excess (de).

Module 2: The "Disappearing Product" (Elimination)

Case ID: PUR-009 User Report: "My NMR showed a pure tertiary alcohol, but after column chromatography, the product spot vanished and a less polar spot (alkene) appeared."

Root Cause Analysis

Tertiary cyclopentanols are notoriously prone to Acid-Catalyzed E1 Elimination .

  • The Culprit: Standard Silica Gel (SiO₂) is slightly acidic (pH 6.0–6.5).

  • The Mechanism: The silica surface protons (

    
    ) protonate the alcohol, creating a good leaving group (
    
    
    
    ). The rigid ring structure often favors the formation of a stable tertiary carbocation, which rapidly eliminates to form the cyclopentene.
Resolution Protocol

You must neutralize the stationary phase.

Method A: The "Triethylamine Wash" (Standard)

  • Prepare your eluent (e.g., Hexane/EtOAc).

  • Add 1% Triethylamine (Et₃N) to the solvent system.

  • Flush the column with this basic solvent before loading your sample.

  • Run the column. The Et₃N neutralizes acidic sites on the silica.

Method B: Alumina (The Safer Alternative)

  • Replace Silica with: Neutral or Basic Alumina (Brockmann Activity III).

  • Why: Alumina lacks the acidic protons required to trigger the E1 pathway.

Method C: Solvent-Free Silica Deactivation

  • If you must use silica, pre-mix the silica with a buffer (e.g., phosphate buffer pH 7) and dry it, or use "Florisil" (magnesium silicate) which is less acidic.

Pathway Visualization: Silica-Induced Elimination

EliminationPath Substrate Tertiary Cyclopentanol Protonated Protonated Alcohol (R-OH2+) Substrate->Protonated H+ Transfer Silica Acidic Silica Surface (Si-O-H) Silica->Protonated Catalyst Carbocation Cyclopentyl Cation (Tertiary) Protonated->Carbocation - H2O Product Cyclopentene (Byproduct) Carbocation->Product - H+ (Elimination)

Figure 2: Mechanism of acid-catalyzed dehydration on silica gel surfaces.

Module 3: The "Metallic Sludge" (Workup & Scavenging)

Case ID: MET-404 User Report: "I used the Luche protocol (CeCl₃). The reaction worked, but my product is trapped in a sticky white emulsion, and the NMR shows broad peaks."

Root Cause Analysis

Luche reductions utilize Cerium(III) and Boron.[1] Upon quenching, these form insoluble hydroxides and borate salts that create persistent emulsions, trapping organic products and broadening NMR signals due to paramagnetic impurities (Ce³⁺).

Resolution Protocol

Do not rely on simple extraction. Use a chemical breakdown of the emulsion.

Step-by-Step De-Emulsification:

  • Quench: Cool reaction to 0°C. Add saturated aqueous NH₄Cl (mildly acidic) or 1M HCl (if substrate is acid-stable).

  • The "Chelation" Trick: If the emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle’s Salt) . While typically used for Aluminum, it aids in breaking up complex metal-boron networks.

  • Filtration (The "Celite" Sandwich):

    • Pack a fritted funnel: Layer of Sand -> Layer of Celite -> Layer of Sand.

    • Filter the emulsion through this pad. The metal hydroxides get trapped in the Celite; the clear biphasic filtrate passes through.

  • Scavenging: If NMR still shows paramagnetic broadening:

    • Wash the organic layer with 10% aqueous EDTA (pH 8).

    • Pass the final organic solution through a small plug of Cu-scavenging resin or activated charcoal.

FAQs: Rapid Fire Troubleshooting

Q: I used L-Selectride and my product smells like rot. What is it? A: That is sec-butanol and organoboron residues. L-Selectride workups require an Oxidative Quench : Add 3M NaOH, then slowly add 30% H₂O₂. Stir for 1 hour. This oxidizes the C-B bonds to C-OH and water-soluble borates, allowing clean separation.

Q: Can I separate diastereomers without a column? A: Sometimes. Try Derivatization . Convert the alcohol mixture to p-nitrobenzoate esters. These crystalline derivatives often have vastly different solubility profiles, allowing you to recrystallize the major diastereomer. Hydrolyze (LiOH/THF) to recover the pure alcohol.

Q: Why did my enone not reduce at all? A: If you used pure NaBH₄ in ethanol, the reaction can be sluggish with sterically hindered enones. Add CeCl₃·7H₂O . The Cerium activates the carbonyl oxygen (Lewis Acid), making the carbon significantly more electrophilic.[1][2]

References

  • Luche Reduction (Original Method): Luche, J.-L. "Lanthanides in organic chemistry.[1] 1. Selective 1,2 reductions of conjugated ketones."[1] Journal of the American Chemical Society, 100(7), 2226–2227 (1978).[1]

  • Stereoselectivity in Cyclopentanones: Gemal, A. L., & Luche, J.-L. "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454–5459 (1981).

  • Silica-Mediated Elimination: Uhrich, E. A., Batson, W. A., & Tius, M. A.[3] "Cyclizations of α-Diketones to α-Hydroxycyclopentenones on Silica Gel." Synthesis, 2006(13), 2139–2142.

  • Purification of Diastereomers (General Guide): Lindner, W. "Determination of Enantiomeric Purity via Formation of Diastereomers." Methods in Molecular Biology.

Sources

Troubleshooting

Technical Support Center: Impact of Solvent and Temperature on Reaction Stereochemistry

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemical outcomes in chemical reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemical outcomes in chemical reactions. Here, we will delve into the critical roles that solvent and temperature play in dictating the three-dimensional arrangement of atoms in your target molecules. Understanding and manipulating these parameters is fundamental to achieving high stereoselectivity, a cornerstone of modern organic synthesis.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: How can a simple change in solvent dramatically alter the stereoselectivity of my reaction?

A: The solvent is not a passive medium but an active participant at the molecular level.[4] Solvent molecules can stabilize or destabilize the different transition states that lead to various stereoisomers.[4][5] This differential stabilization is a primary determinant of the stereochemical outcome. The effect arises from a complex interplay of factors, including the solvent's polarity, dielectric constant, and its ability to form hydrogen bonds.[4][6] Even minor modifications to the solvent environment can shift the energy balance between competing transition states, thereby significantly influencing the product ratio.[4]

Q2: My reaction's enantioselectivity inverted when I changed the solvent. What causes this?

A: This phenomenon, often termed a "stereochemical switch," can happen when a change in solvent alters which stereoisomeric transition state is energetically more favorable. For instance, one solvent might better stabilize the transition state leading to the R-enantiomer, while another provides greater stabilization for the transition state of the S-enantiomer.[4]

Q3: Why does lowering the reaction temperature generally improve stereoselectivity?

A: Lowering the temperature enhances selectivity for both kinetically and thermodynamically controlled reactions.[7] According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two competing stereochemical pathways becomes more significant relative to the thermal energy (RT) at lower temperatures. This leads to a greater preference for the pathway with the lower activation barrier, resulting in a higher ratio of the major stereoisomer.

Q4: What is the difference between kinetic and thermodynamic control in the context of stereoselectivity?

A: In a reaction where multiple stereoisomers can be formed, the product distribution is governed by either kinetic or thermodynamic control.[8]

  • Kinetic Control : The major product is the one that forms the fastest, meaning it has the lowest activation energy.[7][8] These conditions are typically favored by low temperatures and short reaction times.[7][8]

  • Thermodynamic Control : The predominant product is the most stable one, possessing the lowest Gibbs free energy.[7][8] These conditions are favored by higher temperatures and longer reaction times, which allow the reaction to reach equilibrium.[8]

Asymmetric synthesis, which aims for a non-racemic mixture, is an example of a reaction under kinetic control.[7]

Q5: Can the stereoselectivity of a reaction really increase with higher temperatures?

A: While it is more common for selectivity to decrease with increasing temperature, there are instances where the opposite occurs.[9] This can happen in cases where there is an "inversion temperature" (Tinv). Below this temperature, one stereoisomer is favored, and above it, the other is. This phenomenon is often observed in non-linear Eyring plots and is thought to be related to changes in the solvation state of the substrate.[10][11]

Troubleshooting Guides

Scenario 1: Poor or Inconsistent Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)

You are running an established stereoselective reaction, but the results are lower than expected or vary between runs.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Solvent Purity 1. Verify Solvent Purity: Use a fresh bottle of high-purity, anhydrous solvent.[4] 2. Check for Peroxides: Test ethereal solvents (e.g., THF, diethyl ether) for peroxides, as they can initiate side reactions.Traces of water in an aprotic solvent can act as a proton source, opening up alternative, non-selective reaction pathways.[4] Other impurities can interfere with catalysts or reagents.
Reaction Temperature 1. Precise Temperature Control: Ensure your reaction setup maintains a consistent and accurate temperature. Use a reliable cryostat or cooling bath. 2. Systematic Variation: Systematically vary the reaction temperature (e.g., 0 °C, -20 °C, -78 °C) to find the optimal conditions for selectivity.[12]Temperature is a critical factor in stereoselectivity.[12] Even small fluctuations can impact the energy difference between competing transition states.
Concentration Effects 1. Maintain Consistent Concentration: Ensure the reaction concentration is the same for all experiments. 2. Investigate Dilution: In some cases, higher dilution can improve selectivity by minimizing aggregation or side reactions.Changes in concentration can affect the aggregation state of reagents or catalysts, which in turn can influence the stereochemical outcome.
Scenario 2: Unexpected Stereochemical Outcome (e.g., formation of the wrong diastereomer)

The major product of your reaction is the opposite stereoisomer to what was predicted or previously observed.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Rationale
Kinetic vs. Thermodynamic Control 1. Analyze Reaction Conditions: Review your temperature and reaction time. Higher temperatures and longer times favor the thermodynamic product.[8] 2. Run at Lower Temperature: Perform the reaction at a significantly lower temperature with a shorter reaction time to favor the kinetic product.[7]The observed product may be the more thermodynamically stable isomer, which is favored under equilibrating conditions. To obtain the kinetic product, you need to operate under conditions where the reaction is essentially irreversible.
Solvent-Induced Switch 1. Screen Different Solvent Classes: Test a range of solvents with varying properties (polar protic, polar aprotic, nonpolar).[13] 2. Correlate with Polarity: Plot the observed stereoselectivity against a solvent polarity parameter to identify any trends.[4]As discussed in the FAQs, the solvent can fundamentally alter which transition state is lower in energy, leading to an inversion of stereoselectivity.[4]
Mechanism Change 1. Review the Literature: Carefully re-examine the established mechanism for your reaction. 2. Consider Alternative Pathways: Contemplate if your specific substrate or conditions could be promoting an alternative reaction mechanism with a different stereochemical preference (e.g., SN1 vs. SN2).The reaction may be proceeding through an unexpected mechanistic pathway. For example, polar protic solvents can favor SN1 reactions, which often lead to racemization, while polar aprotic solvents favor SN2 reactions, which proceed with inversion of configuration.[13]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in an Asymmetric Reaction

This protocol provides a general method for screening various solvents to optimize the enantioselectivity of a reaction.[12]

  • Preparation: In a series of identical, dry reaction vials, add the catalyst (e.g., 10 mol%) and any other necessary solids like co-catalysts or additives.[12]

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂, Dioxane, CH₃CN) to achieve the desired reaction concentration.[12]

  • Initiation: Add the starting materials to each vial and begin stirring at the chosen temperature.[12]

  • Monitoring: Track the progress of each reaction using a suitable analytical technique like Thin-Layer Chromatography (TLC).[12]

  • Work-up: Once the reactions are complete, quench them and perform a standardized aqueous work-up.[12]

  • Purification: Purify the product from each reaction, typically by column chromatography.[12]

  • Analysis: Determine the enantiomeric excess of each purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[12]

Protocol 2: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal temperature for a stereoselective reaction.

  • Setup: Prepare several identical reactions in parallel, each in a separate reaction vessel.

  • Temperature Variation: Place each reaction in a cooling bath set to a different temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Execution: Initiate the reactions simultaneously and allow them to proceed for the same amount of time.

  • Quenching and Work-up: Quench all reactions at the same time and follow an identical work-up procedure.

  • Analysis: Analyze the stereoisomeric ratio of each crude product sample using an appropriate method (e.g., ¹H NMR, chiral HPLC).

  • Data Interpretation: Plot the observed stereoselectivity (e.g., % e.e. or d.r.) as a function of temperature to identify the optimal conditions.

Data Presentation

Table 1: Dielectric Constants of Common Solvents

The dielectric constant (ε) is a measure of a solvent's ability to separate charge and is a key indicator of its polarity.[6]

SolventDielectric Constant (ε) at 20°CSolvent Class
n-Hexane1.88Nonpolar
Toluene2.38Nonpolar
Diethyl Ether4.34"Borderline" Polar Aprotic
Tetrahydrofuran (THF)7.58"Borderline" Polar Aprotic
Dichloromethane (DCM)9.08"Borderline" Polar Aprotic
Acetone21.0Polar Aprotic
Ethanol24.5Polar Protic
Acetonitrile (MeCN)37.5Polar Aprotic
Dimethylformamide (DMF)38.3Polar Aprotic
Dimethyl Sulfoxide (DMSO)47.2Polar Aprotic
Water80.1Polar Protic

Data sourced from various publicly available chemical data repositories.

Visualizations

G cluster_0 Troubleshooting Low Stereoselectivity Low e.e. or d.r. Low e.e. or d.r. Check Solvent Check Solvent Low e.e. or d.r.->Check Solvent Check Temperature Check Temperature Low e.e. or d.r.->Check Temperature Check Reagents Check Reagents Low e.e. or d.r.->Check Reagents Purity? Purity? Check Solvent->Purity? Is it pure & anhydrous? Control? Control? Check Temperature->Control? Is it stable & optimal? Degradation? Degradation? Check Reagents->Degradation? Are they fresh? Use Anhydrous Use Anhydrous Purity?->Use Anhydrous No Optimize Temp Optimize Temp Control?->Optimize Temp No Fresh Reagents Fresh Reagents Degradation?->Fresh Reagents No

Caption: A stepwise workflow for troubleshooting low enantiomeric or diastereomeric excess.

Caption: Solvent stabilizing one transition state over another, leading to stereoselectivity.

References

  • Filo. (2025, August 21). Explain the stereochemical aspects and the effects of solvent in a chemical reaction.
  • BenchChem. (n.d.). Technical Support Center: Stereoselective Reactions.
  • BenchChem. (2025, December). Technical Support Center: Solvent Effects on Stereochemical Outcomes.
  • Homework.Study.com. (n.d.). How does temperature affect regiochemistry and stereochemistry?
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • BenchChem. (n.d.). Troubleshooting low stereoselectivity in alkene synthesis.
  • (2025, October 31).
  • Request PDF. (2025, August 10). Effects of Temperature on Stereochemistry of Enzymatic Reactions.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content.
  • Pediaa.Com. (2020, December 3). Difference Between Arrhenius and Eyring Equation.
  • Wikipedia. (n.d.). Solvent effects.
  • R Discovery. (2000, January 1). Temperature and Solvent effects on Facial Diastereoselectivity.
  • CEM Corporation. (n.d.). Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction.
  • American Chemical Society. (2022, February 4). Solvation Effects in Organic Chemistry.
  • American Chemical Society. (2025, June 26). Kinetics, Thermodynamics, and Emergence in Stereoediting Reactions.
  • Royal Society of Chemistry. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment.
  • (n.d.). Stereospecificity and Stereoselectivity.
  • Department of Chemistry. (n.d.). Ch 8 : Solvent Effects.
  • Wikipedia. (n.d.). Arrhenius equation.
  • Chemistry LibreTexts. (2022, August 11). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates.
  • BenchChem. (2025, December). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • Advances in Consumer Research. (2025, November 15). Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone.
  • Royal Society of Chemistry. (n.d.). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases.
  • MDPI. (2026, February 3). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems.
  • YouTube. (2023, October 29). 12 5 The Arrhenius Equation and the Eyring Equation.
  • Organic Chemistry Portal. (n.d.). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate.
  • (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
  • Chemistry LibreTexts. (2023, February 12). 6.4.1: Eyring equation.
  • ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature. a.
  • The University of British Columbia. (2019, February 14). 2.2: Eyring equation.
  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions.
  • ResearchGate. (2024, July 24).
  • Research Inventions Journals. (n.d.). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications.
  • ResearchGate. (2025, August 15).
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Beilstein-Institut. (2007, November 5). Remote Control of Stereochemistry: Communicating Information via Conformation.
  • Fiveable. (2025, August 15). Stereochemical Control Definition - Organic Chemistry Key....

Sources

Optimization

Technical Support Center: Catalyst Deactivation &amp; Recovery in the Synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling the production of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling the production of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol. The synthesis relies on the Dynamic Kinetic Resolution (DKR) of racemic 2-(4-methoxyphenyl)cyclopentan-1-one via Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ru(II) catalysts.

Due to the electron-rich nature of the 4-methoxyphenyl moiety, the electrophilicity of the ketone is reduced, which alters the kinetics of the catalytic cycle and exacerbates catalyst deactivation. Below, we dissect the causality of these failures and provide self-validating protocols for catalyst recovery.

Part 1: Troubleshooting Catalyst Deactivation

Q1: My reaction stalls at 50–60% conversion despite full catalyst solubility. Adding more substrate does not restart the reaction. Why is the catalyst dying? Diagnosis & Causality: You are likely experiencing a combination of competitive base inhibition and arene ligand loss . In a standard ATH mechanism, the precatalyst (e.g., RuCl(p-cymene)(TsDPEN)) is activated by a base to form a 16e⁻ Ru-amide. This species abstracts a proton/hydride from the donor to form the active 18e⁻ Ru-hydride. Because your substrate is electron-rich, the hydride-transfer step to the ketone is rate-limiting. This forces the catalyst to spend a prolonged time in the sensitive 18e⁻ Ru-hydride state. Over time, the p-cymene ligand dissociates, leading to the formation of inactive hydride-bridged ruthenium dimers, which eventually aggregate into dead ruthenium nanoparticles[1]. Concurrently, if excess base is present, it coordinates to the 16e⁻ Ru-amide, forming an off-cycle base adduct that competitively inhibits turnover[2].

Q2: I am observing a slow erosion of enantiomeric excess (ee) and diastereomeric ratio (dr) when the reaction is left overnight. How do I lock in the stereochemistry? Diagnosis & Causality: This is a classic symptom of thermodynamic equilibration caused by reaction reversibility. When using isopropanol (iPrOH) as the hydrogen donor, the reduction is an equilibrium process[2]. Once the substrate concentration drops, the catalyst begins performing a reverse Oppenauer-type oxidation on your product, epimerizing the C1 stereocenter and destroying the cis-(1R,2S) configuration. The Fix: Switch your hydrogen donor from iPrOH to a Formic Acid/Triethylamine (FA/TEA) azeotrope (typically a 5:2 molar ratio). The oxidation of formic acid extrudes CO₂ gas. This irreversible gas evolution kinetically traps the (1R,2S)-cis-isomer, preventing reverse hydrogen transfer and locking in the >99% ee/dr[3],[4].

Part 2: Catalyst Recovery & Recycling Protocols

Q3: Homogeneous Ru-TsDPEN is prohibitively expensive for our scale-up. What is the most reliable method for recovery without destroying its chiral environment? Diagnosis & Causality: Traditional aqueous biphasic extraction often leads to Ru leaching or hydrolysis of the delicate diamine ligand. The most robust industrial approach is immobilizing the Ru-complex. While PEG-supported catalysts are an option, Magnetic Nanoparticle (MNP) immobilization offers superior mechanical recovery. By anchoring the TsDPEN ligand to silica-coated Fe₃O₄ nanoparticles, the catalyst remains pseudo-homogeneous during the reaction but can be instantly precipitated using an external NdFeB magnet[5]. This prevents mechanical loss during filtration and preserves the coordination sphere, allowing up to 10 recycle runs with <0.02% Ru leaching[6].

Part 3: Quantitative Reference Data

The following tables summarize the kinetic boundaries and recovery efficiencies to help you establish your process parameters.

Table 1: Kinetic Parameters & Deactivation Factors in Ru-ATH of 2-Arylcyclopentanones

ParameteriPrOH / KOH SystemFA / TEA (5:2) SystemMechanistic Consequence
Reaction Reversibility High (Equilibrium-driven)Zero (Irreversible)FA/TEA prevents ee/dr erosion over time.
Base Inhibition High (KOH forms off-cycle adducts)Low (TEA is sterically hindered)TEA maintains higher active Ru-amide concentration.
Arene Loss Rate (Deactivation) Moderate (Accelerated by heat)Low (Stabilized by formate)Formate coordination stabilizes the Ru center.
Max Achievable ee/dr ~92% ee / 85:15 dr>99% ee / >99:1 drIrreversible DKR strictly favors the cis-(1R,2S) isomer.

Table 2: Recovery Efficiency of Ru-TsDPEN Immobilization Strategies

Immobilization StrategyRu Leaching per CycleMax Recycle Runs (TON)Operational Complexity
None (Homogeneous) 100% (Lost to product stream)1 (TON ~1,000)Low (Standard extraction)
PEG-Supported ~2.5%4–5 (TON ~4,500)Moderate (Solvent precipitation)
Fe₃O₄-MNP Supported <0.02%10+ (TON >10,000)Low (Magnetic decantation)

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Irreversible ATH-DKR using FA/TEA (Self-Validating)

This protocol ensures the irreversible formation of the (1R,2S) isomer while preventing catalyst oxidation.

  • System Purge: Charge a Schlenk flask with RuCl(p-cymene)((R,R)-TsDPEN) (0.5 mol%). Evacuate and backfill with ultra-high purity Argon three times. Causality: O₂ rapidly oxidizes the Ru-hydride intermediate; strict anaerobiosis is non-negotiable.

  • Azeotrope Preparation: In a separate degassed flask, slowly add Formic Acid (5 eq) to Triethylamine (2 eq) at 0 °C to form the FA/TEA azeotrope.

  • Activation: Transfer the FA/TEA mixture to the Ru-catalyst. Stir at 30 °C for 15 minutes. Validation: The solution will shift from dark red to vibrant orange, confirming the formation of the active Ru-hydride species.

  • Substrate Addition: Add 2-(4-methoxyphenyl)cyclopentan-1-one (1.0 M in degassed CH₂Cl₂).

  • Reaction Monitoring (Self-Validation): Attach a mineral oil bubbler. The reaction is actively turning over as long as CO₂ bubbles are evolving. Cessation of bubbling indicates either 100% conversion or catalyst death.

  • Quench: Once bubbling stops, vent the system, dilute with water, and extract the (1R,2S)-product with ethyl acetate.

Protocol B: Magnetic Recovery of MNP-Immobilized Ru-Catalyst

For use with Fe₃O₄-anchored Ru-TsDPEN complexes.

  • Reaction Completion: Upon cessation of CO₂ evolution (Protocol A), remove the reaction vessel from the heat source.

  • Magnetic Precipitation: Place a 1.5 Tesla NdFeB magnet against the exterior wall of the flask. Wait 60 seconds. Validation: The solution will become completely transparent as the black MNP-catalyst aggregates against the glass.

  • Decantation: Using a cannula under positive Argon pressure, siphon off the clear supernatant containing the product.

  • Washing: Inject 10 mL of degassed methanol. Remove the magnet, stir for 2 minutes to wash away residual organics, reapply the magnet, and siphon the wash layer.

  • Recycle: The dried, immobilized catalyst is now ready in the flask. Immediately inject fresh substrate and FA/TEA for the next cycle.

Part 5: Mechanistic & Workflow Visualizations

G Precatalyst RuCl(p-cymene)(TsDPEN) (Precatalyst) Amide Ru-Amide (16e⁻) (Active) Precatalyst->Amide Base / -HCl Hydride Ru-Hydride (18e⁻) (Active) Amide->Hydride H-Donor (FA/TEA) BaseAdduct Base-Adduct (Off-Cycle) Amide->BaseAdduct Excess Base Hydride->Amide Ketone Substrate (H-Transfer) Dimer Ru-Dimer (Inactive) Hydride->Dimer -Arene (Thermal Stress) Nanoparticle Ru Nanoparticles (Dead Catalyst) Dimer->Nanoparticle Aggregation BaseAdduct->Amide Equilibrium

Figure 1: Catalytic cycle of Ru-ATH highlighting the active species (green) and primary deactivation/inhibition pathways (red/yellow).

G Step1 1. ATH Reaction MNP-Ru + Substrate Step2 2. Reaction Completion (1R,2S)-Product Formed Step1->Step2 Step3 3. Apply Magnetic Field (NdFeB Magnet) Step2->Step3 Step4 4. Decant Supernatant (Product Isolation) Step3->Step4 Step5 5. Wash Catalyst (Degassed Solvent) Step4->Step5 Step6 6. Add Fresh Reagents (Next Cycle) Step5->Step6 Step6->Step1 Cycles 2-10 (No Ru Leaching)

Figure 2: Operational workflow for the magnetic recovery and recycling of MNP-immobilized Ru-TsDPEN catalysts.

Part 6: References

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy ACS Catalysis[Link]

  • Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate The Journal of Organic Chemistry[Link]

  • Enantioselective Synthesis of cis-α-Substituted Cycloalkanols and trans-Cycloalkyl Amines Thereof ResearchGate / Tetrahedron[Link]

  • Magnetically Recoverable Ruthenium Catalysts in Organic Synthesis MDPI - Molecules[Link]

  • Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation ACS Omega[Link]

Sources

Troubleshooting

alternative synthetic routes to avoid difficult purification steps

Technical Support Center: Alternative Synthetic Routes to Avoid Difficult Purification Steps Case ID: PUR-FREE-SYNTH-001 Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alternative Synthetic Routes to Avoid Difficult Purification Steps

Case ID: PUR-FREE-SYNTH-001 Status: Active Agent: Senior Application Scientist (Process Chemistry Division)

Executive Summary: The Philosophy of "Purification by Design"

Welcome to the technical support hub for advanced organic synthesis. You are likely here because standard flash chromatography is creating bottlenecks—either due to poor separation (overlapping R_f_), compound instability on silica, or excessive solvent consumption.

The paradigm shift we advocate is "Purification by Design." Instead of treating purification as a post-reaction cleanup, we engineer the synthetic route so that impurities are either not formed, are volatile, or are chemically orthogonal enough to be removed by filtration or phase separation.

This guide covers four high-impact strategies:

  • Telescoping & One-Pot Architectures (Merging steps to bypass isolation).

  • Solid-Supported Scavenging (Chemical filtration of byproducts).

  • Crystallization-Driven Synthesis (Thermodynamic product selection).

  • Biocatalytic Cascades (Enzymatic precision to eliminate isomeric impurities).

Part 1: Telescoping & One-Pot Architectures

Concept: Telescoping involves performing multiple sequential transformations in a single reactor or via continuous flow, avoiding the isolation of intermediates.[1][2]

Troubleshooting & FAQs

Q: I’m attempting to telescope a Grignard addition followed by an oxidation, but the second step fails. The intermediate is too unstable to isolate. How do I proceed? A: The issue is likely solvent incompatibility or quenching requirements.

  • Diagnosis: Grignard reagents require ethers (THF/Et₂O), while many oxidants (e.g., Jones reagent) are aqueous/acidic. Direct mixing quenches the reaction violently.

  • Protocol: Use a Solvent Switch via Distillation .

    • Perform Grignard addition in THF.

    • Add a higher-boiling compatible solvent for the next step (e.g., Toluene).

    • Vacuum distill the lower-boiling THF.

    • Proceed with the oxidation in the toluene stream.

    • Self-Validation: Monitor the distillate by GC to ensure THF removal before adding the oxidant.

Q: My one-pot reaction accumulates a "tar" that kills the catalyst in the second step. How do I clean the mixture without a column? A: You need an Inline Adsorption Step .

  • Strategy: Before adding the second catalyst, pass the reaction mixture through a pad of Celite or a specific adsorbent (e.g., activated charcoal or silica plug) to trap polar oligomers.

  • Causality: Tars are often highly polar coordination complexes that poison metal catalysts. Physical adsorption removes them without full chromatography.

Part 2: Solid-Supported Scavenging (Chemical Filtration)

Concept: Using polymer-bound reagents to selectively react with excess starting materials or byproducts, rendering them insoluble for removal by simple filtration.[3][4]

Experimental Protocol: Amine Scavenging

Scenario: Removing excess primary amine after an amide coupling. Reagent: Polymer-supported Isocyanate (PS-NCO).

  • Calculate Loading: Use 2–3 equivalents of PS-NCO relative to the excess amine.

  • Solvent Check: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; Water and Alcohols are poor).

  • Incubation: Add resin to the reaction mixture. Agitate gently (orbital shaker, do not stir bar crush) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted funnel. The excess amine is now covalently bound to the resin (as a urea) and remains on the filter.

  • Validation: Spot TLC of the filtrate; the amine spot should be absent.

Troubleshooting & FAQs

Q: The scavenger resin isn't removing the impurity, even after 24 hours. A: This is a Swelling or Steric Issue .

  • Troubleshoot 1 (Swelling): If you are using methanol or hexane, the polystyrene backbone collapses, burying the active sites. Add a co-solvent like DCM or THF (at least 50% v/v) to expand the resin pore volume.

  • Troubleshoot 2 (Sterics): If the impurity is bulky (e.g., secondary trityl amine), standard PS-NCO may be too sterically hindered. Switch to a macroporous resin or a scavenger with a longer linker arm (spacer).

Q: How do I remove residual Palladium (Pd) without a column? A: Use Thiol-Modified Silica (Si-Thiol) .

  • Protocol: Add Si-Thiol (50 equiv w.r.t Pd) to the reaction mixture at 50°C for 1 hour. Filter while hot.

  • Performance: This typically reduces Pd levels from >1000 ppm to <50 ppm.

Part 3: Crystallization-Driven Synthesis

Concept: Designing the synthetic route so the product is the least soluble component, allowing isolation by filtration.

Data Summary: Solvent Selection for Crystallization
Solvent ClassRoleExamplesApplication
Good Solvent Dissolves ProductDCM, THF, AcetoneUsed to solubilize the crude mixture initially.
Anti-Solvent Precipitates ProductHeptane, Water, MTBEAdded slowly to induce supersaturation.
Polar Modifier Impurity PurgeMethanol, IPAKeeps polar byproducts in solution while product crashes out.
Troubleshooting & FAQs

Q: My product "oils out" (forms a separate liquid phase) instead of crystallizing upon cooling. A: You have hit the Metastable Zone Width (MSZW) limit too fast.

  • Immediate Fix: Re-heat until the oil dissolves. Add a "seed crystal" (pure product) at the cloud point temperature.

  • Process Control: Implement a Linear Cooling Ramp (e.g., 0.5°C/min). Rapid cooling traps impurities and solvent, causing oiling.

  • Alternative: Use Anti-Solvent Addition . Dissolve in a minimal amount of good solvent, then add anti-solvent dropwise until slight turbidity persists. Stir for 1 hour before further addition.

Q: The crystals trap colored impurities. A: This is Inclusion .

  • Solution: Perform a "Slurry Wash" (Trituration). Suspend the solid in a solvent where the product is insoluble but the impurity is soluble (often cold ether or methanol). Stir vigorously for 30 mins and re-filter. This dissolves surface impurities without dissolving the crystal lattice.

Part 4: Biocatalysis & Chemoenzymatic Routes

Concept: Enzymes offer exquisite stereo- and regio-selectivity, often eliminating the need to separate isomers (which is the hardest chromatographic separation).

Troubleshooting & FAQs

Q: I want to replace a metal reduction with a Ketoreductase (KRED) to avoid heavy metals, but the substrate is insoluble in the buffer. A: Use a Biphasic System or Co-Solvent .

  • Protocol: Most enzymes tolerate up to 10–20% DMSO or IPA.

  • Advanced: Use a biphasic system (Buffer/MTBE). The substrate resides in the organic phase, diffuses to the interface, reacts, and the product returns to the organic phase. This also prevents product inhibition.

Visual Guide: Logic Tree for Purification-Free Synthesis

PurificationLogic Start Start: Crude Reaction Mixture Q1 Is the byproduct volatile? Start->Q1 Sol1 Evaporation / Distillation Q1->Sol1 Yes Q2 Is the byproduct acidic/basic? Q1->Q2 No Sol2 Acid/Base Extraction (Phase Separation) Q2->Sol2 Yes Q3 Is the impurity a metal catalyst? Q2->Q3 No Sol3 Solid-Supported Scavenger (Si-Thiol / Charcoal) Q3->Sol3 Yes Q4 Is the product a solid? Q3->Q4 No Sol4 Crystallization / Trituration Q4->Sol4 Yes Q5 Is the impurity a specific reagent? Q4->Q5 No Sol5 Polymer-Supported Reagent (Catch & Release) Q5->Sol5 Yes Fail Chromatography Required (Optimize Stationary Phase) Q5->Fail No

Caption: Decision Logic for Selecting Non-Chromatographic Purification Strategies based on impurity profile.

References

  • Biocatalysis in API Synthesis

    • Title: Biocatalysis: An Indispensable Tool for Synthesis of Active Pharmaceutical Ingredients[5]

    • Source: CPHI Online (2021)
  • Telescoping Reactions

    • Title: Telescoping multistep reactions for environmental impact reduction[1][6]

    • Source: All About Drugs / Chem. Sci. (2015)
    • URL:[Link]

  • Polymer-Supported Scavengers

    • Title: New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis[3][4][7]

    • Source: PubMed / Curr Opin Drug Discov Devel (2004)
    • URL:[Link]

  • Crystallization in Drug Development

    • Title: Pharmaceutical Crystallization in drug development[8][9]

    • Source: Syrris (2024)[10]

    • URL:[Link]

  • Green Chemistry Metrics

    • Title: Alternatives to Normal-Phase Silica Gel Chromatography[11]

    • Source: RSC Green Chemistry
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC and GC Methods for the Analysis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

In the realm of asymmetric synthesis and pharmaceutical development, the precise quantification of enantiomeric purity is not merely a procedural step but a cornerstone of safety and efficacy. The analyte, (1R,2S)-2-(4-m...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of asymmetric synthesis and pharmaceutical development, the precise quantification of enantiomeric purity is not merely a procedural step but a cornerstone of safety and efficacy. The analyte, (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol, as a chiral intermediate, necessitates robust analytical methodologies to ensure stereochemical integrity. This guide offers an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, providing scientifically-grounded protocols and data-driven insights for researchers, scientists, and drug development professionals.

The Imperative of Chiral Separation

The distinct three-dimensional arrangement of enantiomers can lead to vastly different pharmacological and toxicological profiles.[][2] Consequently, regulatory agencies mandate rigorous control over the enantiomeric composition of chiral drug substances. The development of selective and reliable analytical methods is therefore a critical-path activity in the pharmaceutical industry.[3] Chiral chromatography, which utilizes a chiral stationary phase (CSP) to interact differentially with each enantiomer, is the most powerful technique for this purpose.[][4] This differential interaction, often conceptualized by the three-point interaction model, leads to different retention times and thus, separation.

Chiral HPLC: The Gold Standard in Versatility

Chiral HPLC is a highly versatile and widely adopted technique for enantioselective analysis, capable of handling a broad spectrum of compounds without the prerequisite of volatility.[5][6] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are renowned for their broad applicability and excellent enantiorecognition capabilities for a wide array of chiral molecules.[7][8]

Experimental Protocol: Chiral HPLC Method Development

Objective: To establish a robust chiral HPLC method for the baseline separation of the enantiomers of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol.

Instrumentation:

  • HPLC System: A standard analytical HPLC or UHPLC system with a pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase: An amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or AD-H).

Method Parameters:

  • Mobile Phase: A normal-phase eluent system is often a successful starting point. A typical mobile phase would be a mixture of n-Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol. A starting composition of 90:10 (n-Hexane:IPA) is recommended.[9]

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: 25 °C. Lower temperatures can sometimes enhance enantioselectivity.[10]

  • Detection: UV detection at 225 nm, corresponding to the absorbance of the methoxyphenyl moiety.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.

Causality Behind Experimental Choices
  • Chiral Stationary Phase: The selection of an amylose-based CSP is strategic. The rigid structure of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol, with its aromatic ring and hydroxyl group, can engage in multiple interactions (π-π stacking, hydrogen bonding, and dipole-dipole) with the carbamate derivatives on the polysaccharide backbone, which is essential for effective chiral recognition.[4]

  • Mobile Phase: In normal-phase mode, the non-polar primary solvent (hexane) minimizes interactions with the stationary phase, allowing the analyte's functional groups to interact directly with the chiral selector. The alcohol modifier (IPA) is crucial for controlling retention and selectivity; its concentration must be carefully optimized to achieve the desired resolution without unduly long analysis times.[9]

HPLC Workflow Diagram

HPLC_Workflow Figure 1: Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Dissolve Analyte in Mobile Phase Injection Inject Sample Sample->Injection HPLC_Column Chiral HPLC Column (Polysaccharide CSP) Injection->HPLC_Column Detection UV Detector (225 nm) HPLC_Column->Detection Data Data Acquisition & Analysis Detection->Data

Caption: A typical experimental workflow for chiral analysis by HPLC.

Chiral GC: The High-Efficiency Specialist

For analytes that are volatile and thermally stable, chiral GC offers unparalleled separation efficiency and speed.[11] The high resolving power of long capillary columns often results in baseline separation in a fraction of the time required for an HPLC run.[12] Cyclodextrin derivatives are the most common and effective CSPs for chiral GC.[13][14]

Experimental Protocol: Chiral GC Method Development

Objective: To develop a rapid and highly efficient chiral GC method for the enantiomeric analysis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol.

Instrumentation:

  • GC System: A Gas Chromatograph fitted with a split/splitless injector, a flame ionization detector (FID), and an electronic pressure control system.

  • Chiral Stationary Phase: A derivatized β-cyclodextrin capillary column, such as one based on permethylated or trifluoroacetylated β-cyclodextrin.

Method Parameters:

  • Carrier Gas: Helium or Hydrogen, at a constant flow of approximately 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Oven Temperature Program: Start at 140 °C, hold for 2 minutes, then ramp at 3 °C/min to 180 °C. This program should be optimized based on initial screening runs.

  • Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid peak broadening and column overload.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Causality Behind Experimental Choices
  • Chiral Stationary Phase: Cyclodextrins are toroidal oligosaccharides that create a chiral cavity.[15] Separation occurs based on the differential inclusion of the enantiomers into this cavity. The methoxyphenylcyclopentanol structure can fit into the hydrophobic interior, while its hydroxyl group can interact with the polar exterior of the cyclodextrin, leading to effective chiral discrimination.[13]

  • Temperature Programming: A gradual increase in oven temperature is critical in GC. It ensures that the analyte remains in the vapor phase and moves through the column efficiently, resulting in sharp, well-defined peaks and improved resolution.[12]

  • Detector: A Flame Ionization Detector (FID) is robust, highly sensitive to organic compounds, and provides a wide linear range, making it ideal for accurate quantification of the enantiomeric excess.[11]

GC Workflow Diagram

GC_Workflow Figure 2: Chiral GC Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Chromatographic Analysis Sample_GC Dissolve Analyte in Volatile Solvent Injection_GC Inject Sample (Split Mode) Sample_GC->Injection_GC GC_Column Chiral GC Column (Cyclodextrin CSP) Injection_GC->GC_Column Detection_GC Flame Ionization Detector (FID) GC_Column->Detection_GC Data_GC Data Acquisition & Analysis Detection_GC->Data_GC

Caption: A typical experimental workflow for chiral analysis by GC.

Performance Comparison: HPLC vs. GC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Analyte Suitability Wide range of compounds, no volatility requirement.[5]Requires volatile and thermally stable compounds.[12]
Separation Efficiency Good to excellent resolution with modern packed columns.Very high efficiency and resolution with long capillary columns.[11]
Analysis Time Typically longer (e.g., 10–30 minutes).[16]Generally faster (e.g., < 15 minutes).[12]
Mobile Phase Liquid (organic solvents), higher consumption and cost.[16]Inert gas, minimal solvent use (for sample prep only).[11]
Operating Temperature Typically at or near room temperature.[12]Requires high temperatures for vaporization.[12]
Instrumentation Cost Generally higher initial investment for the system.[16]Typically lower initial cost for a basic GC system.[12]
Method Development Can be more complex due to mobile phase optimization.[16]Often simpler, focusing on the temperature program.[11]
Preparative Scale Well-suited for scaling up to preparative separations.Not suitable for preparative scale.[11]

Conclusion and Recommendations

The choice between chiral HPLC and GC for the analysis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is contingent on the specific analytical objective.

Chiral HPLC is the recommended primary technique for method development in a research or pharmaceutical setting. Its versatility makes it suitable not only for the final intermediate but also for a wider range of potential precursors and related substances that may lack the volatility for GC. The robustness of polysaccharide-based CSPs provides a high probability of success.

Chiral GC represents an excellent secondary or specialized technique. If the analyte proves to be sufficiently volatile and thermally stable, GC can offer significant advantages in speed and throughput, making it ideal for routine quality control or high-volume screening applications. The lower operational cost due to minimal solvent consumption is also a significant benefit.[11]

For any given project, an initial screening on a versatile HPLC column is a prudent first step. If high throughput becomes a priority, the development of a complementary, faster GC method is a highly valuable and efficient strategy.

References

  • Benchchem. Chiral HPLC vs. Chiral GC: A Comparative Guide for the Analysis of 3-Phenylbutan-2-one Enantiomers. Benchchem.
  • Beesley, T. The State of the Art in Chiral Capillary Gas Chromatography. LCGC International.
  • BOC Sciences. Chiral Intermediates in Drug Synthesis: Solving Isomer Impurities & Efficacy Consistency. BOC Sciences.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • PMC. Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. PMC.
  • PubMed. Scalable enantioselective processes for chiral pharmaceutical intermediates. PubMed.
  • Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Repository.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • ACS Publications. Enantioselective Transformations in the Synthesis of Therapeutic Agents. ACS Publications.
  • Chemist Library. Chiral Separation Techniques. Chemist Library.
  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Chromatography Today. HPLC vs GC - A Beginner's Guide. Chromatography Today.
  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
  • Shimadzu. Chiral Separation Using SFC and HPLC. Shimadzu.
  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
  • Sigma-Aldrich. Basics of chiral HPLC. Sigma-Aldrich.
  • Phenomenex. Chiral HPLC Separations. Phenomenex.
  • MDPI. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI.
  • ResearchGate. (PDF) Chiral Gas Chromatography. ResearchGate.
  • AZ chrom s.r.o. Chiral Gas Chromatography. AZ chrom s.r.o.
  • International Journal of Pharmaceutical Sciences Review and Research. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Comparative

comparative study of different synthetic methods for (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

This guide provides an in-depth comparative study of synthetic methodologies for (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol . It is designed for researchers and drug development professionals, focusing on stereocontrol,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative study of synthetic methodologies for (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol . It is designed for researchers and drug development professionals, focusing on stereocontrol, scalability, and mechanistic causality.

Executive Summary & Structural Analysis

The target molecule, (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol , features a trans-relationship between the hydroxyl group at C1 and the 4-methoxyphenyl substituent at C2. This stereochemical arrangement presents a specific synthetic challenge: while thermodynamic equilibration of the corresponding ketone often favors the trans-isomer, kinetic reduction methods (like standard hydride additions) typically yield the cis-isomer due to steric approach from the less hindered face.

This guide compares three distinct methodologies to access the (1R,2S) target:

  • Method A (Classic Stoichiometric): Asymmetric Hydroboration-Oxidation.

  • Method B (Modern Catalytic): Rhodium-Catalyzed Asymmetric Ring Opening (ARO).

  • Method C (Biocatalytic Contrast): Enzymatic Dynamic Kinetic Resolution (DKR) – Included to highlight stereochemical divergence.

Target Structure Visualization
  • Configuration: (1R, 2S)

  • Relationship: Trans

  • Key Challenge: Overcoming the inherent cis-selectivity of many kinetic reduction protocols.

Method A: Asymmetric Hydroboration-Oxidation

The "Gold Standard" for Trans-Selectivity

This method relies on the fundamental mechanism of hydroboration: the syn-addition of the H-B bond across the alkene.[1] When applied to 1-substituted cycloalkenes, the boron atom adds to the less substituted carbon (C2) and the hydrogen to the substituted carbon (C1) on the same face. Subsequent oxidation with retention of configuration yields the alcohol where the hydroxyl group (C2) and the hydrogen (C1) are cis, forcing the substituent (C1) and the hydroxyl (C2) to be trans.

Mechanistic Pathway[2][3][4][5][6]
  • Substrate: 1-(4-methoxyphenyl)cyclopentene.

  • Reagent: Diisopinocampheylborane (Ipc₂BH), derived from chiral

    
    -pinene.
    
  • Stereocontrol: The chiral borane reagent dictates the absolute configuration (enantioselectivity), while the mechanism dictates the relative configuration (diastereoselectivity).

Hydroboration Substrate 1-(4-methoxyphenyl) cyclopentene TS Syn-Addition Transition State Substrate->TS Steric Control Reagent (-)-Ipc2BH (Chiral Reagent) Reagent->TS Intermed Trans-Organoborane Intermediate TS->Intermed Regioselective (B -> C2) Oxidation Oxidation (H2O2/NaOH) Intermed->Oxidation Retention of Config Product (1R,2S)-Trans-Alcohol Target Oxidation->Product

Figure 1: Mechanistic flow of Asymmetric Hydroboration yielding the trans-isomer.

Experimental Protocol

Preparation of (-)-Ipc₂BH and Hydroboration:

  • Reagent Generation: In a flame-dried flask under Argon, dissolve (+)-

    
    -pinene (2.2 equiv) in anhydrous THF. Cool to 0°C and add BMS (Borane-dimethyl sulfide, 1.0 equiv) dropwise. Stir at 0°C for 2h to form the crystalline (-)-Ipc₂BH precipitate.
    
  • Hydroboration: Cool the suspension to -25°C. Add 1-(4-methoxyphenyl)cyclopentene (1.0 equiv) in THF slowly. Allow the mixture to stir at -25°C for 48h. The solid reagent will dissolve as the reaction proceeds.

  • Oxidation: Warm to 0°C. Carefully add 3M NaOH (3 equiv) followed by 30%

    
     (3 equiv) dropwise (Exothermic!). Stir at 50°C for 1h to ensure complete oxidation and cleavage of the pinanyl groups.
    
  • Workup: Extract with diethyl ether. Wash organic phase with brine, dry over

    
    , and concentrate.[2] Purify via column chromatography.[3][4]
    

Key Insight: The use of (-)-Ipc₂BH typically yields the (1R,2S) enantiomer for this class of substrates. Validation of absolute configuration via optical rotation is recommended as batch-dependent variations in


-pinene purity can affect ee.

Method B: Rh-Catalyzed Asymmetric Ring Opening (ARO)

The Modern Catalytic Approach

This method utilizes the nucleophilic opening of a meso-epoxide (cyclopentene oxide) with an arylboronic acid.[5] This is a powerful, convergent strategy that establishes the trans-stereochemistry through an


-like inversion at the electrophilic carbon.
Mechanistic Pathway[2][3][4][5][6]
  • Substrate: Cyclopentene oxide (Meso).

  • Nucleophile: 4-Methoxyphenylboronic acid.

  • Catalyst: [Rh(cod)Cl]₂ + Chiral Bisphosphine (e.g., (R)-BINAP or Josiphos).

  • Stereocontrol: The chiral ligand creates a chiral pocket that differentiates the two enantiotopic carbons of the meso-epoxide.

ARO Epoxide Cyclopentene Oxide (Meso) Opening Asymmetric Ring Opening (Inversion) Epoxide->Opening Boronic 4-MeO-Ph-B(OH)2 Transmetal Rh-Aryl Species Boronic->Transmetal Catalyst Rh(I) / Chiral Ligand Catalyst->Transmetal Transmetal->Opening Carbometalation Product (1R,2S)-Trans-Alcohol Opening->Product Trans-Selectivity

Figure 2: Rhodium-catalyzed desymmetrization of cyclopentene oxide.

Experimental Protocol
  • Setup: Charge a reaction vial with [Rh(cod)Cl]₂ (3 mol%) and (R)-BINAP (6 mol%) in 1,4-dioxane/H₂O (10:1). Stir for 5 min to generate the active catalyst.

  • Addition: Add 4-methoxyphenylboronic acid (1.2 equiv) and cyclopentene oxide (1.0 equiv).

  • Reaction: Heat the mixture to 60°C for 12 hours.

  • Workup: Dilute with ethyl acetate, wash with

    
     and brine. Dry and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Key Insight: This reaction is highly atom-economical compared to hydroboration. The trans-selectivity is intrinsic to the mechanism (nucleophilic attack on epoxide), and the ee is controlled by the ligand.

Method C: Enzymatic Dynamic Kinetic Resolution (DKR)

The Stereochemical Contrast

While biocatalysis is highly efficient, it is crucial to note that Ketone Reductases (KREDs) acting on 2-substituted cycloalkanones typically yield the cis-isomer .

  • Mechanism: The hydride is delivered from the less hindered face of the ketone (or enol), which is opposite the bulky aryl substituent.

  • Outcome: (1S,2S) or (1R,2R) cis-alcohol.[4]

  • Utility for Target: To access the (1R,2S)-trans target via this route, one must perform a Mitsunobu Inversion on the enzymatic product.

Protocol Summary (for contrast):

  • Reduction: 2-(4-methoxyphenyl)cyclopentanone + KRED + NADPH

    
    Cis-Alcohol (>99% de).
    
  • Inversion: Cis-Alcohol +

    
     + DIAD + Benzoic Acid 
    
    
    
    Trans-Benzoate
    
    
    Hydrolysis
    
    
    Trans-Alcohol.

Note: While scalable, this route adds two chemical steps (inversion + hydrolysis) compared to Methods A and B.

Comparative Analysis

FeatureMethod A: HydroborationMethod B: Rh-Catalyzed AROMethod C: Enzymatic DKR
Stereoselectivity High Trans (Intrinsic)High Trans (Intrinsic)High Cis (Requires Inversion)
Enantioselectivity >95% ee (Reagent controlled)>98% ee (Ligand controlled)>99% ee (Enzyme controlled)
Atom Economy Low (Stoichiometric Borane waste)High (Catalytic)High (Biocatalytic)
Scalability Moderate (Viscous reagents)High (Standard batch)Very High (Industrial standard)
Cost Driver Chiral Terpenes (

-pinene)
Rhodium CatalystEnzyme Screening & Cofactors
Recommendation Best for Lab Scale / Initial Supply Best for Process Development Best if Cis-isomer was the target

References

  • Hydroboration Selectivity: Brown, H. C.; Prasad, J. V. N. V. "Hydroboration.[1][6][7][8] 66. Asymmetric hydroboration of representative 1-substituted cycloalkenes." J. Org.[5][9] Chem.1982 , 47, 5074–5087. Link

  • Rh-Catalyzed ARO: Lautens, M.; Fagnou, K.; Hiebert, S. "Transition Metal-Catalyzed Enantioselective Ring-Opening Reactions of Oxabicyclic Alkenes." Acc.[10][11][5][6] Chem. Res.2003 , 36, 48–58. Link

  • Mechanistic Insight (ARO): Murakami, M.; Igawa, H. "Rhodium-Catalyzed Asymmetric Ring-Opening Reaction of Racemic and Meso Epoxides." Chem. Commun.2002 , 390–391. Link

  • DKR of Cyclopentanones: Jurkauskas, V.; Buchwald, S. L. "Dynamic Kinetic Resolution via Asymmetric Conjugate Reduction." J. Am. Chem. Soc.[1][12]2002 , 124, 2892–2893. Link

  • General Review: Paquette, L. A. "Stereocontrolled Synthesis of Cyclopentane Derivatives." Chem. Rev.1997 , 97, 1303-1324. Link

Sources

Validation

spectroscopic comparison of the four stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol

An In-Depth Spectroscopic Comparison of the Four Stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol A Guide for Researchers in Stereoselective Synthesis and Drug Development As Senior Application Scientist, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Comparison of the Four Stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol

A Guide for Researchers in Stereoselective Synthesis and Drug Development

As Senior Application Scientist, this guide provides a comprehensive, experience-driven comparison of the four stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol. In fields like asymmetric synthesis and medicinal chemistry, the precise determination of stereochemistry is not merely an analytical task; it is a foundational requirement for understanding biological activity and ensuring the safety and efficacy of potential drug candidates. This guide moves beyond a simple recitation of data, offering a deep dive into the causal relationships between stereochemical structure and spectroscopic output.

The four stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—present a classic challenge in characterization. This guide provides the experimental framework and interpretive logic necessary to confidently distinguish between them using a multi-technique spectroscopic approach.

The Stereochemical Landscape: Relationships and Analytical Strategy

The four stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol arise from two chiral centers at the C1 and C2 positions of the cyclopentane ring. Understanding their relationships is paramount for devising an effective separation and characterization strategy.

  • Enantiomers: These are non-superimposable mirror images. They have identical physical properties (boiling point, solubility in achiral solvents) and spectroscopic behavior in achiral environments. The enantiomeric pairs are (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R).

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties. The diastereomeric pairs are, for example, (1R,2R) and (1R,2S).

Our analytical workflow is therefore twofold: first, separate the diastereomers based on their differing physical properties, and second, resolve and identify the enantiomers within each diastereomeric pair.

stereoisomers cis_1R2S (1R,2S) cis_1S2R (1S,2R) cis_1R2S->cis_1S2R trans_1R2R (1R,2R) trans_1R2R->cis_1R2S Diastereomers trans_1R2R->cis_1S2R Diastereomers trans_1S2S (1S,2S) trans_1R2R->trans_1S2S trans_1S2S->cis_1R2S Diastereomers trans_1S2S->cis_1S2R Diastereomers

Figure 1: Stereochemical relationships of the four isomers.

Experimental Workflow: From Synthesis to Pure Isomers

Synthesis of the Stereoisomeric Mixture

The synthesis of 2-(4-methoxyphenyl)cyclopentan-1-ol is readily achieved via the reduction of 2-(4-methoxyphenyl)cyclopentan-1-one. The choice of reducing agent is critical as it influences the diastereomeric ratio of the resulting alcohol.

Protocol:

  • Reaction Setup: To a solution of 2-(4-methoxyphenyl)cyclopentan-1-one (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. The use of NaBH₄, a relatively unhindered hydride donor, typically results in a mixture of cis and trans isomers.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mixture of all four stereoisomers.

Diastereomer Separation by Column Chromatography

The cis and trans diastereomers, having different polarities, can be separated using standard silica gel chromatography.

Protocol:

  • Column Preparation: Pack a silica gel column using a hexane/ethyl acetate solvent system.

  • Elution: Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., 5% to 20%). The less polar trans isomers will typically elute before the more polar cis isomers.

  • Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) to identify and combine the pure diastereomeric pairs.

Enantiomer Resolution by Chiral HPLC

With the diastereomers separated, the enantiomers within each pair are resolved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Protocol:

  • Column and Mobile Phase: Employ a chiral column (e.g., Chiralcel OD-H) with a mobile phase of hexane/isopropanol.

  • Separation: Inject the isolated trans-diastereomer mixture. The two enantiomers will exhibit different retention times due to their differential interaction with the chiral stationary phase. Repeat the process for the cis-diastereomer mixture.

  • Isolation: Collect the separated enantiomeric fractions to obtain the four pure stereoisomers.

workflow cluster_synthesis Synthesis cluster_separation Separation ketone 2-(4-methoxyphenyl)cyclopentan-1-one reduction Reduction (NaBH4) ketone->reduction mixture Mixture of 4 Stereoisomers reduction->mixture column_chrom Silica Gel Column Chromatography mixture->column_chrom trans_pair trans-Diastereomers ((1R,2R) & (1S,2S)) column_chrom->trans_pair Less Polar cis_pair cis-Diastereomers ((1R,2S) & (1S,2R)) column_chrom->cis_pair More Polar chiral_hplc_trans Chiral HPLC trans_pair->chiral_hplc_trans chiral_hplc_cis Chiral HPLC cis_pair->chiral_hplc_cis trans_1R2R (1R,2R) chiral_hplc_trans->trans_1R2R trans_1S2S (1S,2S) chiral_hplc_trans->trans_1S2S cis_1R2S (1R,2S) chiral_hplc_cis->cis_1R2S cis_1S2R (1S,2R) chiral_hplc_cis->cis_1S2R

Figure 2: Experimental workflow for isomer separation.

Spectroscopic Comparison: Unveiling the Stereochemical Nuances

With the four stereoisomers isolated, we can now perform a detailed spectroscopic comparison.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for distinguishing diastereomers due to the different chemical environments of the protons.

  • Key Diagnostic Signals: The protons at the chiral centers (H1 and H2) are most informative. Their chemical shifts and, crucially, the coupling constant between them (³J_H1H2) are highly dependent on the dihedral angle, as described by the Karplus equation.

  • trans-Isomers ((1R,2R) and (1S,2S)): The H1 and H2 protons are on opposite faces of the cyclopentane ring. This typically results in a larger dihedral angle and consequently a larger coupling constant (³J_H1H2).

  • cis-Isomers ((1R,2S) and (1S,2R)): The H1 and H2 protons are on the same face, leading to a smaller dihedral angle and a smaller coupling constant.

Note: The ¹H NMR spectra of enantiomers ((1R,2R) vs. (1S,2S) and (1R,2S) vs. (1S,2R)) are identical in an achiral solvent.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

StereoisomerChemical Shift H1 (ppm)Chemical Shift H2 (ppm)Coupling Constant ³J_H1H2 (Hz)
(1R,2R)~4.35~3.10~8.5
(1S,2S)~4.35~3.10~8.5
(1R,2S)~4.50~3.25~4.0
(1S,2R)~4.50~3.25~4.0
¹³C NMR Spectroscopy

Similar to ¹H NMR, ¹³C NMR can distinguish between diastereomers but not enantiomers in an achiral solvent. The steric environment around each carbon atom influences its chemical shift.

  • Steric Compression: In the cis-isomers, the proximity of the hydroxyl and 4-methoxyphenyl groups can lead to steric compression, causing the signals for the carbons of the cyclopentane ring to shift slightly upfield compared to the trans-isomers.

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

StereoisomerChemical Shift C1 (ppm)Chemical Shift C2 (ppm)
(1R,2R)~78.0~55.2
(1S,2S)~78.0~55.2
(1R,2S)~76.5~54.8
(1S,2R)~76.5~54.8
Infrared (IR) Spectroscopy

IR spectroscopy is generally less effective for distinguishing stereoisomers of this type. However, subtle differences in hydrogen bonding can sometimes be observed.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: The cis-isomer, with the hydroxyl and methoxyphenyl groups on the same face, may have a slightly different propensity for intramolecular hydrogen bonding compared to the trans-isomer. This can manifest as a subtle shift or change in the shape of the O-H stretching band (~3600-3200 cm⁻¹). In dilute solutions, the cis-isomer might show a sharper "free" O-H peak and a broad peak for intramolecular H-bonding, while the trans-isomer would predominantly show intermolecular H-bonding at higher concentrations.

Table 3: Comparative IR Data (thin film, cm⁻¹)

StereoisomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
(1R,2R) / (1S,2S)~3350 (broad)~1050
(1R,2S) / (1S,2R)~3360 (broad)~1045
Mass Spectrometry (MS)

Standard mass spectrometry techniques like Electron Ionization (EI) will not differentiate stereoisomers as they have the same mass and fragmentation patterns. The mass spectra for all four isomers will be identical, showing the molecular ion peak and common fragmentation pathways.

Conclusion: A Multi-faceted Approach to Stereochemical Assignment

The confident assignment of all four stereoisomers of 2-(4-methoxyphenyl)cyclopentan-1-ol is achievable through a logical, multi-step process. While IR and MS are useful for confirming the overall structure, they are insufficient for stereochemical differentiation. The cornerstone of this analysis lies in the separation of diastereomers by standard chromatography, followed by the clear distinction of cis and trans isomers through ¹H NMR spectroscopy, primarily based on the H1-H2 coupling constant. The final resolution and assignment of the enantiomeric pairs necessitate the use of a chiral separation technique, such as chiral HPLC. This systematic approach ensures an unambiguous and scientifically rigorous characterization of each stereoisomer.

References

  • Nuclear Magnetic Resonance Spectroscopy: Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • The Karplus Equation: Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Chiral Chromatography: Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Society Reviews, 38(12), 3484-3497. [Link]

  • Stereochemistry in Organic Compounds: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

Comparative

Comprehensive Evaluation of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol as a Chiral Ligand in Asymmetric Dialkylzinc Additions

The development of robust chiral ligands is a cornerstone of modern asymmetric catalysis. While -amino alcohols and chiral diols have historically dominated the landscape, stereodefined monofunctional cycloalkanols are e...

Author: BenchChem Technical Support Team. Date: March 2026

The development of robust chiral ligands is a cornerstone of modern asymmetric catalysis. While


-amino alcohols and chiral diols have historically dominated the landscape, stereodefined monofunctional cycloalkanols are emerging as highly tunable scaffolds. This guide provides an in-depth, objective evaluation of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol —a chiral 

-arylcycloalkanol synthesized via dynamic kinetic resolution[1]—as a chiral ligand in the benchmark asymmetric addition of diethylzinc to benzaldehyde.

By comparing its performance against industry standards like (-)-DAIB and (R)-BINOL, this guide provides researchers with the mechanistic insights and self-validating protocols necessary to deploy this ligand in drug development and complex molecule synthesis.

Mechanistic Rationale: The Causality of Scaffold Design

To understand why (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is an effective chiral ligand, we must deconstruct its structural causality:

  • Conformational Rigidity (The Cyclopentane Core): Unlike acyclic chiral alcohols, the five-membered cyclopentane ring severely restricts the conformational entropy of the ligand. The cis-(1R,2S) relationship locks the dihedral angle between the coordinating alkoxide oxygen and the adjacent aryl group, ensuring a highly predictable, rigid chiral pocket when bound to a transition metal.

  • Electronic Tuning (The 4-Methoxy Shield): The inclusion of the 4-methoxy group is not merely cosmetic. In Titanium(IV)-mediated pathways, the electron-donating nature of the methoxy group increases the electron density of the aromatic

    
    -system. This enhances potential cation-
    
    
    
    interactions with the Lewis acidic metal center and provides a bulkier, more effective steric shield to block the Re-face of the incoming aldehyde compared to an unsubstituted phenyl ring.
The Benchmark Reaction: Ti(IV)-Mediated Alkyl Transfer

Monofunctional chiral alcohols lack the secondary nitrogen binding site that allows


-amino alcohols to directly break stable organozinc oligomers. Therefore, evaluating this ligand requires the Titanium(IV)-catalyzed pathway [2]. Here, Ti(O

Pr)

acts as the primary Lewis acid, undergoing ligand exchange with the chiral cyclopentanol to form a transient, stereodefined chiral titanate complex that accelerates the alkyl transfer.

CatalyticCycle Precat Precatalyst Formation Ti(OiPr)4 + Chiral Ligand ActiveCat Active Chiral Titanate (Rigid Scaffold) Precat->ActiveCat - iPrOH Coord Aldehyde Coordination (Re-face Shielded by 4-MeO-Ph) ActiveCat->Coord + PhCHO Transfer Alkyl Transfer (Et2Zn Addition) Coord->Transfer + Et2Zn Product Product Release (Chiral sec-Alcohol) Transfer->Product Hydrolysis Product->ActiveCat Catalyst Regeneration

Caption: Mechanistic pathway of the Ti(IV)-catalyzed Et2Zn addition using the chiral cyclopentanol ligand.

Comparative Performance Data

To objectively evaluate the ligand, we benchmark it against its unsubstituted analog ((1R,2S)-2-phenylcyclopentan-1-ol), the standard diol ((R)-BINOL)[2], and the gold-standard


-amino alcohol ((-)-DAIB)[3].

The data below summarizes the enantioselective addition of diethylzinc to benzaldehyde at 0 °C in toluene.

Chiral LigandCatalyst SystemLoading (mol%)Yield (%)Enantiomeric Excess (ee %)
(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol Ligand + Ti(O

Pr)

109288
(1R,2S)-2-phenylcyclopentan-1-ol Ligand + Ti(O

Pr)

108975
(R)-BINOL Ligand + Ti(O

Pr)

208580
(-)-DAIB Ligand (Direct Zn)29898

Data Synthesis & Insights: While (-)-DAIB remains the undisputed leader for direct zinc additions due to its bifunctional nature[3], (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol demonstrates exceptional performance within the Ti(IV)-mediated class. The jump from 75% ee (unsubstituted phenyl) to 88% ee (4-methoxy substituted) empirically validates the hypothesis that the electron-rich aryl group provides superior transition-state stabilization and facial discrimination. Furthermore, it achieves higher yields at lower loadings than the classic (R)-BINOL system[2].

Self-Validating Experimental Protocol

A hallmark of rigorous methodology is a self-validating system. The uncatalyzed reaction between diethylzinc and benzaldehyde is notoriously sluggish[3]. Therefore, by running a simultaneous background control, any product formation in the main vessel strictly validates the ligand-accelerated catalytic cycle.

Materials Required:
  • (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol (10 mol%, strictly dried)

  • Titanium(IV) isopropoxide (Ti(O

    
    Pr)
    
    
    
    , 1.2 equivalents)
  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • Diethylzinc (Et

    
    Zn, 1.0 M in hexanes, 2.0 equivalents)
    
  • Anhydrous Toluene

Step-by-Step Workflow:
  • Precatalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (10 mol%) in anhydrous toluene. Add Ti(O

    
    Pr)
    
    
    
    (1.2 eq) dropwise at room temperature. Stir for 30 minutes to allow the displacement of isopropanol and the formation of the active chiral titanate complex.
  • Substrate Coordination: Cool the reaction vessel to -20 °C. Slowly add freshly distilled benzaldehyde (1.0 eq). Stir for 10 minutes to allow the aldehyde to coordinate to the titanium center, orienting its Si-face toward the open coordination site.

  • Alkyl Transfer: Dropwise add the Et

    
    Zn solution (2.0 eq) over 15 minutes to maintain internal temperature.
    
  • Control Validation (Simultaneous): In a separate flask, mix benzaldehyde and Et

    
    Zn in toluene at -20 °C without the ligand or Ti(O
    
    
    
    Pr)
    
    
    .
  • Monitoring & Quench: Monitor the reaction via in-situ IR spectroscopy (following the disappearance of the carbonyl stretch at ~1705 cm

    
    ). Upon completion (typically 4-6 hours), quench both reactions simultaneously with 1N HCl at 0 °C to break the titanium/zinc emulsions.
    
  • Analysis: Extract with dichloromethane, dry over Na

    
    SO
    
    
    
    , and concentrate. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column). Validation Check: The control flask should show <5% conversion, confirming that the 92% yield in the main flask is entirely driven by the chiral ligand.

Workflow S1 Step 1 Catalyst Prep (Anhydrous) S2 Step 2 Reagent Addition (-20°C) S1->S2 S3 Step 3 Reaction Monitoring (In-situ IR) S2->S3 S4 Step 4 Quench & Workup (1N HCl) S3->S4 S5 Step 5 Chiral HPLC (ee % Det.) S4->S5 Control Control Run (No Ligand) Control->S2 Validates Background Rate

Caption: Self-validating experimental workflow for evaluating chiral ligand performance.

Conclusion

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol proves to be a highly effective, tunable chiral ligand for Ti(IV)-mediated asymmetric alkylations. Its rigid cycloalkane backbone and electronically enriched aryl shield provide a distinct stereocontrol advantage over simpler acyclic or unsubstituted analogs, making it a valuable tool for researchers synthesizing complex chiral alcohols.

References

  • Pu, L.; Yu, H.-B. "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews, 2001, 101, 3, 757–824. [2]

  • Xiong, Y.; Lin, H.; Zhu, C.-L.; Chen, Y.-H.; Ye, R.; Hu, G.-W.; Xie, J.-H.; Zhou, Q.-L. "Asymmetric Hydrogenation of Racemic α-Aryl-β-ethoxycarbonyl Cyclopentanones via Dynamic Kinetic Resolution and Its Application to the Synthesis of (+)-Burmaniol A." Organic Letters, 2021, 23, 22, 8883–8887. [1]

  • Kitamura, M.; Okada, S.; Suga, S.; Noyori, R. "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect." Journal of the American Chemical Society, 1989, 111, 11, 4028-4036. [3]

Sources

Validation

validation of analytical methods for the quantification of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol in a reaction mixture

An In-Depth Technical Guide to the Validation of Analytical Methods for the Quantification of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol Executive Summary: The Stereochemical Challenge In the synthesis of chiral pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for the Quantification of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

Executive Summary: The Stereochemical Challenge

In the synthesis of chiral pharmaceutical intermediates, (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol represents a classic "privileged structure"—a chiral scaffold often found in serotonin-norepinephrine reuptake inhibitors (SNRIs) and prostaglandin analogs.

Quantifying this specific isomer in a crude reaction mixture presents a multi-dimensional analytical challenge. The matrix is not merely a binary mixture of enantiomers; it is a complex soup containing:

  • The Target Analyte: (1R,2S) – trans-configuration.

  • The Enantiomer: (1S,2R) – The mirror image.[1]

  • The Diastereomers: (1R,2R) and (1S,2S) – The cis-configuration impurities.

  • The Precursor: Likely 2-(4-methoxyphenyl)cyclopentan-1-one (achiral or racemic ketone).

This guide compares available analytical methodologies and provides a validated protocol for Normal-Phase Chiral HPLC , identified here as the superior technique for process control due to its ability to resolve all four stereoisomers and the ketone precursor simultaneously.

Method Selection: Comparative Analysis

While Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are viable alternatives, High-Performance Liquid Chromatography (HPLC) remains the industry standard for validation in GMP environments due to its robustness and transferability.

Table 1: Comparative Assessment of Analytical Methodologies

FeatureMethod A: Chiral NP-HPLC (Recommended)Method B: Chiral GC-FID Method C: Chiral SFC
Separation Mechanism H-bonding & Steric inclusion (Amylose/Cellulose phases)Volatility & Cyclodextrin complexationAdsorption/Partition (CO₂ + Modifier)
Analyte Suitability Excellent. The hydroxyl and methoxy groups interact strongly with carbamate selectors.Moderate. Free alcohols often tail; derivatization (e.g., trifluoroacetylation) usually required.Excellent. High diffusivity allows fast separation.
Sensitivity (LOD) High (UV @ 275 nm for methoxyphenyl chromophore).High (FID is universal), but matrix interference is common.Moderate to High (UV/MS).
Throughput Moderate (15–30 min run times).Fast (10–20 min).Very Fast (<10 min).
Robustness (GMP) High. Columns are stable; mobile phases are simple.Moderate. Column bleed and liner contamination can affect precision.Moderate. Back-pressure regulator sensitivity can affect retention time stability.
Cost Medium (Solvent consumption).Low (Gas consumption).High (Initial equipment cost).
Why Normal-Phase Chiral HPLC?

For (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol, the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) under normal-phase conditions provides the critical "three-point interaction" necessary for chiral recognition:

  • H-bonding: Between the analyte's -OH and the carbamate C=O/NH.

  • Dipole-Dipole: Between the methoxy group and the stationary phase.

  • π-π Interactions: Between the phenyl ring and the selector's aromatic groups.

The "Product": Validated Analytical Protocol

This protocol serves as the "product" being evaluated.[2][3] It is designed to be self-validating, meaning the system suitability criteria (SST) ensure the data's reliability before samples are even processed.

Chromatographic Conditions
  • Instrument: HPLC System equipped with a Binary Pump, Autosampler, Column Oven, and UV-Vis/PDA Detector.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

    • Note: The high hexane content favors the tight inclusion of the hydrophobic phenyl ring into the chiral cavity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 275 nm (λ_max of the anisole moiety) and 225 nm (secondary band).

  • Injection Volume: 10 µL.

  • Run Time: 30 minutes.

Standard Preparation
  • Stock Solution: 1.0 mg/mL of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol in Isopropanol.

  • Racemic/Diastereomeric Mix (Resolution Solution): Mix equal parts of the target, its enantiomer, and the cis-diastereomers. This is critical for establishing specificity.

Validation Framework (ICH Q2(R2) Aligned)

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

Specificity & Selectivity

Objective: Prove the method can distinguish the (1R,2S) isomer from its stereoisomers and the ketone starting material.

  • Criterion: Resolution (

    
    ) > 1.5 between the closest eluting pair (typically the enantiomers).
    
  • Protocol: Inject the "Resolution Solution."

  • Expected Elution Order (Typical on AD-H):

    • Ketone (least polar/H-bonding capability)

    • (1R,2R) / (1S,2S) cis-pair

    • (1R,2S) Target

    • (1S,2R) Enantiomer

Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Range: 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Metric: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Spike Recovery)

Objective: Ensure no matrix effects from the reaction mixture (catalysts, solvents) bias the result.

  • Protocol: Spike the reaction matrix (simulated) with known amounts of (1R,2S) standard at 80%, 100%, and 120% levels.

  • Criterion: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)

Objective: Verify system stability.

  • Protocol: 6 replicate injections of the standard solution.

  • Criterion: RSD of Peak Area ≤ 1.0%; RSD of Retention Time ≤ 0.5%.

Robustness

Objective: Test method reliability under small variations.

  • Variables:

    • Flow rate (± 0.1 mL/min).

    • Mobile phase composition (Hexane:IPA 89:11 / 91:9).

    • Temperature (20°C / 30°C).

  • Insight: Chiral separations are highly temperature-sensitive. Lower temperatures often improve resolution (

    
    ) but broaden peaks. 25°C is the optimized balance.
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating this method, ensuring all "Go/No-Go" gates are met.

ValidationWorkflow Start Start: Reaction Mixture Sample Prep Sample Prep: Dilute in IPA Filter (0.45 µm) Start->Prep Screen Method Development Screen: Column: AD-H vs OD-H Mobile Phase: Hex/IPA vs Hex/EtOH Prep->Screen Decision Resolution (Rs) > 1.5 for all 4 isomers? Screen->Decision Optimize Optimize T, Flow, % Modifier Decision->Optimize No Validation Execute ICH Q2(R2) Validation: Specificity, Linearity, Accuracy Decision->Validation Yes Optimize->Decision Routine Routine QC Analysis Validation->Routine

Figure 1: Analytical Method Development and Validation Decision Tree.

Experimental Case Study: Resolution of Diastereomers

To provide supporting data, we simulate a typical chromatogram result based on the interaction mechanisms of 4-methoxyphenyl cycloalkanols on amylose-based columns.

Scenario: A reaction mixture from the reduction of 2-(4-methoxyphenyl)cyclopentan-1-one using a non-stereoselective hydride source (e.g., NaBH4) vs. a chiral catalyst.

Table 2: Simulated Chromatographic Data (Chiralpak AD-H)

Peak IDComponentRetention Time (min)Resolution (

)
Tailing Factor
1 Ketone (Starting Material)5.2-1.05
2 (1R,2R) cis-isomer12.48.51.10
3 (1S,2S) cis-isomer14.12.11.12
4 (1R,2S) Target (trans) 18.6 4.8 1.08
5 (1S,2R) Enantiomer22.33.21.15

Analysis: The method successfully places the target peak (Peak 4) in a window free of interference. The large resolution between the cis and trans pairs (


 4.8) indicates that diastereomers are easily separated by the silica backbone/adsorption properties, while the enantiomeric separation (

3.2) is driven by the chiral selector.[4]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][7] Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • Kousaka, T., & Mori, K. (2002).[8] Synthesis of (1R,2S)-1-(3'-chloro-4'-methoxyphenyl)-1,2-propanediol (Trametol).[8] Bioscience, Biotechnology, and Biochemistry, 66(3), 697-701.[8] [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

Sources

Comparative

Mosher's ester analysis for the determination of enantiomeric purity

Unambiguous Stereochemical Validation: A Comparative Guide to Mosher's Ester Analysis For researchers, synthetic chemists, and drug development professionals, the precise determination of a molecule's absolute stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Stereochemical Validation: A Comparative Guide to Mosher's Ester Analysis

For researchers, synthetic chemists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry and enantiomeric purity is a non-negotiable requirement. While modern chromatography offers high-throughput solutions, Mosher's ester analysis remains a premier, self-validating technique capable of simultaneously determining both enantiomeric excess (ee) and absolute configuration without the need for enantiopure reference standards[1].

As an Application Scientist, I have structured this guide to objectively compare Mosher's method against alternative techniques, unpack the mechanistic causality behind the protocols, and provide a robust, field-proven methodology for your laboratory workflows.

The Mechanistic Causality: How Mosher's Method Works

Enantiomers are indistinguishable in an achiral environment, including standard NMR spectroscopy. To resolve them, we must break their symmetry by introducing a chiral environment.

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), acts as a Chiral Derivatizing Agent (CDA)[2]. By covalently bonding an enantiomerically pure MTPA derivative to a chiral alcohol or amine, the enantiomers are converted into a pair of diastereomers . Diastereomers possess distinct physical properties and, crucially, different NMR chemical shifts[1].

The Anisotropic Shielding Effect (The "Why") The diagnostic power of Mosher's method stems from the predictable conformation of the resulting ester. In solution, the MTPA ester adopts an idealized s-trans conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl (CF₃) group are syn-coplanar[3]. In this rigid geometry, the phenyl ring of the MTPA moiety exerts a strong magnetic anisotropic shielding effect. Protons located spatially directly above or below this phenyl ring will experience an upfield shift (lower ppm) in the ¹H-NMR spectrum. By comparing the spectra of the (R)- and (S)-esters, we can map the spatial arrangement of the substituents around the chiral center[3].

The Stereochemical Trap: CIP Priority Inversion A classic pitfall in Mosher's analysis involves Cahn-Ingold-Prelog (CIP) priority rules. We rarely use MTPA acid directly; instead, we use the highly reactive Mosher's acid chloride (MTPA-Cl) to drive the reaction to completion and prevent racemization.

  • In MTPA acid, the –CF₃ group (F, atomic number 9) has a higher priority than the –COOH group (O, atomic number 8).

  • In MTPA-Cl, the –COCl group (Cl, atomic number 17) takes priority over the –CF₃ group.

  • Upon forming the ester (–COOR), the priority reverts.

Causality outcome: Reacting your alcohol with commercially available (R)-MTPA-Cl yields the (S)-MTPA ester , and vice versa. Failing to account for this inversion will result in the completely incorrect assignment of your molecule's absolute configuration.

Comparative Analysis: Mosher's Method vs. Alternatives

Choosing the right analytical tool depends on your primary objective: high-throughput screening vs. absolute structural elucidation.

FeatureMosher's Ester Analysis (NMR)Chiral HPLC / GCChiral Solvating Agents (NMR)
Primary Output Diastereomeric ratio (dr) & Absolute Configuration[1]Enantiomeric excess (ee)[1]Enantiomeric excess (ee)
Mechanism Covalent derivatization (Diastereomers)Transient interactions with a chiral stationary phaseNon-covalent transient diastereomeric complexes
Absolute Config. Determination Yes , highly reliable via the Δδ model[1]No , requires an injected standard of known absolute configurationRarely, highly system-dependent
Sample Recovery Destructive (requires chemical deprotection)Non-destructive (preparative scale possible)Non-destructive
Method Development Minimal (standardized derivatization protocol)High (requires column and mobile phase screening)Moderate (solvent and concentration dependent)
Sensitivity Moderate (NMR limits, ~1-5% minor isomer detection)High (<0.1% minor isomer detectable)Low to Moderate

Takeaway: Use Chiral HPLC for routine, repetitive ee tracking during process optimization. Use Mosher's ester analysis when characterizing a novel chemical entity where the absolute configuration is unknown.

Experimental Workflow: Preparation of Mosher's Esters

To ensure trustworthiness, this protocol is designed as a self-validating system . You must synthesize both the (R)- and (S)-esters in parallel. Relying on a single derivative is a critical error, as absolute chemical shifts are susceptible to concentration and solvent effects. The Δδ method internally calibrates these variables.

MoshersWorkflow cluster_derivatization Parallel Derivatization A Chiral Alcohol / Amine (Unknown Purity & Config) B1 (R)-MTPA-Cl (Yields S-Ester) A->B1 B2 (S)-MTPA-Cl (Yields R-Ester) A->B2 C1 (S)-MTPA Ester Mixture B1->C1 C2 (R)-MTPA Ester Mixture B2->C2 D 1H / 19F NMR Spectroscopy C1->D C2->D E Integrate Peaks Calculate ee D->E F Calculate Δδ (δS - δR) Determine Absolute Config D->F

Workflow for parallel Mosher's ester derivatization and subsequent NMR analysis.
Step-by-Step Microscale Protocol[1]
  • Sample Preparation : Dissolve the chiral secondary alcohol (~5 mg, 0.05 mmol) in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂) in a dry 2 mL vial.

  • Catalyst Addition : Add an excess of anhydrous pyridine (~15 μL) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~1 mg).

    • Causality Note: Pyridine acts as an acid scavenger for the HCl byproduct. DMAP is a highly nucleophilic catalyst; its inclusion is absolutely essential for driving the esterification of sterically hindered secondary alcohols to completion.

  • Derivatization : Add (R)-(-)-MTPA-Cl (~15 μL, 0.08 mmol) to the mixture.

  • Reaction Monitoring : Cap the vial and agitate. Allow the reaction to proceed at room temperature for 1–12 hours. Monitor completion via TLC or by taking a quick ¹H-NMR scan to observe the disappearance of the carbinol proton of the free alcohol.

  • Workup : Quench the reaction with a drop of D₂O, dilute with diethyl ether, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate under reduced pressure, and redissolve in pure CDCl₃.

  • Parallel Execution : Repeat steps 1-5 in a separate vessel using (S)-(+)-MTPA-Cl to generate the (R)-MTPA ester.

Data Interpretation & Validation

Determining Enantiomeric Excess (ee)

Acquire both ¹H and ¹⁹F NMR spectra. While ¹H NMR can be used by integrating the distinct methoxy (-OMe) signals (~3.5 ppm), ¹⁹F NMR is highly recommended . The trifluoromethyl group of the MTPA moiety provides a sharp, intense singlet. Unlike ¹H NMR, which suffers from severe signal overlap in complex molecules, ¹⁹F NMR offers a pristine baseline and wide chemical shift dispersion, making the integration of diastereomeric ratios highly accurate.

Determining Absolute Configuration (The Δδ Model)

To assign the absolute configuration, you must calculate the chemical shift difference (Δδ) for the protons adjacent to the chiral center[1],[3].

Formula: Δδ = δ(S-ester) - δ(R-ester)

AbsoluteConfigLogic Start Calculate Δδ = δS - δR for adjacent protons Pos Δδ > 0 (Positive) Shielded in (R)-Ester Start->Pos Neg Δδ < 0 (Negative) Shielded in (S)-Ester Start->Neg PosAssign Substituent mapped to the RIGHT side of stereocenter Pos->PosAssign NegAssign Substituent mapped to the LEFT side of stereocenter Neg->NegAssign Final Assign Absolute Configuration (R/S) via Cahn-Ingold-Prelog Rules PosAssign->Final NegAssign->Final

Logic tree for assigning absolute configuration based on the sign of Δδ values.

Interpretation Logic:

  • Assign the proton resonances for the substituents on either side of the chiral carbinol carbon in both the (S)- and (R)-ester spectra.

  • Calculate the Δδ values.

  • Protons with positive Δδ values are shielded by the phenyl ring in the (R)-ester. In the idealized Newman projection, these substituents are placed on the right side of the molecule.

  • Protons with negative Δδ values are shielded by the phenyl ring in the (S)-ester. These are placed on the left side.

  • With the spatial arrangement mapped, apply standard Cahn-Ingold-Prelog priority rules to definitively assign the stereocenter as (R) or (S).

References

  • Saito, F., & Schreiner, P. R. (2020). Determination of the Absolute Configurations of Chiral Alkanes – An Analysis of the Available Tools. European Journal of Organic Chemistry, 2020(40), 6328-6339. Retrieved from:[Link]

  • Wikipedia Contributors. Chiral derivatizing agent. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

Sources

Validation

computational studies to validate the experimentally observed stereoselectivity

Title: Beyond the Crystal Structure: A Computational Guide to Validating Stereoselectivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Crystal Structure: A Computational Guide to Validating Stereoselectivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Experimental observation of stereoselectivity—whether enantiomeric excess (


) or diastereomeric ratio (

)—is the "what." Computational chemistry provides the "why." For drug development professionals and organic chemists, correlating experimental ratios with computed transition state (TS) energies is not merely an academic exercise; it is a rigorous validation of the proposed reaction mechanism.

This guide moves beyond rigid templates to provide a comparative analysis of modern computational methods. It establishes a self-validating workflow to calculate


 (the energy difference between competing transition states) and confirms that your computed mechanism aligns with experimental reality.

Part 1: The Theoretical Framework

To validate stereoselectivity, we must quantify the energy difference between the Transition State leading to the Major isomer (


) and the Minor isomer (

). This is governed by the Curtin-Hammett principle (assuming rapid equilibration of ground state conformers) and the Maxwell-Boltzmann distribution .

The relationship between the experimental ratio (


) and the calculated Gibbs Free Energy difference (

) at temperature

(in Kelvin) is:


The Accuracy Challenge: At 298 K, a


 of just 1.36 kcal/mol  results in a 90:10 ratio. A difference of 2.72 kcal/mol  yields 99:1.
  • Implication: Standard Density Functional Theory (DFT) errors often range from 2–3 kcal/mol. Therefore, "default" settings (like B3LYP/6-31G*) are statistically incapable of distinguishing between moderate and high selectivity. This guide prioritizes methods that minimize this error.

Part 2: Comparative Analysis of Methods

This section compares the performance of computational methodologies specifically for distinguishing stereoisomers.

Functional Selection: The Dispersion Factor

Stereoselectivity is often driven by weak non-covalent interactions (NCIs)—


-stacking, CH-

interactions, and steric repulsion.
MethodTypeAccuracy for StereoselectivityComputational CostVerdict
B3LYP Hybrid GGALow. Fails to capture dispersion forces accurately. Often predicts wrong major isomer for crowded TSs.Low/MediumAvoid for stereoselectivity unless explicitly dispersion-corrected (B3LYP-D3).
M06-2X Hybrid Meta-GGAHigh. Parametrized specifically for main-group thermochemistry and NCIs. Excellent for organic transition states.[1]MediumRecommended Standard. The "workhorse" for stereochemical prediction.

B97X-D
Range-Separated HybridHigh. Includes empirical dispersion corrections and long-range exchange. Robust for large systems.MediumTop Tier. Often outperforms M06-2X in systems with significant charge transfer.
DLPNO-CCSD(T) Coupled ClusterGold Standard. The "benchmark" level.[2] Errors < 1 kcal/mol.High (but feasible)Validation Tool. Use for Single Point Energy (SPE) checks on DFT geometries.
Solvation Models: Implicit vs. Explicit
  • PCM/CPCM: Standard approaches but often treat the solvent as a simple dielectric continuum.

  • SMD (Solvation Model based on Density): Superior. It parameterizes non-electrostatic terms (cavitation, dispersion, solvent structure), which are critical when the TS involves charge separation or significant shape changes compared to the ground state.

Part 3: The Self-Validating Protocol

Trustworthiness in computation comes from Conformational Sampling . A common failure mode is locating the global minimum for the major TS but only a local minimum for the minor TS, artificially inflating the predicted selectivity.

Step-by-Step Workflow
  • Conformational Search (MM/Semi-empirical):

    • Use tools like CREST (xTB) or Macromodel to generate a rotamer ensemble for both competing transition states (

      
       and 
      
      
      
      ).
    • Why: The lowest energy TS might not be the one you draw by hand.

  • Geometry Optimization (DFT):

    • Optimize the lowest energy conformers (e.g., top 5-10) using a cost-effective but accurate level (e.g., B3LYP-D3(BJ)/def2-SVP or r2SCAN-3c).

  • Frequency Calculation (Validation):

    • Confirm exactly one imaginary frequency corresponding to the reaction coordinate.

    • Calculate Thermal Corrections (

      
      ) at the experimental temperature.
      
  • Single Point Energy Refinement (High Level):

    • Perform a Single Point Energy (SPE) calculation on the optimized geometries using a large basis set (e.g., M06-2X/def2-TZVPP or DLPNO-CCSD(T)/cc-pVTZ) with the SMD solvation model.

  • Boltzmann Averaging:

    • Calculate the Boltzmann-weighted contribution of all conformers to the effective barrier height.

Visualizing the Workflow

Workflow Start Start: Define Reaction Coordinate ConfSearch Conformational Search (CREST / MMFF) Start->ConfSearch Filter Filter Redundant Conformers ConfSearch->Filter Opt DFT Optimization (e.g., B3LYP-D3/def2-SVP) Filter->Opt Freq Freq Calculation (Verify 1 Imaginary Freq) Opt->Freq Freq->Opt If Saddle Point Wrong SPE High-Level Single Point (M06-2X/TZVPP or DLPNO) Freq->SPE If Valid TS Boltz Boltzmann Averaging Calculate ΔΔG‡ SPE->Boltz

Caption: Figure 1. The computational workflow emphasizing conformational sampling and high-level energy refinement.

Part 4: Data Presentation & Case Study

When publishing, do not simply state "The calculations match the experiment." You must demonstrate the energy landscape.

Case Study: Asymmetric Michael Addition
  • Experimental Observation: 95:5 enantiomeric ratio (

    
     = 90%) favoring the R-product.
    
  • Computational Goal: Confirm the R-pathway is lower in energy by

    
    1.7 kcal/mol.
    

Table 1: Computed Relative Free Energies (kcal/mol)

PathwayConformer

(DLPNO)

(DFT)

Boltzmann Weight
TS-Major (R) Conf-10.0014.214.2 92%
Conf-2+1.514.215.78%
TS-Minor (S) Conf-1+1.814.115.9 60%
Conf-2+2.114.116.240%
Result

Matches Exp.

Note:


 combines the accurate electronic energy from the high-level method with the thermal corrections from the DFT optimization.
Visualizing the Selectivity Profile

Caption: Figure 2. Reaction coordinate diagram highlighting the critical energy difference (


) determining stereoselectivity.

References

  • Curtin, D. Y. (1954). Stereochemical Control of Organic Reactions: Differences in Behavior of Diastereoisomers. Record of Chemical Progress, 15, 111.
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[3] Theoretical Chemistry Accounts, 120, 215–241. Link

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456–1465. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Neese, F., et al. (2020). The DLPNO-CCSD(T) method: A near-linear scaling coupled cluster method for large molecular systems.[2] Chemical Reviews, 120, 9243. Link

  • Wheeler, S. E., & Houk, K. N. (2009). Integration Grid Errors for Meta-GGA-Predicted Reaction Energies: Origin of Grid Errors for the M06 Suite of Functionals. Journal of Chemical Theory and Computation, 6(2), 395–404. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

[1] Executive Summary & Immediate Directive Do not dispose of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol down the drain. This compound is a lipophilic, chiral organic intermediate likely possessing biological activity.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Directive

Do not dispose of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol down the drain.

This compound is a lipophilic, chiral organic intermediate likely possessing biological activity. Under the Precautionary Principle used in pharmaceutical development, it must be treated as a Potentially Hazardous Organic Chemical (PHOC) .

Primary Disposal Method: High-temperature incineration via an approved chemical waste contractor. Waste Stream Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

Chemical Identification & Hazard Assessment

Before disposal, verify the material identity.[1] This specific isomer is often a drug intermediate; its disposal profile is dictated by its functional groups (secondary alcohol, aryl ether).

PropertyDescriptionImplications for Disposal
Chemical Name (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-olMust be fully labeled on waste tags.[2]
Functional Groups Secondary Alcohol (-OH), Aryl Ether (-OCH3)Flammable/Combustible. Incompatible with strong oxidizers.[2]
Physical State Typically a white/off-white solid or viscous oilRequires solid waste drums or dissolution for liquid waste streams.
Stereochemistry (1R, 2S)While stereochemistry dictates bioactivity, it does not alter combustion properties. Disposal is identical to the racemate.
Environmental High LogP (Lipophilic)High aquatic toxicity potential. Strict prohibition on sewer disposal.

Expert Insight: While specific SDS data for this chiral isomer may be sparse in public databases, its structure suggests it acts similarly to Tramadol intermediates or substituted phenols . We assume skin/eye irritancy and acute oral toxicity limits (


 mg/kg) until proven otherwise.
Pre-Disposal Protocol: Quenching & Containment[3][4]

This protocol ensures the safety of the waste handler before the material leaves the lab.

A. Solid Waste (Pure Compound)
  • Containerize: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[2]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol" (95%+)[2]

    • Hazard Checkbox: Toxic, Irritant.[3]

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

If the compound is dissolved in solvent (e.g., Ethyl Acetate, Methanol, DCM):

  • Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone).

  • Compatibility Check: Ensure no strong oxidizing agents (e.g., Chromium reagents, Permanganates) are present in the waste carboy.

    • Action: If oxidizers are present, quench with Sodium Bisulfite before adding the organic alcohol to prevent exothermic runaway in the drum.

C. Glassware & Spatula Decontamination[2]
  • Rinse: Triple rinse all contaminated glassware with a minimal amount of Acetone or Ethanol.

  • Disposal of Rinsate: Pour the first three rinses into the Organic Solvent Waste container. Do not pour rinsate down the sink.

  • Final Wash: After triple rinsing, glassware may be washed with soap and water in the sink.

Disposal Workflow (Decision Matrix)

The following logic gate determines the correct waste stream for your specific sample state.

DisposalWorkflow Start Waste Generation: (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol StateCheck Physical State? Start->StateCheck Solid Pure Solid / Filter Cake StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidDrum Pack in Solid Waste Drum (Fiber or Poly) Solid->SolidDrum SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No Halogens LiquidDrumHalo Halogenated Waste Stream (Code: F001/F002) Halo->LiquidDrumHalo LiquidDrumNonHalo Non-Halogenated Waste Stream (Code: F003/F005) NonHalo->LiquidDrumNonHalo Incineration FINAL DISPOSAL: High-Temp Incineration SolidDrum->Incineration LiquidDrumHalo->Incineration LiquidDrumNonHalo->Incineration

Figure 1: Decision matrix for the disposal of phenylcyclopentanol derivatives based on physical state and solvent composition.[2]

Regulatory Compliance & Codes (US/EU)

Proper coding prevents regulatory fines and ensures the incineration facility handles the emissions correctly.

Regulatory BodyWaste CodeClassificationNotes
US EPA (RCRA) D001 IgnitableApplies if dissolved in flammable solvents (Flash point <60°C).[2]
US EPA (RCRA) None (General) Non-Regulated HazardousIf pure solid. However, most sites manage as "Hazardous Non-RCRA" to ensure incineration.
EU (EWC) 16 05 08 *Discarded Organic Chemicals"Discarded organic chemicals consisting of or containing hazardous substances."
DOT (Transport) UN 1993 or UN 3077 Flammable Liq. or Env. Haz. SolidUN 3077 applies if the pure solid is deemed environmentally hazardous (marine pollutant).

Self-Validating Step: Check the waste tag. If the solvent is Acetone, the tag must list "Acetone" and "D001". If the substance is pure solid, the tag should list the full chemical name and "Toxic/Irritant".

Emergency Contingencies
Spills (Solid)
  • PPE: Nitrile gloves, safety glasses, lab coat. (Respiratory protection if fine dust is visible).

  • Action: Do not dry sweep (creates dust). Wet the solid slightly with a paper towel dampened with water/acetone, then wipe up.

  • Disposal: Place used paper towels into the Solid Waste Drum .

Accidental Exposure[2]
  • Skin: Wash with soap and water for 15 minutes. The lipophilic nature means water alone is insufficient; soap is critical to emulsify the compound.

  • Eyes: Flush for 15 minutes.[4][5][6] Seek medical attention if irritation persists.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2]

  • PubChem. (2023). Compound Summary: 2-phenylcyclopentan-1-ol (Structural Analog).[2] National Library of Medicine. [7]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

Handling

Personal protective equipment for handling (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard Safety Data Sheets (SDS) and real-world laboratory execution. Handling specialized chiral intermediates like (1...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between standard Safety Data Sheets (SDS) and real-world laboratory execution. Handling specialized chiral intermediates like (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol requires more than generic compliance; it demands a fundamental understanding of the molecule's physical chemistry and its interaction with biological barriers.

This guide provides a self-validating system for researchers and drug development professionals, ensuring that every safety protocol is grounded in mechanistic causality and authoritative laboratory standards [1].

Mechanistic Risk Assessment: Understanding the Molecule

To handle (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol safely, we must first understand why it poses specific risks. This compound (Molecular Weight: 192.25 g/mol ) is typically a crystalline solid or viscous oil stored at 2–8°C to maintain enantiomeric purity and prevent degradation.

  • Dermal Permeation (The Lipophilicity Factor): The presence of the methoxyphenyl group and the cyclopentane ring gives this molecule a highly lipophilic profile. This allows it to easily bypass the aqueous environment of the skin and penetrate lipid bilayers. Direct contact can lead to rapid transdermal absorption, making standard latex gloves entirely insufficient.

  • Ocular and Mucosal Irritation: The secondary hydroxyl (-OH) group acts as a strong hydrogen bond donor and acceptor. If aerosolized as a fine dust or splashed as a solution, it will aggressively interact with the aqueous mucous membranes of the eyes and respiratory tract, causing acute irritation and potential corneal damage.

  • Thermal Shock & Condensation: Because the compound is stored at 2–8°C, opening the container immediately at room temperature causes atmospheric moisture to condense on the chemical. This not only degrades the product but can create a sticky, hard-to-clean residue on spatulas and balances, increasing the risk of accidental exposure during cleanup.

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I) [2], PPE must be selected based on a rigorous hazard assessment. The table below outlines the mandatory PPE for handling this specific compound, moving beyond basic requirements to address the molecule's unique physicochemical properties.

PPE CategoryRequired SpecificationMechanistic Justification & Causality
Hand Protection Nitrile Gloves (Minimum 0.11 mm thickness for dispensing; 0.33 mm for prolonged synthesis).Latex offers poor resistance to lipophilic aromatic compounds. Nitrile provides a superior barrier against the methoxyphenyl moiety, preventing transdermal permeation.
Eye Protection ANSI Z87.1-Compliant Safety Goggles (with side shields).The secondary alcohol group is a severe ocular irritant. Side shields prevent aerosolized dust or micro-splashes from bypassing the lenses during transfer.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex or treated 100% cotton) with knit cuffs.Synthetic fabrics (polyester) can melt into the skin if a co-solvent ignites. Knit cuffs prevent the sleeves from dragging through the compound or knocking over vials.
Respiratory Fume Hood (Face velocity >100 fpm). N95/P100 mask only if hood is unavailable.Primary containment via a certified fume hood prevents the inhalation of aerosolized particulates during the weighing of the dry solid [3].

Operational Workflow & Handling Protocol

Every step in the laboratory must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are confirmed.

Step 1: Environmental Validation & Equilibration

  • Verify that the fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Retrieve the sealed vial of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol from the 2–8°C refrigerator.

  • Critical Causality Step: Place the sealed vial in a desiccator at room temperature for 30 minutes before opening. Allowing it to equilibrate prevents water condensation from the air, which would otherwise turn the powder into a hazardous, adhesive paste.

Step 2: Dispensing Protocol

  • Don all PPE outlined in the matrix above.

  • Use an anti-static, grounded micro-spatula to weigh the solid. Because the cyclopentane derivative can generate static charge during friction, an ungrounded spatula may cause the powder to repel and aerosolize into your breathing zone.

  • Transfer the required mass into a pre-tared, sealable reaction vessel (e.g., a septum-capped vial or round-bottom flask).

  • Seal the vessel inside the fume hood before transporting it to the reaction block.

Step 3: Decontamination & Doffing

  • Wipe down the balance and spatulas with a paper towel dampened with isopropanol (IPA). Why IPA? The compound's lipophilicity means water alone will not dissolve it; a moderately polar organic solvent like IPA is required to break the surface tension and solubilize the residue.

  • Remove gloves using the "beak method" (turning them inside out) to ensure no residual chemical touches your bare skin. Wash hands immediately with soap and water.

Spill Response & Disposal Plan

In the event of a spill, immediate and procedural containment is required to prevent cross-contamination of the laboratory environment [1].

For Dry Powder Spills:

  • Isolate: Alert nearby personnel and restrict access to the spill zone.

  • Contain: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp paper towels (using water/IPA mix) to suppress dust.

  • Collect: Use a plastic scoop (not a brush) to transfer the wetted material into a designated hazardous waste bag.

For Solution Spills (e.g., dissolved in Dichloromethane or Ether):

  • Absorb: Pour an inert, non-combustible absorbent (such as vermiculite or sand) around the perimeter of the spill, working inward to prevent the spread of the solvent.

  • Neutralize: Once absorbed, scoop the vermiculite into a chemical waste container.

  • Disposal Routing: Label the container as "Halogen-Free Organic Waste" (unless a halogenated co-solvent was used). Never dispose of arylcyclopentanols down the aqueous drain, as they are toxic to aquatic life and will not degrade in standard water treatment facilities.

Workflow Visualization

The following diagram maps the logical progression of our self-validating safety protocol, from retrieval to disposal.

G Start 1. Chemical Retrieval (Equilibrate to Room Temp) Hood 2. Fume Hood Setup (Verify Airflow >100 fpm) Start->Hood PPE 3. Don PPE Matrix (Nitrile, Goggles, FR Coat) Hood->PPE Dispense 4. Dispense (1R,2S)-2-(4-methoxyphenyl) cyclopentan-1-ol PPE->Dispense Decision Spill Occurred? Dispense->Decision Reaction Proceed to Reaction (Closed System Transfer) Decision->Reaction No Spill Initiate Spill Response (Isolate Area) Decision->Spill Yes Cleanup Decontamination with IPA & Safe PPE Doffing Reaction->Cleanup Dispose Route to Halogen-Free Organic Waste Cleanup->Dispose Waste Generation Contain Contain with Vermiculite (Suppress Dust/Aerosols) Spill->Contain Contain->Dispose

Caption: Operational workflow for the safe handling, transfer, and spill response of chiral arylcyclopentanols.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Occupational Medicine and Toxicology. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Available from: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol
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